molecular formula C11H25N B8755956 N,N-Diethylheptylamine CAS No. 26981-81-7

N,N-Diethylheptylamine

Cat. No.: B8755956
CAS No.: 26981-81-7
M. Wt: 171.32 g/mol
InChI Key: YUCNJMBRLIZNMO-UHFFFAOYSA-N
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Description

N,N-Diethylheptylamine is a useful research compound. Its molecular formula is C11H25N and its molecular weight is 171.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26981-81-7

Molecular Formula

C11H25N

Molecular Weight

171.32 g/mol

IUPAC Name

N,N-diethylheptan-1-amine

InChI

InChI=1S/C11H25N/c1-4-7-8-9-10-11-12(5-2)6-3/h4-11H2,1-3H3

InChI Key

YUCNJMBRLIZNMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CC)CC

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: N,N-Diethylheptylamine (CAS 26981-81-7)

[1]

Executive Summary

N,N-Diethylheptylamine (CAS 26981-81-7) is a tertiary aliphatic amine characterized by a seven-carbon alkyl chain bonded to a diethylamino moiety. Structurally, it occupies a critical niche between volatile low-molecular-weight amines (like triethylamine) and heavy, phase-transfer catalysts (like trioctylamine).

In drug development and organic synthesis, this compound serves two primary functions:

  • Lipophilic Base: Its increased hydrophobicity compared to triethylamine allows it to function effectively in non-polar solvents, reducing emulsion formation during aqueous workups.

  • Synthetic Intermediate: It acts as a precursor for quaternary ammonium surfactants and pharmaceutical pharmacophores requiring a heptyl-linker motif.

This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and handling protocols, designed for researchers requiring high-purity application standards.

Physicochemical Profile

The following data aggregates experimentally determined values and high-confidence predictive models for CAS 26981-81-7.

Table 1: Critical Physicochemical Properties
PropertyValueTechnical Context
Molecular Formula C₁₁H₂₅NTertiary Amine
Molecular Weight 171.33 g/mol Monoisotopic Mass: 171.1987
CAS Number 26981-81-7Registry ID
Appearance Clear, colorless liquidYellowing indicates oxidation (N-oxide formation)
Boiling Point 198 °C (760 mmHg)High boiling point allows use in high-temp reflux
Density 0.782 g/mL @ 20 °CLess dense than water; floats in aqueous extraction
Refractive Index

1.435
Purity indicator
Solubility Soluble: Ethanol, Ether, CHCl₃Insoluble: WaterLogP ~ 4.2 (Predicted); Highly lipophilic
pKa (Conj.[1][2][3][4][5] Acid) ~10.5 (Estimated)Strong base, comparable to Triethylamine (10.75)
Flash Point ~68 °CCombustible liquid (Class IIIA)

Synthetic Pathways & Manufacturing[7][8]

For research and scale-up, the synthesis of this compound typically follows one of two dominant pathways: Reductive Amination (preferred for purity) or Direct Alkylation (preferred for cost).

Pathway A: Reductive Amination (Recommended)

This method minimizes the formation of quaternary ammonium salts, a common impurity in direct alkylation.

  • Precursors: Heptanal + Diethylamine

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or H₂/Pd-C

  • Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction.

Pathway B: Nucleophilic Substitution
  • Precursors: 1-Bromoheptane + Diethylamine (Excess)

  • Challenge: Requires careful control of stoichiometry to prevent over-alkylation to the quaternary salt.

Synthesis Workflow Visualization

The following diagram illustrates the logic flow for selecting the optimal synthesis route based on available equipment and purity requirements.

Synthesis_WorkflowStartTarget: this compoundRouteARoute A: Reductive Amination(High Purity)Start->RouteARouteBRoute B: Direct Alkylation(Low Cost)Start->RouteBStepA1Reactants:Heptanal + DiethylamineRouteA->StepA1StepB1Reactants:1-Bromoheptane + DiethylamineRouteB->StepB1StepA2Intermediate:Enamine/Iminium IonStepA1->StepA2-H2OStepA3Reduction:NaBH(OAc)3 or H2/PdStepA2->StepA3+H-PurificationPurification:Vacuum DistillationStepA3->PurificationStepB2Reflux:Base Scavenger (K2CO3)StepB1->StepB2SN2 ReactionStepB2->PurificationRemove QuatsFinalPure Product(>98%)Purification->Final

Figure 1: Decision matrix and process flow for the synthesis of this compound.

Functional Applications in Drug Development[2][7][8][9][10]

Lipophilic Scavenger Base

Unlike Triethylamine (TEA) or Diisopropylethylamine (DIPEA), this compound possesses a significant lipophilic tail (C7).

  • Utility: In reactions involving highly non-polar intermediates (e.g., lipid synthesis, steroid modification), this amine remains in the organic phase during aqueous washes, preventing the loss of the base or the formation of stubborn emulsions.

  • Protocol Insight: Use 1.1 equivalents relative to the acid generator. Wash organic layer with 0.1 M HCl to remove unreacted amine efficiently.

Structure-Activity Relationship (SAR) Modulation

In medicinal chemistry, the diethylaminoheptyl group is often explored as a "linker" moiety.

  • Mechanism: The tertiary amine is protonated at physiological pH (7.4), providing a cationic center for receptor binding (e.g., in ion channel blockers).

  • Steric Bulk: The heptyl chain provides a flexible spacer that can probe hydrophobic pockets in enzymes or receptors, distinct from the rigid phenyl rings often used.

Analytical Characterization

To validate the identity of CAS 26981-81-7, the following spectroscopic signatures are diagnostic.

¹H NMR (Chloroform-d, 400 MHz)
  • δ 0.88 (t, 3H): Terminal methyl of the heptyl chain.

  • δ 1.05 (t, 6H): Methyl protons of the two ethyl groups.

  • δ 1.20–1.35 (m, 8H): Internal methylene protons of the heptyl chain.

  • δ 1.45 (m, 2H): Methylene protons β to the nitrogen (heptyl chain).

  • δ 2.40 (t, 2H): Methylene protons α to the nitrogen (heptyl chain).

  • δ 2.55 (q, 4H): Methylene protons of the two ethyl groups.

Mass Spectrometry (ESI+)
  • [M+H]⁺: 172.2 m/z.

  • Fragmentation: Expect loss of an ethyl group (M-29) or cleavage of the heptyl chain α to the nitrogen.

Safety, Stability & Handling

Hazard Classification:

  • GHS02: Flammable Liquid (Category 3).

  • GHS05: Corrosive (Skin Corr.[3] 1B).

  • GHS07: Acute Toxicity (Oral/Inhalation).

Stability Protocol

Tertiary amines are susceptible to oxidation to N-oxides (N-oxide degradation) upon prolonged exposure to air.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • Visual Check: If the liquid turns yellow, distill over KOH before use to remove N-oxide impurities.

Emergency Procedures
  • Skin Contact: Immediate wash with polyethylene glycol 400 (if available) or copious water for 15 minutes. Amines penetrate skin rapidly; do not use solvents like ethanol for washing as they increase absorption.

  • Spill: Neutralize with weak acid (sodium bisulfate) or absorb with sand/vermiculite. Do not use sawdust (fire hazard).

References

  • National Institute of Standards and Technology (NIST). this compound Gas Phase Data. NIST Chemistry WebBook, SRD 69. [Link]

N,N-Diethylheptylamine structure and functional groups

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level monograph for research and development professionals. It prioritizes actionable chemical intelligence, robust synthesis protocols, and structural analysis over generic descriptions.[1]

Chemical Class: Tertiary Aliphatic Amine | CAS: 26981-81-7 | Formula: C₁₁H₂₅N[2]

Executive Summary & Structural Anatomy

N,N-Diethylheptylamine is a lipophilic tertiary amine characterized by a seven-carbon heptyl chain and two ethyl groups attached to a central nitrogen atom. In drug development and organic synthesis, it serves two critical roles:

  • Lipophilic Pharmacophore: It acts as a structural probe for the "diethylamino" moiety—a privileged substructure in medicinal chemistry (found in local anesthetics like Lidocaine and antiarrhythmics like Amiodarone)—allowing researchers to modulate hydrophobicity (LogP) without altering the basic pKa significantly.[1][3]

  • Synthetic Intermediate: It functions as a bulky organic base and a precursor for quaternary ammonium surfactants used in phase-transfer catalysis.[1][3]

Physicochemical Profile

The molecule exhibits the classic "head-tail" amphiphilic structure, though its high lipophilicity (LogP ~3.[1]9) makes it sparingly soluble in water but highly miscible in non-polar organic solvents (DCM, Toluene).[1]

PropertyValueTechnical Context
Molecular Weight 171.32 g/mol Suitable for fragment-based drug design.[3]
Exact Mass 171.1987 DaMonoisotopic mass for MS identification ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.[3]
LogP (Predicted) ~3.9High membrane permeability; blood-brain barrier penetrant.[3]
pKa (Conjugate Acid) ~10.5Typical for trialkylamines; exists as a cation at physiological pH (7.4).[1][3]
Boiling Point ~195–200°CHigh boiling point allows for high-temperature catalytic reactions.[1][3]
Density ~0.76 g/mLLess dense than water; forms the upper layer in aqueous extractions.[1][3]

Functional Group Reactivity & Logic

The reactivity of this compound is dominated by the sterically hindered nitrogen lone pair . Unlike primary amines, it cannot form imines or amides directly, making it chemically robust against acylating agents unless forced.[1]

A. Nucleophilicity & Quaternization (The Menshutkin Reaction)

Despite the steric bulk of the ethyl groups, the nitrogen remains nucleophilic.[1][3] It reacts with alkyl halides (e.g., Methyl Iodide) to form Quaternary Ammonium Salts .[1][3]

  • Application: Synthesis of Phase Transfer Catalysts (PTCs) or antimicrobial surfactants.[3]

  • Mechanism: Sₙ2 attack by the Nitrogen lone pair on an electrophilic carbon.[3]

B. N-Oxidation (Metabolic & Synthetic)

Treatment with oxidants (e.g., m-CPBA or H₂O₂) yields the N-Oxide .[3]

  • Drug Dev Context: In vivo, tertiary amines are often metabolized by Flavin-containing Monooxygenases (FMOs) to N-oxides, a key clearance pathway.[1]

C. Proton Scavenging (Base Catalysis)

It acts as an acid scavenger in reactions generating HCl/HBr (e.g., silylation or acylation of alcohols).[1] Its lipophilicity ensures the resulting ammonium salt stays in the organic phase or precipitates, depending on the solvent.[1]

Experimental Protocol: Synthesis via Reductive Amination

While alkylation of diethylamine with heptyl bromide is possible, it is prone to over-alkylation and side reactions.[1] The Reductive Amination of heptanal is the industry-standard "Expert Protocol" for high purity.[3]

Objective: Synthesize this compound from Heptanal and Diethylamine. Reaction Type: Reductive Amination (Indirect).[1][3] Scale: 10 mmol (Laboratory Scale).

Reagents & Materials[1][3][4][5][6][7]
  • Substrate: Heptanal (1.14 g, 10 mmol)

  • Amine: Diethylamine (0.88 g, 12 mmol) - Excess drives equilibrium.[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) - Mild, selective for iminiums.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[3]

  • Quench: Sat. NaHCO₃ solution.

Step-by-Step Methodology
  • Imine/Iminium Formation: In a dry round-bottom flask under Nitrogen, dissolve Heptanal (1.0 equiv) in DCE (0.2 M concentration). Add Diethylamine (1.2 equiv).[1][3] Stir for 30 minutes at Room Temperature (RT).

    • Why: Allows the equilibrium formation of the hemiaminal/iminium ion before reduction.[1][3]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Expert Note: STAB is preferred over NaBH₄ because it is less basic and won't reduce the aldehyde as quickly as it reduces the activated iminium species.[1][3]

  • Reaction Monitoring: Stir at RT for 4–12 hours. Monitor via TLC (stain with Dragendorff’s reagent or Iodine) or LC-MS.[3]

  • Workup (Self-Validating Step):

    • Quench with saturated aqueous NaHCO₃ (gas evolution possible).[1][3]

    • Extract with DCM (3x).[1][3]

    • Acid/Base Purification (Critical):

      • Extract the organic layer with 1M HCl.[1][3] (The amine moves to the aqueous phase as the salt; non-basic impurities stay in organic).[1][3]

      • Discard organic layer.[1][3]

      • Basify the aqueous layer to pH > 12 using 4M NaOH.[1][3] (The amine becomes free base and oils out).[1][3]

      • Extract the cloudy aqueous mixture with fresh DCM.[1][3]

  • Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Visualizing the Synthesis & Reactivity Logic

The following diagram illustrates the synthesis pathway and the divergent reactivity profiles relevant to drug metabolism and synthesis.

G Heptanal Heptanal (C7 Aldehyde) Iminium Iminium Ion Intermediate Heptanal->Iminium + Diethylamine - H2O Diethylamine Diethylamine (Secondary Amine) Diethylamine->Iminium Target This compound (Target Molecule) Iminium->Target Reduction (NaBH(OAc)3) QuatSalt Quaternary Ammonium Salt Target->QuatSalt Alkylation (R-X) (Menshutkin) NOxide N-Oxide (Metabolite) Target->NOxide Oxidation (m-CPBA / FMO)

Figure 1: Synthesis via Reductive Amination and primary reactivity pathways (Quaternization and N-Oxidation).

Analytical Characterization (Spectroscopy)[1][3][8]

To validate the structure, the following spectroscopic signatures are diagnostic.

¹H-NMR (Proton NMR) - 400 MHz, CDCl₃
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
0.88 Triplet (t)3HHeptyl Terminal -CH₃Classic alkane terminus.[3]
1.03 Triplet (t)6HDiethyl -CH₃Diagnostic of the diethyl moiety.[3]
1.20 – 1.35 Multiplet (m)8HHeptyl Chain (-CH₂-)₄Bulk hydrophobic chain.[1][3]
1.45 Multiplet (m)2Hβ-Methylene (Heptyl)Shielded by distance from Nitrogen.[3]
2.35 – 2.45 Multiplet*2Hα-Methylene (Heptyl)Often overlaps with ethyl quartet.[3]
2.50 Quartet (q)4HDiethyl -N-CH₂-Key diagnostic: Coupled to the 1.03 triplet.[3]
Mass Spectrometry (ESI-MS)[3]
  • Molecular Ion: Expected ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     m/z.[3]
    
  • Fragmentation: Alpha-cleavage is common, often losing the heptyl chain to leave the diethyl-iminium ion (

    
    ).
    

Applications in Drug Development

While this compound is rarely a drug itself, it is a vital Structure-Activity Relationship (SAR) tool.[1]

Hydrophobic Tolerance Testing

In the optimization of GPCR ligands (e.g., Muscarinic antagonists), researchers replace methyl groups with ethyl or heptyl chains to probe the size of the hydrophobic pocket.[1] this compound represents a "bulky" hydrophobic tail.[1]

  • Hypothesis Testing: If potency increases when switching from dimethyl- to diethylheptyl-, the binding pocket likely contains a lipophilic accessory region.

Local Anesthetic Analogs

Many local anesthetics (Lidocaine, Procaine) contain a diethylamino head group.[1]

  • Mechanism: The tertiary amine must be protonated (cationic) to bind inside the Sodium Channel (Nav1.x), but unprotonated (neutral) to cross the nerve sheath.[1]

  • Usage: this compound is used as a model compound to study the pH-dependent partitioning of these drugs into lipid bilayers without the interference of the aromatic ring found in the actual drugs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26981-81-7, this compound.[1][3] PubChem.[1][3][4][5][6][7][8]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Journal of Organic Chemistry.[1][3] (Standard protocol basis).

  • National Institute of Standards and Technology (NIST). this compound Gas Phase Data.[1][3] NIST Chemistry WebBook.[1][2][3]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Practical Guide. (Educational grounding for the protocol).[1][3]

Sources

solubility of N,N-Diethylheptylamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diethylheptylamine (CAS: 26981-81-7) is a lipophilic tertiary amine often utilized as a proton scavenger, intermediate in quaternary ammonium synthesis, and phase-transfer catalyst precursor.[1][2][3][4] Unlike its lower molecular weight homologs (e.g., Triethylamine), this compound exhibits significantly reduced volatility and enhanced lipophilicity due to its C7 alkyl chain.

This technical guide defines the solubility behavior of this compound across the polarity spectrum. It provides researchers with a theoretical framework and validated protocols to manipulate the molecule’s phase partitioning—a critical skill for work-up and purification in drug development.[2][4][5]

Physicochemical Profile & Theoretical Framework

To understand the solubility of this compound, one must analyze the competition between its hydrophobic alkyl tail and its hydrophilic, basic nitrogen center.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₁H₂₅NHigh carbon count (C11) drives lipophilicity.[1][2][3][4][5]
Molecular Weight 171.32 g/mol Liquid at room temperature; lower volatility than Et₃N.[1][2][3][4][5]
Predicted LogP ~3.9 (Estimated)Strongly partitions into non-polar organic phases.[1][2][3][4][5]
pKa (Conjugate Acid) ~10.5 (Estimated)The Critical Switch: Soluble in water only at pH < 8.[1][2][3][4][5]5.
Hansen Parameters

(High),

(Low),

(Low)
Compatible with solvents dominated by dispersion forces.[1][2][3][4][5]
The Solubility Mechanism

The molecule behaves as an "amphiphilic switch."[1][2][3][5]

  • Free Base Form (Neutral pH / Basic): The lone pair on the nitrogen is unprotonated.[1][2][3][4][5] The hydrophobic C7 and ethyl chains dominate the interaction energy.[5] The molecule acts like a hydrocarbon, dissolving readily in hexane, toluene, and DCM.

  • Salt Form (Acidic pH): Upon protonation (

    
    ), the nitrogen center becomes ionic.[1][2][3][4][5] The solvation energy of the ion overcomes the hydrophobic effect of the tail, forcing the molecule into the aqueous phase (provided the counter-ion is not extremely lipophilic).
    

Solubility Profile in Organic Solvents

The following data is synthesized from homologous series analysis (C8-C12 tertiary amines) and standard solubility parameters.

Solubility Table
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Aliphatic Hydrocarbons Hexane, HeptaneMiscible Ideal solvent.[1][2][3][4][5] Van der Waals forces dominate.[1][2][3][4][5]
Aromatic Hydrocarbons Toluene, BenzeneMiscible

-interaction complements dispersion forces.[1][2][3][4][5]
Chlorinated Solvents Dichloromethane (DCM), ChloroformMiscible Excellent solvency; often used for extraction from water.[1][2][3][5]
Polar Aprotic DMSO, DMF, AcetonitrileSoluble Soluble, but partitioning into heptane is preferred if extracting.[1]
Polar Protic (Alcohols) Methanol, Ethanol, IPAMiscible Hydrogen bonding with solvent -OH groups facilitates mixing.[1][3][5]
Ethers Diethyl Ether, THF, MTBEMiscible Good compatibility; useful for low-boiling extractions.[1][3][5]
Water (Neutral pH 7) WaterInsoluble (<0.1 g/L)Hydrophobic effect of C11 chain prevents dissolution.[1][2][3][4][5]
Water (Acidic pH < 2) 1M HCl, 1M H₂SO₄Soluble Forms water-soluble ammonium salt (N,N-diethylheptylammonium chloride).[1][2][3][5]

Critical Application Note: this compound is hygroscopic.[1][2][3][4][5] While it may appear miscible with "dry" solvents, it will absorb atmospheric moisture, potentially affecting water-sensitive catalytic cycles (e.g., organolithium reactions).[1] Always dry over KOH or CaH₂ before use in anhydrous applications.[1][2][3][4][5]

Visualization: The pH-Dependent Solubility Switch

The following diagram illustrates the phase-transfer mechanism utilized in extraction protocols. This "switch" is the primary method for purifying the amine from neutral organic impurities.[1][2][5]

SolubilitySwitch FreeBase Free Base Form (this compound) OrganicPhase Organic Phase (DCM, Hexane, Toluene) FreeBase->OrganicPhase High Solubility Salt Ammonium Salt Form (Protonated Cation) FreeBase->Salt Protonation Salt->FreeBase Deprotonation AqueousPhase Aqueous Phase (Water, pH < 8) Salt->AqueousPhase High Solubility Acid Add Acid (HCl) Acid->FreeBase Drives to Salt Base Add Base (NaOH) Base->Salt Drives to Base

Figure 1: The pH-dependent solubility switch.[1][2][3][4][5] The molecule partitions into the organic phase as a free base and the aqueous phase as a salt, allowing for selective extraction.

Experimental Protocol: Solubility Determination & Partitioning

As a scientist, you should not rely solely on literature values for critical separations. Use this self-validating protocol to determine the exact partitioning coefficient (


) for your specific solvent system.[1][2][3][4][5]
Protocol: Determination of Aqueous/Organic Partitioning

Objective: Quantify the distribution of this compound between Toluene and Water at varying pH.

Reagents:

  • This compound (Analyte)[1][2][3]

  • Toluene (HPLC Grade)[1][2][3][4][5]

  • Buffer Solutions (pH 2.0, pH 7.0, pH 12.0)

  • Internal Standard (e.g., Naphthalene - non-ionizable)[1][3]

Workflow:

  • Preparation: Dissolve 100 mg of amine and 50 mg of Internal Standard in 10 mL of Toluene.

  • Equilibration: Aliquot 2 mL of the organic solution into three separate vials.

    • Vial A: Add 2 mL pH 2.0 Buffer.[1][2][3][4][5]

    • Vial B: Add 2 mL pH 7.0 Buffer.[1][2][3][4][5]

    • Vial C: Add 2 mL pH 12.0 Buffer.[1][2][3][4][5]

  • Agitation: Vortex vigorously for 2 minutes; centrifuge at 3000 rpm for 5 minutes to break emulsions.

  • Analysis: Remove 100 µL of the top organic layer from each vial. Dilute with Toluene and analyze via GC-FID or HPLC.

  • Calculation:

    • Compare the peak area ratio (Amine/Standard) in the treated vials vs. the starting stock.

    • Loss of signal in the organic layer indicates partitioning into water.

Expected Results:

  • pH 2.0: >99% of amine transfers to aqueous phase (Signal

    
     0).[1][2][3][4][5]
    
  • pH 7.0: Partial partitioning (highly dependent on exact pKa and concentration).[1][2][3][4][5]

  • pH 12.0: >99% of amine remains in organic phase (Signal

    
     Initial).[1][2][3][4][5]
    

Applications in Drug Development

Acid Scavenger in Lipophilic Reactions

In reactions involving highly non-polar substrates (e.g., long-chain fatty acid coupling), Triethylamine (TEA) may be too volatile or too water-soluble during workup.[1][3][5] this compound serves as a "fatty base" that stays in the organic phase during mild aqueous washes, preventing catalyst loss before the final extraction step.

Ion-Pair Reagent for Purification

It acts as a counter-ion for purifying acidic impurities.[1][2][3][4][5]

  • Scenario: You have a crude mixture containing a precious acidic drug and neutral impurities.[1][2][3][4][5]

  • Method: Add this compound.[1][2][3][4][5] It forms a lipophilic salt with the acid, pulling it into the organic phase (if using a non-polar solvent) or modifying its retention time in Reverse Phase HPLC.

Synthesis Intermediate

It is a precursor for N,N-Diethylheptylammonium salts, which are potent Phase Transfer Catalysts (PTCs) or surfactants used in emulsion polymerization.[1][3]

Safety & Handling (SDS Summary)

  • Hazards: Corrosive (Skin/Eye damage), Flammable Liquid (Category 3 or 4 depending on flash point, likely ~45-55°C).[1][3][5]

  • Storage: Store under inert atmosphere (Nitrogen/Argon). Amines react with atmospheric CO₂ to form carbamates/carbonates, appearing as white crusts.[1][2][5]

  • Disposal: Must be disposed of as organic hazardous waste.[1][2][3][4][5] Do not pour down drains; it is toxic to aquatic life.[1][2][3][4][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12496130, N,N-Diethyl-1-heptanamine.[1][2][3][4] Retrieved from [Link][1][2][3][4][5]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1][2][3][4][5] CRC Press.[1][2][3][4][5] (Theoretical basis for amine solubility prediction).

  • Ataman Kimya. Technical Data: N,N-Diethylethanamine and Tertiary Amine Applications. Retrieved from [Link][1][2][3][4][5]

Sources

N,N-Diethyl-1-heptanamine synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Chemical Identity and Synthetic Validation of N,N-Diethyl-1-heptanamine: A Comprehensive Guide to Nomenclature and Application

Executive Summary

In the rapidly evolving landscape of modern drug development—particularly in the synthesis of ionizable lipids for lipid nanoparticles (LNPs) and active pharmaceutical ingredient (API) precursors—the precise identification of aliphatic tertiary amines is paramount. N,N-Diethyl-1-heptanamine (CAS 26981-81-7) serves as a critical lipophilic building block[1]. However, the proliferation of legacy synonyms and non-standardized nomenclature across supplier databases often leads to structural ambiguity, which can cause catastrophic failures in formulation pKa tuning. This whitepaper provides an authoritative framework for the nomenclature, physicochemical profiling, and self-validating synthesis of N,N-Diethyl-1-heptanamine, ensuring rigorous analytical compliance for researchers and formulation scientists.

Standardized Nomenclature and Chemical Identifiers

The structural integrity of a research pipeline begins with unambiguous nomenclature. N,N-Diethyl-1-heptanamine consists of a seven-carbon aliphatic chain (heptyl group) bonded to a tertiary nitrogen, which is further substituted by two ethyl groups ()[1].

  • IUPAC Name: N,N-diethylheptan-1-amine[1]. This is the only globally recognized standard that explicitly defines the connectivity of the alkyl chains to the nitrogen atom.

  • Industry Synonyms: The compound is frequently encountered under legacy names such as N,N-Diethylheptylamine, N-Heptyldiethylamine, and 1-Diethylamino-heptan ()[2][3].

  • Regulatory Identifiers: To avoid cross-contamination with structural isomers (e.g., N-ethyl-N-methyl-1-octanamine), procurement and documentation must strictly reference CAS Registry Number 26981-81-7 and PubChem CID 12496130[1][2].

Physicochemical Profiling & Structure-Activity Causality

The utility of N,N-Diethyl-1-heptanamine in pharmaceutical sciences is dictated by its dual-domain structure. The heptyl tail imparts significant hydrophobicity, while the diethylamine head group provides a titratable basic center. This amphiphilic nature makes it highly soluble in organic solvents but limits its aqueous solubility ()[4].

Table 1: Quantitative Physicochemical Properties of N,N-Diethyl-1-heptanamine

PropertyValueCausality / Significance in Formulation
Molecular Weight 171.32 g/mol [1]Low molecular weight allows for high volatility and rapid diffusion in synthetic matrices.
XLogP3 (Lipophilicity) 3.9[1]High lipophilicity driven by the C7 aliphatic chain; ideal for partitioning into lipid bilayers.
Topological Polar Surface Area 3.2 Ų[1]Extremely low TPSA indicates minimal hydrogen bonding capacity, facilitating membrane permeability.
Monoisotopic Mass 171.1987 Da[1]Critical for exact mass determination during high-resolution LC-MS structural validation.

Self-Validating Synthetic Protocol: Reductive Amination

To synthesize N,N-Diethyl-1-heptanamine, the reductive amination of heptanal with diethylamine is the preferred route due to its scalability and mild conditions ()[2]. As a Senior Application Scientist, I mandate that every synthetic workflow incorporates self-validating checkpoints. This ensures that any deviation in precursor identity (e.g., using an incorrect synonym-derived reagent) is caught before the final isolation.

Methodology:

Step 1: Iminium Ion Formation (Equilibration)

  • Action: Combine heptanal (1.0 eq, CAS 111-71-7) and diethylamine (1.2 eq, CAS 109-89-7) in anhydrous dichloroethane (DCE) at room temperature[2][5].

  • Causality: Diethylamine is highly volatile. Using a 1.2x molar excess ensures the complete thermodynamic conversion of the aldehyde to the intermediate iminium ion, preventing unreacted heptanal from complicating downstream purification.

  • Self-Validating Checkpoint 1 (GC-MS): Sample the reaction after 2 hours. Proceed only if the heptanal peak (m/z 114) has disappeared (>95% conversion). This validates the precursor reactivity and prevents premature reduction.

Step 2: Selective Reduction

  • Action: Cool the reaction to 0°C and add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Causality: STAB is chosen over stronger hydrides (like LiAlH4) because its steric bulk and electron-withdrawing acetate groups make it mild enough to selectively reduce the iminium ion without reducing any residual aliphatic aldehydes to alcohols.

  • Self-Validating Checkpoint 2 (TLC): Perform Thin Layer Chromatography (Hexane:EtOAc 8:2). Stain with Dragendorff's reagent. The appearance of a distinct orange spot confirms the formation of the tertiary amine, validating the reduction step.

Step 3: Phase-Separation Workup

  • Action: Quench the reaction with saturated aqueous NaHCO3 and extract with dichloromethane.

  • Causality: The basic quench (pH ~ 8.5) ensures the tertiary amine remains deprotonated and partitions entirely into the organic phase, while water-soluble borate salts are washed away.

Step 4: Structural Confirmation

  • Self-Validating Checkpoint 3 (1H-NMR): Analyze the purified product in CDCl3. The spectrum must show a characteristic triplet at ~2.4 ppm (4H, -N(CH2CH3)2) and a multiplet at ~2.3 ppm (2H, -CH2-N-). This uniquely validates the N,N-diethylheptan-1-amine structure and definitively rules out any synonym-related isomer contamination.

Workflow Visualization

The following diagram illustrates the logical flow of nomenclature resolution feeding directly into the self-validating synthetic pipeline.

G A Target Identification CAS: 26981-81-7 B Nomenclature Standardization A->B C IUPAC Standard: N,N-diethylheptan-1-amine B->C D Legacy Synonyms: This compound B->D E Precursor Assembly Heptanal + Diethylamine C->E F Step 1: Iminium Formation E->F G QC 1: GC-MS Validation (Aldehyde Consumption) F->G H Step 2: STAB Reduction G->H >95% Conversion I QC 2: TLC Validation (Dragendorff's Stain) H->I J Final Product Isolated I->J Single Spot K QC 3: 1H-NMR Validation (Structural Confirmation) J->K

Workflow mapping nomenclature standardization to the self-validating synthetic pipeline.

Conclusion

The integrity of chemical research relies heavily on the precise alignment of nomenclature, physical properties, and synthetic validation. By strictly adhering to the IUPAC designation of N,N-diethylheptan-1-amine and implementing self-validating checkpoints during its synthesis, researchers can eliminate the risks associated with legacy synonyms. This rigorous approach ensures reproducibility and reliability in downstream pharmaceutical applications.

References

  • N,N-Diethyl-1-heptanamine | C11H25N | CID 12496130 - PubChem. National Center for Biotechnology Information. URL:[Link]

  • Heptanamide,N,N-diethyl | CAS#:10385-08-7. ChemSrc. URL:[Link]

Sources

The Impact of Steric Hindrance in N,N-Diethyl Tertiary Amines: A Comprehensive Guide to Reactivity, Kinetics, and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the realm of physical organic chemistry and rational drug design, the N,N-diethyl tertiary amine structural motif presents a fascinating dichotomy between thermodynamic basicity and kinetic nucleophilicity. While the inductive electron-donating (+I) effects of ethyl groups theoretically enrich electron density on the nitrogen atom, the physical bulk of these chains introduces profound steric hindrance. This whitepaper explores the causality behind these steric penalties, detailing how they disrupt aqueous solvation shells, severely retard nucleophilic attack trajectories, and serve as a critical lever for medicinal chemists seeking to optimize pharmacokinetics and mitigate off-target toxicities.

The Dichotomy of Basicity and Nucleophilicity

To understand the behavior of N,N-diethyl tertiary amines, one must decouple their thermodynamic properties (basicity) from their kinetic properties (nucleophilicity).

Thermodynamic Basicity: The Solvation Penalty

In the gas phase, the basicity of amines strictly follows the inductive effect: tertiary > secondary > primary > ammonia. However, in aqueous biological systems, this trend is disrupted. When an amine is protonated to form a conjugate acid, it must be stabilized by hydrogen bonding with surrounding water molecules.

A primary ammonium ion (


) can form three hydrogen bonds, while a secondary ammonium ion (

) can form two. A tertiary ammonium ion (

) can only form one[1]. In N,N-diethyl tertiary amines, the bulky ethyl chains physically sweep through the hydration sphere, obstructing water molecules and preventing optimal solvation of the cation[1]. Consequently, despite the strong +I effect of the ethyl groups, N,N-diethyl tertiary amines often exhibit lower functional basicity in water than their secondary amine counterparts[2].
Kinetic Nucleophilicity: The Menschutkin Steric Clash

Nucleophilicity is a kinetic phenomenon dictated by the activation energy (


) required to reach a transition state. The classic model for evaluating amine nucleophilicity is the Menshutkin reaction—an 

alkylation of a tertiary amine by an alkyl halide to form a quaternary ammonium salt[3].

During the Menshutkin reaction, the nitrogen lone pair must approach the electrophilic carbon at a precise 180° angle relative to the leaving group. The N,N-diethyl groups create a severe steric clash with the incoming electrophile, drastically raising the transition state energy. As a result, the reaction rate for triethylamine is orders of magnitude slower than that of trimethylamine or less hindered cyclic amines like quinuclidine.

Quantitative Data Analysis

The table below summarizes the divergent thermodynamic and kinetic profiles of common aliphatic amines, illustrating the "steric wall" encountered when moving from methyl to ethyl substituents.

Amine ClassCompoundStructureAqueous

(Conjugate Acid)
Relative Nucleophilicity (Menshutkin Rate)
SecondaryDimethylamine

10.73[2]Very High
SecondaryDiethylamine

11.09[2]High
TertiaryTrimethylamine

9.80High
TertiaryTriethylamine

10.75Very Low (Sterically Hindered)

Table 1: Comparison of basicity and nucleophilicity across methyl and ethyl-substituted amines. Note how diethylamine is highly basic, but the addition of a third alkyl group in triethylamine introduces a solvation penalty and severe kinetic hindrance.

Experimental Methodologies: Self-Validating Protocols

To rigorously quantify the steric effects of N,N-diethyl tertiary amines, researchers must employ self-validating experimental systems. Below are the gold-standard protocols for isolating kinetic and thermodynamic variables.

Protocol A: Kinetic Profiling via Conductometry (Menshutkin Reaction)

This protocol is inherently self-validating: the reaction between a neutral amine and a neutral alkyl halide generates an ionic quaternary ammonium salt. Therefore, the continuous increase in solution conductivity perfectly mirrors the reaction progress, eliminating the need for complex sampling or quenching steps.

Step-by-Step Methodology:

  • Preparation: Prepare equimolar solutions (e.g., 0.1 M) of the target N,N-diethyl tertiary amine and methyl iodide in a highly polar aprotic solvent (e.g., Acetonitrile) to stabilize the charge-separated transition state.

  • Equilibration: Transfer 50 mL of the solvent into a thermostated conductometric cell maintained strictly at 25.0 ± 0.1 °C.

  • Initiation: Inject the amine and alkyl halide simultaneously into the cell under rapid magnetic stirring.

  • Data Acquisition: Record the specific conductance (

    
    ) at 10-second intervals using an automated conductivity bridge.
    
  • Kinetic Derivation: Plot

    
     versus time (
    
    
    
    ). The slope of this linear plot yields the second-order rate constant (
    
    
    ), directly quantifying the steric hindrance of the nucleophile.

Workflow A 1. Prepare Equimolar Solutions (Amine + Alkyl Halide in Aprotic Solvent) B 2. Thermostated Conductometric Cell (25.0 ± 0.1 °C) A->B C 3. Continuous Conductometric Monitoring (Ion Generation) B->C D 4. Data Acquisition: Conductance vs. Time C->D E 5. Calculate Second-Order Rate Constant (k) D->E

Fig 1. Self-validating conductometric workflow for determining Menshutkin reaction kinetics.

Protocol B: Thermodynamic Determination via Potentiometry

To measure the solvation penalty, potentiometric titration is utilized.

  • Standardization: Calibrate a glass pH electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) at 25 °C.

  • Sample Prep: Dissolve 1.0 mmol of the N,N-diethyl tertiary amine in 50 mL of deionized water (ensure complete dissolution; use a co-solvent like methanol only if strictly necessary, noting that this alters the dielectric constant).

  • Titration: Titrate with standardized 0.1 M HCl using an automated titrator, adding titrant in 0.1 mL increments.

  • Analysis: Identify the half-equivalence point on the titration curve (Volume =

    
    ). At this exact point, 
    
    
    
    , representing the thermodynamic basicity of the sterically hindered amine.

Strategic Applications in Drug Development

In medicinal chemistry, the N,N-diethyl tertiary amine is not merely a functional group; it is a precision tool used to navigate the complex topography of biological targets.

Mitigating hERG Channel Liability

The human ether-à-go-go-related gene (hERG) potassium channel is a notorious anti-target. Drugs that bind to hERG can cause fatal ventricular arrhythmias (Torsades de Pointes)[4]. The hERG pharmacophore typically requires a basic amine that docks into the channel pore. Medicinal chemists actively exploit steric hindrance to prevent this binding. By replacing a compact N,N-dimethyl group with a bulkier N,N-diethyl group, the apparent basicity is limited, and the sheer physical volume of the ethyl chains causes a steric clash within the hERG pore, drastically reducing cardiotoxic liability[4].

Modulating Blood-Brain Barrier (BBB) Penetration

The transport of amine-containing drugs across the BBB is heavily influenced by active transport mechanisms. Research into dexibuprofen prodrugs has shown that molecules modified with N,N-dimethyl tertiary amines actively cross the BBB via the pyrilamine-sensitive


 antiporter[5]. However, substituting the dimethyl group for an N,N-diethyl group results in a much lower affinity for this antiporter, directly due to steric hindrance[5]. This allows researchers to selectively tune whether a drug relies on active transport or passive diffusion.
Tuning Enzyme Active Site Interactions

In the development of cholinesterase inhibitors for neurodegenerative diseases, the orientation of the inhibitor within the enzyme's active site is critical. Studies on bis-Schiff base derivatives have demonstrated that incorporating a bulky N,N-diethyl aniline group can induce deliberate steric hindrance near specific residues (e.g., Phe329), disrupting


 interactions[6]. This steric tuning is used to prevent excessive, non-specific reactivity and to dial in the exact inhibitory concentration (

) required for therapeutic efficacy[6].

PharmaImpact Root N,N-Diethyl Tertiary Amine Substitution Node1 Increased Steric Bulk Around Nitrogen Root->Node1 Node2 Reduced Aqueous Solvation (Lower pKa) Node1->Node2 Node3 Decreased Nucleophilicity (Kinetic Hindrance) Node1->Node3 Outcome2 Altered BBB Antiporter Affinity Node1->Outcome2 Outcome1 Reduced hERG Channel Liability (Cardiotoxicity) Node2->Outcome1 Outcome3 Tuned Enzyme Active Site Interactions Node3->Outcome3

Fig 2. Logical relationship between N,N-diethyl steric hindrance and rational drug design outcomes.

Conclusion

The N,N-diethyl tertiary amine is a masterclass in the interplay between electronic induction and spatial geometry. While the ethyl groups push electron density toward the nitrogen, their physical bulk creates a "steric shield." This shield limits aqueous solvation (capping basicity) and severely restricts the kinetic pathways required for nucleophilic attack. By mastering these principles and utilizing self-validating kinetic assays, researchers can intentionally leverage this steric hindrance to design safer, more selective, and highly optimized therapeutic agents.

References

  • Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone Source: RSC Publishing (rsc.org) URL:[Link]

  • Human ether-à-go-go-related potassium channel: exploring SAR to improve drug design Source: UCLouvain (uclouvain.be) URL:[Link]

  • Mechanism of brain targeting by dexibuprofen prodrugs modified with ethanolamine-related structures Source: PubMed / NIH (nih.gov) URL:[Link]

  • Chemical Properties of Amines Source: CK-12 Foundation (ck12.org) URL:[Link]

  • Menshutkin reaction Source: Wikipedia (wikipedia.org) URL:[Link]

Sources

Methodological & Application

Application Note: N,N-Diethylheptylamine as a Latent Tertiary Amine Catalyst in High-Performance Epoxy-Thiol Resins

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Epoxy-thiol resins are highly valued in advanced manufacturing, aerospace engineering, and specialized encapsulation due to their rapid curing kinetics at low temperatures, minimal shrinkage, and exceptional flexibility. Unlike traditional amine-cured epoxies, thiol-epoxy systems rely on a base-catalyzed "click" reaction. The selection of the tertiary amine catalyst dictates the delicate balance between pot life (working time) and cure speed.

N,N-Diethylheptylamine (DEHA), a tertiary amine featuring a seven-carbon aliphatic chain, has emerged as a highly specialized catalyst for formulating resins that require extended room-temperature latency combined with high compressive strength upon curing[1]. This application note details the mechanistic causality, quantitative performance, and validated protocols for utilizing DEHA in epoxy-thiol systems.

Mechanistic Causality: The Role of this compound

The curing of epoxy-thiol systems is initiated by the deprotonation of the thiol group (-SH) by a basic catalyst to form a highly nucleophilic thiolate anion (-S⁻)[2]. This anion aggressively attacks the oxirane ring of the epoxy, leading to ring-opening and the formation of an alkoxide intermediate. The alkoxide subsequently abstracts a proton from another thiol group, propagating the cycle and regenerating the catalyst[2].

While standard tertiary amines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA) drive this reaction extremely fast—often resulting in unworkably short pot lives—DEHA offers a distinct structural advantage. The steric bulk and hydrophobicity of its heptyl chain partially shield the nitrogen's lone pair. This steric hindrance tempers the initial acid-base proton exchange at ambient temperatures, providing a latent curing profile. Once the reaction initiates, the exothermic nature of the epoxide ring-opening auto-accelerates the process, ensuring a rapid and complete cure[2]. Furthermore, the tertiary amine allows any excess epoxy groups (in off-stoichiometric formulations) to undergo self-curing, providing critical formulation flexibility[3].

Mechanism DEHA This compound (Tertiary Amine Base) Thiolate Thiolate Anion (-S⁻) Highly Nucleophilic DEHA->Thiolate Deprotonates (-H⁺) Thiol Polythiol Precursor (-SH groups) Thiol->Thiolate Base Catalysis Alkoxide Alkoxide Intermediate Thiolate->Alkoxide Nucleophilic Attack on Oxirane Epoxy Polyepoxide Resin (Oxirane rings) Epoxy->Alkoxide Ring Opening Alkoxide->DEHA Releases Catalyst Crosslinked Crosslinked Thioether Network (Cured Resin) Alkoxide->Crosslinked Proton Transfer (Regenerates Base)

Catalytic cycle of DEHA in thiol-epoxy ring-opening polymerization.

Quantitative Data: Catalyst Performance Comparison

The choice of amine directly impacts the mechanical properties of the cured matrix. Resins catalyzed by sterically tuned amines like DEHA demonstrate superior compressive strength, often exceeding 14 ksi at room temperature, which is critical for structural applications such as aircraft lap joints[1].

Catalyst TypeStructure / CharacteristicsRelative Pot Life (25°C)Cure Time (Elevated Temp)Compressive Strength (RT, 2% offset)
Triethylamine (TEA) Short-chain, highly accessible lone pairVery Short (< 10 mins)FastModerate (~10-12 ksi)
DBU (Neutral) Bicyclic amidine, strong baseShort (~15 mins)Very FastHigh (~13 ksi)
This compound Long-chain aliphatic, sterically hinderedExtended (30-60 mins)FastVery High (>14 ksi)
Amine Salts Protonated tertiary aminesVery Long (Hours)ModerateHigh (~14 ksi)

Table 1: Comparative performance of tertiary amine catalysts in stoichiometric epoxy-thiol formulations[1].

Experimental Protocols

The following protocol outlines the formulation, mixing, and validation of a DEHA-catalyzed epoxy-thiol resin. This self-validating workflow ensures that the final polymer network achieves the desired mechanical properties without premature gelation.

Workflow Step1 Step 1: Resin Preparation Mix Polyepoxide & Polythiol Step2 Step 2: Catalyst Addition Inject this compound Step1->Step2 Step3 Step 3: Homogenization Vacuum Degassing Step2->Step3 Step4 Step 4: Application Dispense onto Substrate Step3->Step4 Step5 Step 5: Curing & Validation Rheological Monitoring (G') Step4->Step5

Standard operating procedure for formulating and validating DEHA-catalyzed resins.

Protocol 1: Preparation of the Epoxy-Thiol-DEHA Matrix

Objective: To formulate a bubble-free, homogeneous resin with a controlled stoichiometric ratio.

Materials:

  • Polyepoxide: Araldite MY 721 (or equivalent multi-functional epoxy)

  • Polythiol: 1,2,4-tris(2-mercaptoethyl)cyclohexane (TMC)

  • Filler: Micro silica and hexamethyldisilazane (HMDZ) modified fumed silica

  • Catalyst: this compound (DEHA)

Step-by-Step Methodology:

  • Stoichiometric Calculation: Weigh the polyepoxide and polythiol to achieve an epoxy:thiol molar ratio of approximately 1:1 to 1:0.95.

    • Causality: A slight excess of epoxy ensures complete consumption of the odorous thiol; the DEHA catalyst will drive the homopolymerization of the remaining oxirane rings, preventing unreacted monomers from plasticizing the final network[3].

  • Base Resin Mixing: Combine the polyepoxide, polythiol, and silica fillers in a centrifugal mixing cup.

  • Primary Homogenization: Mix at 2300 rpm for 1 minute using a planetary centrifugal mixer (e.g., FlackTek).

    • Causality: High-shear mixing ensures the uniform dispersion of the fumed silica, which acts as a thixotropic agent to prevent sagging during application[1].

  • Catalyst Injection: Add 0.5% to 2.0% (w/w) of this compound directly into the vortex of the mixture.

  • Secondary Mixing & Degassing: Mix for an additional 30 seconds at 1500 rpm, followed immediately by vacuum degassing at 29 inHg for 2 minutes.

    • Causality: Removing entrapped air is critical. Micro-voids act as stress concentrators that drastically reduce the final compressive strength of the cured resin.

Protocol 2: Rheological Validation and Curing

Objective: To empirically validate the pot life and ensure the curing kinetics meet structural requirements prior to large-scale application.

Step-by-Step Methodology:

  • Rheological Monitoring: Immediately transfer a 2 mL aliquot of the mixed, degassed resin to a parallel-plate rheometer.

  • Isothermal Testing: Set the temperature to 25°C and monitor the storage modulus (G') and loss modulus (G") at a constant frequency (e.g., 1 Hz).

  • Pot Life Determination: Record the time until the G' and G" curves crossover (the gel point). For DEHA-catalyzed systems, this should predictably fall between 30 and 60 minutes, validating that the batch has sufficient latency for application[1].

  • Thermal Curing: Apply the remaining validated resin to the target substrate (e.g., metallic lap joint). Cure at room temperature for 24 hours, followed by a mandatory post-cure at 190°F (88°C) for 2 hours.

    • Causality: The elevated post-cure maximizes crosslink density, ensuring the matrix achieves the >14 ksi compressive strength target necessary for aerospace tolerances[1].

Troubleshooting & Optimization

  • Premature Gelation (Short Pot Life): If the G'/G" crossover occurs in under 20 minutes, the ambient temperature may be too high, or the DEHA concentration exceeds the optimal 2.0 wt% threshold. Reduce the catalyst load or convert DEHA into a protonated salt form to artificially increase latency[1].

  • Suboptimal Compressive Strength: Ensure the silica filler is completely desiccated before mixing. Ambient moisture can interfere with the thiolate nucleophilic attack or cause premature side reactions with the oxirane rings, weakening the final thioether network.

References

  • Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines. Polymer Chemistry (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeVyaYrjpogdIpeMrpBOvub6ex6TFHUJxRxlnTcafzevaOrdYifFU_S1kiwoDmLmLPnAtqFPq2SF_ZjU-IVwFS_BoEUU_D_MiNvpqrDPkB1D-O2nRaNhmHCWaysoltIJfe-pnBGGvVwwHB5_6phi_8658Z-0WlGWE=]
  • Polythiol with amine accelerators in adhesive. Longchang Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3f6CQP_xDlk_ZeID60AdmlXKXWg0v4n4i_LW1UDB24n2Ed93gWDMTvW7v2ZCwI12ZVOhxQg_vf5DwtLSPfC_5yUcBxLcgg7uheVSdTsmPmoUXy4yI9nUyUXyO89rQfgKs0d9i0_HuN1ZrwO2gjceYky87RR4u29_8HgvwDlqOFe6lG-2OOw==]
  • US20170174822A1 - Rapid curing thiol epoxy resin with improved compression strength performance. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkj2ni5BrNVbJR-zcj6ujdaGABJtoxPkZHd2dbGeaKfCRHbrwAKg1LomGwyIR3HJHPk1D8kbo_sLqEVurZtx6oyaIRIsa5ViqxrDI8GJiZcDzhNtRgH-SBHPyo8QY3NiaZAluzJ1zh_beOtnM98A==]

Sources

synthesis of quaternary ammonium salts from N,N-Diethylheptylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of Quaternary Ammonium Salts from N,N-Diethylheptylamine

Executive Summary

The quaternization of tertiary amines is a foundational transformation in organic synthesis, yielding quaternary ammonium salts (QAS) that serve as phase-transfer catalysts, surfactants, and critical intermediates in drug development. This compound (CAS: 26981-81-7)[1] presents a unique synthetic challenge: its two ethyl groups impart significant steric hindrance around the nitrogen lone pair, while the heptyl chain provides high lipophilicity[2]. This application note provides an in-depth, self-validating technical guide for the efficient quaternization of this compound, detailing both laboratory-scale batch synthesis and industrial-scale continuous flow protocols.

Mechanistic Rationale & Causality

The conversion of this compound to a quaternary ammonium salt proceeds via the Menshutkin reaction , a classic bimolecular nucleophilic substitution (


) where a neutral tertiary amine and an alkyl halide form a charged ionic salt[3].

Designing a successful protocol requires navigating three critical kinetic barriers:

  • Steric Hindrance: Unlike dimethylamine derivatives, the N,N-diethyl groups create a sterically congested environment[4]. This inherently slows down the nucleophilic attack. To overcome this, highly reactive, unhindered alkylating agents (like methyl iodide) or forcing conditions (high pressure/temperature) are required.

  • Solvent Polarity (The Hughes-Ingold Rule): The transition state of the Menshutkin reaction is highly polar. Polar aprotic solvents, such as acetonitrile, stabilize this charge development via dipole-dipole interactions without hydrogen-bonding (which would otherwise mask the nucleophile). This stabilization drastically lowers the activation energy and accelerates the reaction rate[5].

  • Leaving Group Efficacy: The reaction rate correlates directly with the polarizability and weakness of the carbon-halogen bond:

    
    . While iodides are preferred for rapid lab-scale synthesis, chlorides are mandated for cost-effective industrial scale-up, necessitating specialized reactor designs[6].
    

Strategic Decision Matrix & Workflow

The choice of synthetic route depends entirely on the target scale and the specific halogen counterion required. The following logical workflow dictates the protocol selection:

QAS_Workflow N1 This compound (Sterically Hindered Amine) N2 Determine Scale & Counterion N1->N2 N3 Methyl Iodide (MeI) High Reactivity N2->N3 SN2 Kinetics Priority N4 Methyl Chloride (MeCl) Cost-Effective N2->N4 Scalability Priority N5 Batch Synthesis Polar Aprotic Solvent (MeCN) N3->N5 N6 Continuous Flow Synthesis Tubular Reactor (12-65 bar) N4->N6 N7 QAS: Iodide Salt (Lab Scale / R&D) N5->N7 N8 QAS: Chloride Salt (Industrial Scale) N6->N8

Workflow for the quaternization of this compound into specific ammonium salts.

Experimental Protocols

Protocol A: Lab-Scale Batch Synthesis (N,N-Diethyl-N-methylheptan-1-aminium Iodide)

This protocol utilizes methyl iodide to overcome the steric hindrance of the diethyl groups, ensuring complete conversion under mild conditions.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (58.3 mmol) of this compound in 100 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is chosen because its high dielectric constant stabilizes the ionic transition state, promoting the

      
       pathway[5].
      
  • Alkylation: Cool the flask to 0 °C in an ice bath. Dropwise, add 9.9 g (70.0 mmol, 1.2 eq) of methyl iodide via syringe.

    • Causality: Methyl iodide is highly volatile and the initial alkylation is exothermic. Dropwise addition at 0 °C prevents solvent boil-off and side reactions.

  • Heating: Remove the ice bath and heat the reaction mixture to 60 °C under an inert nitrogen atmosphere for 12 hours.

  • Self-Validating Workup: Cool the mixture to room temperature and concentrate it to 20 mL under reduced pressure. Vigorously stir the concentrated solution while slowly adding 150 mL of ice-cold diethyl ether.

    • System Validation: The quaternary ammonium salt is highly ionic and completely insoluble in non-polar ether, whereas any unreacted tertiary amine remains highly soluble. A rapid, white crystalline precipitation visually validates successful quaternization.

  • Isolation: Filter the precipitate under vacuum, wash with an additional 50 mL of cold diethyl ether, and dry under high vacuum to yield the pure iodide salt.

Protocol B: Solvent-Free Continuous Flow Synthesis (Industrial Scale)

For industrial applications, methyl chloride is preferred due to cost, but its low reactivity and gaseous state require high-pressure continuous flow systems[6].

Step-by-Step Methodology:

  • System Priming: Utilize a tubular plug-flow reactor equipped with static mixers. Heat the reactor jacket to 90 °C.

  • Pressurization: Pressurize the system to 45 bar using a back-pressure regulator.

    • Causality: At 45 bar, methyl chloride remains entirely in the liquid phase. This eliminates the need for a solvent, maximizing the collision frequency between the amine and the alkyl halide, and significantly reducing the viscosity of the resulting product[6].

  • Reagent Injection: Continuously pump liquid this compound and liquid methyl chloride into the reactor at a molar ratio of 1:1.5 (Amine:MeCl).

  • Residence Time: Adjust flow rates to achieve a residence time of 3 hours.

  • Depressurization & Recovery: Pass the effluent through a pressure-reduction valve into a heated flash vessel (60 °C) at atmospheric pressure. The unreacted methyl chloride instantly flashes off as a gas (which is captured and recycled), leaving the pure N,N-diethyl-N-methylheptan-1-aminium chloride as a molten salt or powder.

Quantitative Data Presentation

The table below summarizes the optimization parameters for the quaternization of this compound based on the chosen alkylating agent and reactor setup.

Alkylating AgentSolventReactor TypeTemp (°C)PressureTime / ResidenceExpected Yield (%)
Methyl Iodide AcetonitrileBatch601 atm12 hours> 95%
Ethyl Bromide AcetonitrileBatch801 atm24 hours75 - 80%
Methyl Chloride None (Neat)Continuous Flow9045 bar3 hours> 90%

Note: Ethyl bromide yields are lower due to the compounded steric hindrance of the ethyl group attacking an already sterically hindered N,N-diethyl center[4].

Analytical Validation

To ensure the integrity of the synthesized QAS, the protocol relies on a self-validating analytical loop:

  • Phase-Transfer Verification: Dissolve a 50 mg sample of the product in a biphasic mixture of water and hexanes. The ionic QAS will partition exclusively into the aqueous layer. If the aqueous layer is basified and extracted, and no amine is recovered in the organic layer, the conversion is 100%.

  • 1H-NMR Shift Analysis: In

    
     or 
    
    
    
    , the methylene protons adjacent to the nitrogen (
    
    
    -protons) in the starting this compound typically resonate around 2.4 - 2.5 ppm. Upon quaternization, the permanent positive charge on the nitrogen heavily deshields these protons, shifting them significantly downfield to approximately 3.3 - 3.5 ppm. The complete disappearance of the 2.4 ppm signal confirms total conversion.

References

1.[1] N,N-Diethyl-1-heptanamine | C11H25N | CID 12496130 - PubChem. National Institutes of Health (NIH). URL: [Link] 2.[2] this compound - the NIST WebBook. National Institute of Standards and Technology (NIST). URL: [Link] 3.[3] Menshutkin reaction - Wikipedia. Wikipedia. URL: [Link] 4.[4] Alkylation of Amines (Sucks!) - Master Organic Chemistry. Master Organic Chemistry. URL: [Link] 5.[5] Polymerizable Ionic Liquids for Solid-State Polymer Electrolytes - PMC - NIH. National Institutes of Health (NIH). URL: [Link] 6.[6] PROCESS FOR THE CONTINUOUS QUATERNISATION OF TERTIARY AMINES WITH AN ALKYL HALIDE - Patent 1456168 - EPO. European Patent Office. URL: [Link]

Sources

N,N-Diethylheptylamine as corrosion inhibitor intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diethylheptylamine (CAS: 26981-81-7), herein referred to as DEHA-C7 , is a specialized tertiary amine intermediate. While generic fatty amines (C12–C18) dominate the commodity corrosion inhibitor market, DEHA-C7 occupies a critical "solubility sweet spot." Its C7 (heptyl) chain provides sufficient hydrophobicity for film formation without the aggressive insolubility of tallow-based amines, making it ideal for aqueous systems with high brine content or applications requiring rapid dispersibility.

This guide details the physicochemical profile of DEHA-C7, its primary application as a precursor for Quaternary Ammonium Compounds (Quats) , and protocols for synthesizing and validating these derivatives for acid corrosion inhibition (e.g., HCl pickling, oilfield acidification).

Chemical Identity & Physicochemical Specifications

Understanding the physical constraints of the intermediate is vital for reactor design and formulation stability.

PropertySpecificationRelevance to Application
IUPAC Name N,N-Diethylheptan-1-amineStandard nomenclature for sourcing.
CAS Number 26981-81-7Unique identifier for regulatory compliance (REACH/TSCA).
Molecular Formula

Basis for stoichiometric calculations.
Molecular Weight 171.32 g/mol Used to calculate molar equivalents for quaternization.
Boiling Point ~195–200 °C (Est.)High boiling point allows for elevated reaction temperatures without pressure vessels.
Density ~0.76 g/mLCritical for volumetric dosing in flow reactors.
Solubility Lipophilic; Low water solubilityRequires co-solvents (Isopropanol/Ethanol) during aqueous formulation.
pKa (Conj. Acid) ~10.5Highly basic; effective proton acceptor in acidic media.

Application Protocol: Synthesis of Advanced Corrosion Inhibitors

The primary utility of DEHA-C7 is not as a standalone inhibitor, but as a nucleophilic precursor . The nitrogen lone pair is sterically accessible enough to react with alkyl halides, forming Quaternary Ammonium Salts (Quats)—the gold standard for cationic corrosion inhibition.

Workflow Logic: The "Tailored Hydrophobicity" Approach

Most commercial inhibitors use C12 (Dodecyl) chains. By using DEHA-C7 (C7), we synthesize inhibitors with lower emulsion tendencies, crucial for oil-water separation processes in midstream pipelines.

Visual Workflow: From Intermediate to Active Inhibitor

SynthesisWorkflow DEHA This compound (DEHA-C7) Reaction Quaternization Reaction (80°C, Ethanol Reflux) DEHA->Reaction Nucleophile BnCl Benzyl Chloride (Electrophile) BnCl->Reaction Electrophile Quat Active Inhibitor: N-Benzyl-N,N-diethylheptan-1-aminium chloride Reaction->Quat SN2 Mechanism Adsorption Mechanism: Electrostatic Adsorption on Fe Surface Quat->Adsorption Application

Figure 1: Synthetic pathway converting DEHA-C7 into a high-performance Benzyl-Quat inhibitor. The reaction exploits the nucleophilicity of the tertiary amine.

Protocol A: Bench-Scale Quaternization (Synthesis of the Active)

Objective: Convert DEHA-C7 into N-Benzyl-N,N-diethylheptan-1-aminium chloride (BDEHAC). Scale: 0.1 Molar (approx. 20g batch).

Reagents:

  • This compound (17.13 g, 0.1 mol).

  • Benzyl Chloride (12.66 g, 0.1 mol) – Warning: Lachrymator.

  • Ethanol (Absolute, 50 mL) – Solvent.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet (to prevent oxidation of the amine).

  • Charging: Add 17.13 g of DEHA-C7 and 30 mL of ethanol to the flask. Stir at 300 RPM.

  • Addition: Dropwise add Benzyl Chloride (12.66 g) diluted in 20 mL ethanol over 15 minutes. Rationale: Exothermic control.

  • Reaction: Heat the mixture to reflux (approx. 78–80°C) for 6–8 hours .

    • Monitoring: Use Thin Layer Chromatography (TLC) (Mobile phase: Methanol/DCM 1:9). The disappearance of the high-Rf amine spot indicates completion.

  • Workup:

    • Evaporate ethanol using a rotary evaporator.

    • The residue is a viscous yellowish oil or semi-solid (The Quat).

    • Purification (Optional for High Purity): Recrystallize from Acetone/Ether.

  • Validation:

    
    H-NMR (
    
    
    
    ) should show a shift in the N-CH2 protons, confirming the formation of the quaternary center.

Corrosion Inhibition Mechanism

Understanding how the DEHA-C7 derivative works is essential for explaining its performance to stakeholders.

  • Physisorption: In acid media (e.g., 1M HCl), the steel surface is positively charged. The Chloride counter-ion (

    
    ) specifically adsorbs to the metal, creating a negative bridge.
    
  • Chemisorption: The Quaternary Ammonium cation (

    
    ) attracts to this negative bridge.
    
  • Screening Effect: The Heptyl (C7) tail and the Benzyl ring align perpendicular to the surface. The C7 chain is long enough to repel water (hydrophobic barrier) but short enough to avoid steric clumping.

InhibitionMechanism Metal Metal Surface (Fe) (Positively charged in Acid) Bridge Cl- Ions (Bridging Ligands) Metal->Bridge Specific Adsorption Head Quaternary Nitrogen (N+) (Polar Head Group) Bridge->Head Electrostatic Attraction Tail Heptyl & Benzyl Groups (Hydrophobic Shield) Head->Tail Structural Orientation Barrier Corrosion Barrier (Prevents H+ and O2 attack) Tail->Barrier Film Formation

Figure 2: The "Bridging Mechanism" of DEHA-C7 derivatives in acidic media. The intermediate's structure dictates the density of the hydrophobic shield.

Evaluation Protocols (Validation)

To verify the efficacy of the synthesized inhibitor, use the following standard electrochemical protocols.

Protocol B: Potentiodynamic Polarization (Tafel Extrapolation)

Equipment: Potentiostat/Galvanostat (e.g., Gamry or Autolab), Three-electrode cell. Electrodes:

  • Working: Mild Steel (C1018), surface area 1 cm².

  • Reference: Saturated Calomel Electrode (SCE).

  • Counter: Platinum mesh.

Procedure:

  • Preparation: Polish steel samples with SiC paper (up to 1200 grit), degrease with acetone, and wash with distilled water.

  • Electrolyte: 1.0 M HCl (blank) vs. 1.0 M HCl + Inhibitor (10, 50, 100, 500 ppm).

  • OCP: Allow Open Circuit Potential to stabilize for 30 minutes.

  • Scan: Sweep potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s .

  • Analysis: Plot

    
     vs. Potential (
    
    
    
    ). Extrapolate linear Tafel regions to determine Corrosion Current (
    
    
    ).

Calculation of Efficiency (


): 


Expected Outcome: A shift in both anodic and cathodic slopes indicates a Mixed-Type Inhibitor . High efficiency (>90%) is expected at 100-500 ppm due to the optimized C7 solubility/coverage balance.

References

  • Fundamentals of Amine Inhibition

    • Finšgar, M., & Jackson, J. (2014). Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review. Corrosion Science, 86, 17-41.

  • Quaternization Chemistry

    • Hegazy, M. A., et al. (2014).[1] Three novel di-quaternary ammonium salts as corrosion inhibitors for API X65 steel pipeline in acidic solution. Corrosion Science, 81, 54-64.[1]

  • Mechanism of Adsorption

    • Obot, I. B., et al. (2019). Density Functional Theory (DFT) as a Powerful Tool for Designing Corrosion Inhibitors in Aqueous Phase. Corrosion, 75(5), 472-492.

  • Physical Properties Data

    • National Institute of Standards and Technology (NIST). This compound Properties. NIST Chemistry WebBook, SRD 69.

Sources

Application Note: Advanced Protocol for the N-Alkylation of N,N-Diethylheptylamine in the Synthesis of Quaternary Ammonium Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N,N-Diethylheptylamine is a sterically demanding, lipophilic tertiary amine that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Its primary application lies in the synthesis of quaternary ammonium pharmacophores via N-alkylation[1]. Specifically, this amine is utilized to synthesize analogues of clofilium, a Class III antiarrhythmic agent[2]. These synthesized derivatives are essential tools for drug development professionals conducting structure-activity relationship (SAR) studies to understand and mitigate the off-target blockade of the human ether-à-go-go-related gene (hERG) potassium channel, a primary driver of drug-induced cardiotoxicity[2].

This application note details a self-validating, chromatography-free protocol for the N-alkylation of this compound, emphasizing the mechanistic causality behind each experimental parameter to ensure high scientific integrity.

Mechanistic Principles of Quaternization

The N-alkylation of a tertiary amine to form a quaternary ammonium salt is classically known as the Menschutkin reaction. This transformation proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. Because this compound possesses significant steric bulk, its nucleophilicity is inherently reduced. To drive the reaction forward efficiently without inducing side reactions, the experimental design must strictly control the solvent environment and temperature[3].

Workflow A Alkyl Tosylate (Electrophile) C SN2 Menschutkin Reaction (CH3CN, 24h, RT) A->C B This compound (Nucleophile) B->C D Anti-Solvent Precipitation (EtOAc Addition) C->D E Vacuum Filtration & Drying D->E F Quaternary Ammonium Pharmacophore E->F

Workflow of the Menschutkin N-alkylation reaction using this compound.

Optimization of Reaction Parameters

To establish a self-validating protocol, the reaction conditions have been optimized to favor Sₙ2 substitution while completely suppressing E2 elimination. The quantitative parameters and their mechanistic justifications are summarized below.

Table 1: Quantitative Reaction Parameters and Causality for N-Alkylation

ParameterOptimal ValueMechanistic Causality & Validation
Amine : Electrophile Ratio 1 : 1 Molar RatioPrevents excess unreacted amine from contaminating the final precipitated product, ensuring a self-validating purity profile.
Solvent System Anhydrous CH₃CNPolar aprotic nature (ε = 37.5) stabilizes the Sₙ2 charge-separated transition state, accelerating quaternization[3].
Reaction Temperature 20–25 °C (Room Temp)Mitigates E2 elimination side-reactions that are typically exacerbated by bulky bases at elevated temperatures[3].
Reaction Time 24 HoursCompensates for the reduced nucleophilicity of the sterically hindered this compound[3].
Isolation Method Anti-Solvent PrecipitationLeverages the differential solubility of the ionic product vs. neutral starting materials, avoiding silica gel chromatography[3].

Experimental Methodology: Synthesis of Clofilium Analogues

The following step-by-step methodology describes the synthesis of a rigidified clofilium analogue, specifically N-(3-(4-chlorophenyl)prop-2-yn-1-yl)-N,N-diethylheptan-1-aminium 4-methylbenzenesulfonate[3].

Materials Required:

  • Nucleophile: this compound (MW: 171.32 g/mol )

  • Electrophile: 3-(4-Chlorophenyl)prop-2-yn-1-yl 4-methylbenzenesulfonate (MW: 320.8 g/mol )

  • Solvents: Anhydrous Acetonitrile (CH₃CN), Ethyl Acetate (EtOAc)

Step 1: Reagent Preparation

  • Flame-dry a 25 mL round-bottom flask and equip it with a magnetic stir bar. Purge the system with inert gas (N₂ or Argon) to prevent moisture-induced degradation of the tosylate electrophile.

  • Dissolve 96 mg (0.3 mmol) of the alkyl tosylate electrophile in 5.0 mL of anhydrous CH₃CN[3].

Step 2: Nucleophilic Addition 3. Using a calibrated micropipette, add 56 mg (0.3 mmol) of this compound dropwise to the stirring solution[3]. 4. Self-Validation Check: The solution should remain clear initially. As the reaction progresses, the formation of the highly polar quaternary ammonium salt may cause slight cloudiness.

Step 3: Incubation and Sₙ2 Quaternization 5. Seal the flask and allow the mixture to stir continuously at room temperature (20–25 °C) for exactly 24 hours[3]. Do not apply heat; thermal energy will promote E2 elimination over the desired Sₙ2 substitution due to the steric bulk of the diethylheptyl moiety.

Step 4: Anti-Solvent Precipitation and Isolation 6. After 24 hours, dilute the reaction mixture by adding 10 mL of EtOAc[3]. 7. Causality: EtOAc acts as an anti-solvent. The dramatic decrease in the dielectric constant of the solvent mixture forces the ionic quaternary ammonium salt to selectively precipitate out of solution, while unreacted neutral starting materials remain dissolved[3]. 8. Filter the precipitated solid through a fine-porosity sintered glass funnel under vacuum[3]. 9. Wash the filter cake with an additional 5 mL of cold EtOAc to remove any residual trace impurities.

Step 5: Drying and Yield Calculation 10. Transfer the solid to a vacuum desiccator and dry in vacuo to a constant weight[3]. 11. This protocol typically affords the pure quaternary ammonium salt as a solid with an expected yield of approximately 38% (e.g., 50 mg)[3].

Downstream Application: hERG K+ Channel Assays

Once the this compound derivatives are synthesized and purified, they are integrated into a rigorous screening pipeline. By introducing structural rigidity (such as triple bonds) into the clofilium scaffold, researchers can evaluate how spatial geometry affects binding affinity to the hERG channel[2]. The synthesized compounds are typically subjected to radioligand displacement assays (e.g., [³H]astemizole binding) followed by electrophysiological patch-clamp validation to confirm reduced cardiotoxic liability[4].

SAR_Pipeline S1 Rational Scaffold Design (Clofilium Analogues) S2 Chemical Synthesis (N-Alkylation Protocol) S1->S2 S3 In Vitro Screening ([3H]Astemizole Binding) S2->S3 S4 Electrophysiology (Patch-Clamp Assay) S3->S4 S5 SAR Analysis (hERG Liability Reduction) S4->S5 S5->S1 Iterative Optimization

Drug development pipeline for evaluating hERG K+ channel affinity of synthesized analogues.

References

  • Louvel, J., et al. "Removal of Human Ether-a-go-go Related Gene (hERG) K+ Channel Affinity through Rigidity: A Case of Clofilium Analogues". Journal of Medicinal Chemistry, 2013, 56(23), 9427-9440. Available at:[Link]

  • Louvel, J., et al. "Supplementary Information: Removal of hERG K+ channel affinity through rigidity – a case of Clofilium analogues". Amazon S3 / ACS Publications. Available at: [Link]

  • Scribd. "JMC Article Mat Apoyo para Nomenclatura | PDF | Amine | Ester". Scribd. Available at:[Link]

Sources

Application Note: Preparation and Characterization of Lipophilic Ammonium Sulfonates Using N,N-Diethylheptylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Lipophilic ammonium sulfonates represent a highly versatile class of protic ionic liquids (PILs) and ion-pairing reagents. By neutralizing a lipophilic tertiary amine with a sulfonic acid, researchers can synthesize custom salts tailored for 1, liquid-liquid extraction, and 2[2][1].

N,N-Diethylheptylamine (DEHA) is an ideal Brønsted base for this application. With a molecular formula of


 and a molecular weight of 171.32  g/mol , its structure features a seven-carbon aliphatic chain that imparts significant lipophilicity, while the two ethyl groups provide optimal steric shielding around the nitrogen center[3].
The Proton Transfer Paradigm

The formation of a protic ionic liquid relies on the4[4]. The completeness of this transfer dictates whether the resulting product is a true ionic liquid or merely a hydrogen-bonded complex. For a robust lipophilic ammonium sulfonate, a large difference in aqueous


 (

) between the acid and the conjugate acid of the amine is required to ensure complete ionization[5]. When reacted with a strong acid like Dodecylbenzenesulfonic acid (DBSA), DEHA readily accepts the proton. The resulting

ion pair features a soft, lipophilic ammonium core and a bulky sulfonate counterion, making it highly soluble in non-polar organic solvents.

Mechanism Amine Tertiary Amine This compound ProtonTransfer Proton Transfer (ΔpKa > 10) Amine->ProtonTransfer Acid Sulfonic Acid DBSA (R-SO3H) Acid->ProtonTransfer IonPair Lipophilic Ion Pair [DEHA]+ [DBSA]- ProtonTransfer->IonPair Complete Ionization Application Applications Phase Transfer Catalysis IonPair->Application

Caption: Mechanism of proton transfer and resulting applications of the lipophilic ion pair.

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating and reproducible protocol, the following experimental parameters must be strictly controlled:

  • Solvent Selection (Anhydrous Ethanol): Ethanol readily dissolves both the lipophilic amine and the bulky sulfonic acid. Its low boiling point facilitates effortless removal via rotary evaporation post-synthesis, preventing thermal degradation of the product[4].

  • Thermal Control (0–5 °C): The acid-base neutralization is highly exothermic. Performing the dropwise addition in an ice bath prevents the thermal oxidation of the tertiary amine, which would otherwise lead to N-oxide impurities[5].

  • Atmospheric Control (Argon/Nitrogen): Conducting the synthesis under an inert atmosphere prevents the hygroscopic precursors and the resulting PIL from absorbing atmospheric moisture, ensuring stoichiometric precision[5].

Quantitative Data Summaries

Table 1: Physicochemical Properties of Reactants

CompoundRoleCAS NumberMolecular WeightDensity (g/cm³)

/

Context
This compound Brønsted Base26981-81-7171.32 g/mol ~0.788Conjugate acid

~ 10.5
Dodecylbenzenesulfonic Acid Brønsted Acid27176-87-0326.49 g/mol ~1.050

< 1.0 (Strong Acid)

Table 2: Expected Analytical Characterization Metrics for[DEHA][DBSA]

Analytical TechniqueTarget Metric / ObservationCausality / Significance

H NMR (

)
Downfield shift of

-protons (N-CH

)
Confirms successful protonation of the nitrogen atom.
FTIR Spectroscopy Appearance of broad band at 2500–2800 cm⁻¹Indicates the formation of the N-H

stretching vibration.
Karl Fischer Titration Water content < 500 ppmValidates the efficacy of the vacuum drying step over

.

Step-by-Step Methodologies

Protocol A: Synthesis of N,N-Diethylheptylammonium Dodecylbenzenesulfonate
  • Preparation: Purge a 250 mL two-neck round-bottom flask with Argon gas for 10 minutes. Submerge the flask in an ice bath to maintain a strict 0–5 °C environment.

  • Base Dissolution: Dissolve

    
     (
    
    
    
    ) of this compound in
    
    
    of anhydrous ethanol within the flask. Begin magnetic stirring at 400 rpm.
  • Acid Preparation: In a pressure-equalizing addition funnel, dissolve

    
     (
    
    
    
    ) of Dodecylbenzenesulfonic acid (DBSA) in
    
    
    of anhydrous ethanol.
  • Neutralization: Add the DBSA solution dropwise to the amine solution over a period of 60 minutes. Critical Step: Monitor the temperature to ensure it does not exceed 10 °C during addition.

  • Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to stir at room temperature (20–25 °C) for 24 hours under Argon to ensure complete proton transfer.

Protocol B: Purification and Isolation
  • Solvent Removal: Transfer the reaction mixture to a rotary evaporator. Remove the ethanol under reduced pressure (0.1 MPa) at a water bath temperature of 40 °C.

  • Washing: To remove any unreacted neutral precursors, wash the resulting viscous liquid three times with

    
     aliquots of diethyl ether. Decant the ether layer carefully after each wash.
    
  • Vacuum Drying: Transfer the purified protic ionic liquid to a vacuum drying oven. Dry the product over a desiccant (phosphorus pentoxide,

    
    ) at 60 °C and 0.1 MPa for 72 to 120 hours.
    
Protocol C: Characterization & Validation
  • Moisture Analysis: Perform a Karl Fischer titration on a

    
     sample. Proceed to spectroscopic validation only if water content is 
    
    
    
    .
  • FTIR Verification: Plate a thin film of the viscous salt on an ATR-FTIR crystal. Verify the absence of the free sulfonic acid O-H stretch (~3400 cm⁻¹) and the presence of the N-H

    
     stretch (~2500–2800 cm⁻¹).
    
  • NMR Confirmation: Dissolve

    
     of the product in 
    
    
    
    and acquire a
    
    
    H NMR spectrum to verify the 1:1 integration ratio between the heptyl chain terminal methyl group and the dodecylbenzene aromatic protons.

SynthesisWorkflow A This compound (Base) C Ice Bath (0-5 °C) Anhydrous Ethanol A->C B Dodecylbenzenesulfonic Acid (Acid) B->C D Dropwise Addition & Stirring (24 h) C->D E Rotary Evaporation (Solvent Removal) D->E F Vacuum Drying (over P2O5, 60 °C) E->F G [DEHA][DBSA] Lipophilic Ammonium Sulfonate F->G

Caption: Workflow for the synthesis and isolation of [DEHA][DBSA] protic ionic liquid.

References

  • This compound - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Physicochemical Properties of Various 2-Hydroxyethylammonium Sulfonate-Based Protic Ionic Liquids Source: Frontiers in Chemistry URL:[Link]

  • Tris(2-hydroxyethyl)ammonium-Based Protic “Ionic Liquids”: Synthesis and Characterization Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Phase Transfer Catalysis: Fundamentals and Selected Systems Source: ScienceNet URL:[Link]

  • Method for determining specific groups constituting heparins using reversed phase column chromatography (EP1586588A1)

Sources

Application Notes & Protocols: N,N-Diethylheptylamine in Load-Carrying Lubricant Additives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Formulation Professionals

Abstract

N,N-Diethylheptylamine (DEHA) is a tertiary amine that serves as a highly effective ashless, multifunctional additive in lubricant formulations. Its primary role is to enhance the load-carrying capacity of base oils, functioning as an anti-wear and mild extreme pressure (EP) agent. This document provides a comprehensive technical guide on the application of this compound. It details the molecule's physicochemical properties, mechanism of action under boundary lubrication conditions, and its integration into lubricant packages. Furthermore, it presents detailed, step-by-step protocols for standardized performance evaluation using industry-accepted tribological tests, including the Four-Ball Wear Test (ASTM D4172) and the Four-Ball Extreme Pressure Test (ASTM D2783). The objective is to equip researchers and formulators with the foundational knowledge and practical methodologies required to effectively utilize and evaluate this compound in the development of high-performance lubricants.

Physicochemical Properties of this compound

This compound (CAS: 26981-81-7) is an aliphatic tertiary amine characterized by a seven-carbon (heptyl) chain and two ethyl groups attached to a central nitrogen atom.[1][2] This structure imparts a unique combination of properties: the long alkyl chain provides excellent oil solubility (lipophilicity), while the polar amine head-group enables strong surface activity.[3][4]

A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 26981-81-7 [1][2][5]
Molecular Formula C₁₁H₂₅N [1][5][6]
Molecular Weight 171.32 g/mol [1][5]
Appearance Colorless to pale yellow liquid [7]
Boiling Point ~206 °C at 760 mmHg [5]
Density ~0.78 g/cm³ [2]
Flash Point ~68.3 °C [2][5]
Refractive Index ~1.435 [2][5]
Solubility Soluble in hydrocarbon oils; sparingly soluble in water. [8]

| LogP | ~3.30 |[5] |

Mechanism of Action in Boundary Lubrication

Under high-load or low-speed conditions, the hydrodynamic fluid film of a lubricant can break down, leading to asperity-to-asperity contact between metal surfaces. This regime is known as boundary lubrication.[3][9] Additives like this compound are crucial for preventing catastrophic wear and seizure in these conditions.

The mechanism involves the following key steps:

  • Surface Adsorption: The polar tertiary amine head-group of the this compound molecule possesses a lone pair of electrons on the nitrogen atom. This creates a natural affinity for the metallic surfaces of machine components (e.g., steel, iron).[3][4] The molecule adsorbs onto the surface, forming a dense, monomolecular layer.

  • Formation of a Sacrificial Tribofilm: The heat generated from friction at the points of asperity contact activates the adsorbed molecules.[3] While not as reactive as traditional sulfur-phosphorus EP additives, the amine can form a tenacious, protective film. This film is composed of an ordered structure where the long, non-polar heptyl chains are oriented away from the metal surface.

  • Shear and Wear Prevention: This organic film provides a low-shear-strength layer between the contacting surfaces.[4] Instead of the metal asperities welding and shearing, the sacrificial additive film is sheared. This action significantly reduces the coefficient of friction and prevents adhesive wear, scoring, and seizure.[10]

ASTM_D4172_Workflow start Start prep Step 1: Preparation - Clean 4 steel balls & test cup with solvent. - Handle with lint-free wipes. start->prep assembly Step 2: Assembly - Clamp 3 balls into the cup. - Secure 1 ball in the rotating chuck. prep->assembly lubrication Step 3: Lubrication - Place cup in machine. - Add test lubricant to cover balls by >3 mm. assembly->lubrication conditions Step 4: Set Conditions - Apply Load: 40 kgf (392 N). - Set Temp: 75°C. - Set Speed: 1200 rpm. lubrication->conditions run Step 5: Run Test - Start motor and timer. - Run for 60 minutes. conditions->run cleanup Step 6: Post-Test Cleanup - Stop motor, remove load. - Remove cup, drain oil. - Clean stationary balls with solvent. run->cleanup measure Step 7: Measurement - Measure wear scar diameters on the 3 stationary balls in two directions (parallel and perpendicular to striations) to 0.01 mm. cleanup->measure report Step 8: Reporting - Calculate the average of the 6 measurements. - Report average wear scar diameter (mm). measure->report end End report->end

Fig 2. Workflow for the Four-Ball Wear Test (ASTM D4172).

Step-by-Step Methodology:

  • Apparatus & Materials:

    • Four-Ball Wear Tester.

    • AISI E-52100 steel balls (12.7 mm diameter). [11] * Solvent for cleaning (e.g., heptane or acetone).

    • Microscope with calibrated measuring scale (accuracy to 0.01 mm). [12]

  • Preparation:

    • Thoroughly clean four test balls, the test cup, and locking ring with solvent. [13] * Rationale: This removes any protective coatings or contaminants that could interfere with the test results.

    • Dry the components and handle only with clean, lint-free wipes or forceps from this point forward.

  • Assembly & Lubrication:

    • Place three clean balls into the test cup and secure them with the locking ring.

    • Install one clean ball into the chuck of the test machine spindle.

    • Place the test cup into its holder on the machine.

    • Pour the lubricant containing this compound into the cup to a level at least 3 mm above the balls. [13]

  • Test Execution:

    • Slowly apply the specified load: 40 kgf (392 N). [13][14] * Start the heater and allow the lubricant to reach the test temperature of 75°C. [13][14] * Once the temperature is stable, start the motor. The rotational speed must be 1200 rpm. [13][14] * Run the test for a duration of 60 minutes. [13][14]

  • Measurement and Reporting:

    • At the end of the test, turn off the motor, remove the load, and stop the heater.

    • Remove the test cup, drain the lubricant, and carefully remove the three stationary balls.

    • Clean the stationary balls with solvent.

    • Using the microscope, measure the diameter of the wear scar on each of the three stationary balls. Measure in two directions: parallel and perpendicular to the sliding striations.

    • Calculate the average of all six measurements. This is the reported wear scar diameter. A smaller diameter signifies better anti-wear protection. [15]

Protocol: Extreme Pressure Performance via Four-Ball EP Test (ASTM D2783)

This test determines the ultimate load-carrying capacity of a lubricant before catastrophic failure (welding) occurs. [12][16]It is used to identify the Weld Point and calculate the Load-Wear Index (LWI). [12] Causality: This is a step-loading test that subjects the lubricant to increasingly severe conditions. It is designed to find the limit of the EP/anti-wear film, differentiating between fluids with low, medium, and high levels of extreme-pressure properties. [12][17]The weld point signifies the load at which the heat generated from friction is so immense that the steel balls fuse, indicating a complete breakdown of the protective film.

ASTM_D2783_Workflow start Start prep Step 1: Preparation & Assembly - Identical to ASTM D4172. start->prep series Step 2: Series of Short-Duration Runs - Set Speed: 1760 rpm. - Temperature: Ambient. - Duration: 10 seconds per run. prep->series load_increase Step 3: Incremental Loading - Begin at a specified starting load. - Increase load for each subsequent run according to standard progression (e.g., 40, 50, 63, 80 kgf...). series->load_increase weld_check Step 4: Check for Welding - After each 10s run, inspect balls. - Welding is indicated by a sharp increase in friction/noise or inability of the motor to rotate. load_increase->weld_check measure_scar Step 5: Measure Scars - If no weld, clean balls and measure wear scars. - Use a new set of balls and fresh lubricant for the next higher load. weld_check->measure_scar No Weld weld_point Step 6: Determine Weld Point - The load at which welding occurs is the Weld Point (kgf). weld_check->weld_point Weld Occurs measure_scar->load_increase lwi_calc Step 7: Calculate LWI - Use the wear scar data from the 10 runs immediately preceding the weld point to calculate the Load-Wear Index. weld_point->lwi_calc end End lwi_calc->end

Sources

tertiary amine catalysts for isocyanate curing reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Tertiary Amine Catalysts for Isocyanate Curing Reactions

Abstract

This guide provides a comprehensive technical framework for selecting, characterizing, and optimizing tertiary amine catalysts in polyurethane (PU) and polyisocyanurate (PIR) systems. It details the mechanistic distinction between "gelling" and "blowing" pathways, offers a rigorous protocol for reactivity profiling, and provides troubleshooting strategies for common curing defects.

Introduction: The Dual Role of Amine Catalysts

In isocyanate chemistry, tertiary amines (


) are the command and control centers of the reaction kinetics. Unlike metal catalysts (e.g., tin octoate) which predominantly drive the urethane (gelling) reaction, tertiary amines can be tuned to selectively accelerate either the Gelling Reaction  (Isocyanate + Polyol 

Polyurethane) or the Blowing Reaction (Isocyanate + Water

Polyurea +

).[1]

Achieving the correct balance between these two competing pathways is critical. A system that gels too fast will split or shrink; a system that blows too fast will collapse.

Mechanism of Action

The catalytic activity of tertiary amines follows the Farkas Mechanism , where the amine acts as a nucleophilic activator. The amine's lone pair forms a complex with the isocyanate carbon, increasing its susceptibility to nucleophilic attack by polyols or water.

Selectivity Drivers
  • Basicity: Higher basicity generally correlates with higher overall catalytic activity.[1]

  • Steric Hindrance:

    • Unblocked Amines (e.g., TEDA/DABCO): The nitrogen is accessible, allowing strong complexation with isocyanate.[2] These favor gelling .

    • Sterically Hindered Amines (e.g., DMCHA): Bulky groups prevent tight binding to the large isocyanate molecule but allow interaction with smaller water molecules. These favor blowing .

Mechanistic Pathway Diagram

FarkasMechanism Amine Tertiary Amine (Catalyst) Complex Activated Complex [Amine-Iso] Amine->Complex Nucleophilic Attack Iso Isocyanate (R-N=C=O) Iso->Complex Urethane Polyurethane (Polymer Network) Complex->Urethane + Polyol (Fast Gelling) Urea Polyurea + CO2 (Foam Expansion) Complex->Urea + Water (Fast Blowing) Polyol Polyol (R-OH) (Gelling Path) Water Water (H2O) (Blowing Path) Urethane->Amine Regeneration Urea->Amine Regeneration

Figure 1: The Farkas mechanism illustrating the competitive activation of isocyanate for gelling vs. blowing pathways.

Catalyst Selection Guide

Selection must be based on the Blow:Gel Selectivity Ratio . A high ratio indicates a blowing catalyst; a low ratio indicates a gelling catalyst.

Catalyst Trade Name (Generic)StructureSelectivityPrimary ApplicationKey Characteristics
DABCO 33-LV (TEDA)Triethylenediamine (33% in dipropylene glycol)Strong Gelling Flexible/Rigid Foams, ElastomersThe industry standard. High activity, promotes rapid cure and skin formation.
Niax A-1 (BDMAEE)Bis(2-dimethylaminoethyl) etherStrong Blowing Flexible FoamsHighly efficient for water reaction. 70% in DPG. High odor.
Polycat 8 (DMCHA)N,N-DimethylcyclohexylamineBalanced / Blowing Rigid Spray FoamSterically hindered. Good for moving flow fronts in molds.
Polycat 5 (PMDETA)PentamethyldiethylenetriamineStrong Blowing Rigid PIR/PURVery high activity. Improves flow in complex molds.
DMEA DimethylethanolamineBalanced Cost-sensitive foamsReactive catalyst (incorporates into polymer), low odor, lower activity.

Experimental Protocols

Protocol A: Reactivity Profiling (Cup Test)

Objective: To quantify the kinetic profile (Cream, Gel, Rise, and Tack-Free times) of a formulation.

Materials:

  • Calibrated digital stopwatch.

  • High-torque mixer (2000–3000 RPM) with Cowles blade.

  • Paper/Plastic cups (1L capacity).

  • Thermocouple (Type K) with data logger.

Procedure:

  • Conditioning: Equilibrate all chemicals (Polyols, Isocyanates) to

    
    .
    
  • Resin Premix: Weigh Polyol, Surfactant, Water, and Amine Catalyst into the cup. Mix for 60 seconds at 2000 RPM. Degas if necessary.

  • Activation: Add the Isocyanate component.

  • Mixing: Immediately mix for exactly 5-7 seconds (depending on pot life). Critical: Do not over-mix, or you will lose the cream time.

  • Observation: Start stopwatch at the moment of isocyanate addition (

    
    ).
    
    • Cream Time (

      
      ):  Time when the mixture turns from clear/dark to creamy/opaque and volume begins to expand.
      
    • Gel Time (

      
      ):  Insert a wooden tongue depressor into the foam and pull out. The time when a stable polymer "string" or "fiber" can be pulled (string-gel time).
      
    • Rise Time (

      
      ):  Time when the foam stops expanding vertically.
      
    • Tack-Free Time (

      
      ):  Time when the surface skin no longer feels sticky to a light touch.
      
Protocol B: Kinetic Monitoring via FTIR

Objective: To distinguish between urethane (gelling) and urea (blowing) formation rates in real-time.

Methodology:

  • Setup: Use an ATR-FTIR probe heated to the mold temperature.

  • Scan: Collect spectra every 2–5 seconds during the reaction exotherm.

  • Analysis:

    • Isocyanate Consumption: Track disappearance of the -N=C=O peak at 2270 cm⁻¹ .

    • Urethane Formation: Track appearance of Carbonyl (C=O) stretch at 1720–1700 cm⁻¹ .

    • Urea Formation: Track appearance of Urea Carbonyl at 1660–1640 cm⁻¹ .

  • Data Processing: Plot Peak Area vs. Time to determine the rate constants (

    
     vs 
    
    
    
    ).
Experimental Workflow Diagram

ProtocolWorkflow cluster_measure Simultaneous Data Acquisition Start Start: Formulation Design Mix High-Shear Mixing (Polyol + Catalyst) Start->Mix AddIso Add Isocyanate (t=0) Mix->AddIso Visual Visual Timing (Cream/Gel/Rise) AddIso->Visual Thermal Exotherm Profile (Thermocouple) AddIso->Thermal Spectral FTIR Kinetics (NCO/Urethane/Urea) AddIso->Spectral Analyze Data Analysis Calculate Selectivity Ratio Visual->Analyze Thermal->Analyze Spectral->Analyze Optimize Adjust Catalyst Load/Type Analyze->Optimize If defects found Optimize->Mix Iterate

Figure 2: Integrated workflow for characterizing catalyst performance.

Troubleshooting & Optimization

DefectProbable CauseCatalyst Adjustment
Shrinkage (Foam pulls back after cure)Closed cells; Gelling is too fast relative to blowing.Decrease Gelling Catalyst (e.g., reduce DABCO) or Increase Blowing Catalyst .
Collapse (Foam rises then falls)Blowing is too fast; Polymer network not strong enough to hold gas.Increase Gelling Catalyst to build strength faster.
Friability (Surface is brittle/powdery)Slow surface cure; Trimerization (if PIR).Use a Skin-Cure Catalyst (e.g., reactive amines like DMEA) or increase overall catalyst load.
Odor / VOG High vapor pressure of unreacted amine.Switch to Reactive Catalysts (e.g., amine alcohols) that chemically bond into the polymer backbone.

Safety & Handling

  • Corrosivity: Most tertiary amines are corrosive to skin and eyes. Nitrile gloves and chemical splash goggles are mandatory.

  • Vapor: Amines like TEA and DMCHA have high vapor pressure and strong odors.[2] Handle only in a fume hood .

  • Exotherm: The reaction is highly exothermic. Large cup sizes (>500g) can generate enough heat to char the foam or cause auto-ignition. Do not leave curing foam unattended.

References

  • Farkas, A., & Mills, G. A. (1962). Catalytic Effects in Isocyanate Reactions.[2][3][4][5][6][7][8] Advances in Catalysis. Link

  • Air Products (Evonik). (2020). Polyurethane Additives: Catalyst Selection Guide.Link

  • ASTM International. (2020). ASTM D7487 - Standard Practice for Polyurethane Foam Cup Test.Link

  • Huntsman Corporation. (2019). JEFFCAT® Amine Catalysts for Polyurethanes.Link

  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes. CRC Press. Link

Sources

Application Note: High-Selectivity Solvent Extraction using N,N-Diethylheptylamine

[1]

Executive Summary

This guide details the physicochemical properties and experimental protocols for using N,N-Diethylheptylamine (DEHA) as a tertiary amine extractant.[1] While industry standard extractants like Alamine 336 (Tri-octyl/decyl amine) are ubiquitous, DEHA (CAS: 26981-81-7) offers a unique hydrophobicity balance .[1] With a total carbon count of C11, it bridges the gap between water-soluble amines (like triethylamine) and highly viscous, difficult-to-strip long-chain amines (like TOA).[1]

Key Advantages:

  • Reduced Viscosity: significantly lower viscosity than C8-C10 tertiary amines, enhancing phase separation speeds.[1]

  • Stripping Efficiency: Lower formation constants (

    
    ) compared to TOA allow for stripping with milder reagents (e.g., water or dilute base) rather than concentrated acids/bases.[1]
    
  • Selectivity: Steric asymmetry (two ethyls vs. one heptyl) provides unique shape-selectivity for specific metal-anion complexes and carboxylic acids.[1]

Chemical Mechanism & Theory

The Extraction Mechanism

DEHA acts as an anion exchanger. It requires protonation to become active.[1] The extraction proceeds via two distinct mechanisms depending on the target solute: Acid Extraction (formation of the amine salt) and Anion Exchange (swapping the counter-ion).

Mechanism 1: Acid Extraction (Protonation)




1

Mechanism 2: Metal Anion Exchange Once the amine is protonated (e.g., to the chloride salt form), it can exchange anions with metal complexes (e.g., Cobalt or Zinc in high chloride media).

Visualizing the Equilibrium

The following diagram illustrates the extraction cycle for a transition metal (

ExtractionCycleFreeAmineFree Amine(this compound)AcidContactAcid Contact(Protonation)FreeAmine->AcidContact+ HCl (aq)AmineSaltAmine Salt(Extractant Active)AcidContact->AmineSaltFormation ofR3NH+Cl-ExtractionMetal Extraction(Anion Exchange)AmineSalt->Extraction+ Metal Anion (MCl4)LoadedOrganicLoaded Organic Phase(Metal Complex)Extraction->LoadedOrganicPhase TransferStrippingStripping(pH Swing / Water)LoadedOrganic->StrippingContact withWater/BaseStripping->FreeAmineRegenerationRecovered MetalRecovered MetalStripping->Recovered MetalAqueous Product

Figure 1: The cyclic process of protonation, metal exchange, and regeneration for DEHA.[1]

Physical Properties & Preparation[3][4][5][6][7]

Table 1: Physicochemical Profile

Property Value / Description Significance
IUPAC Name N,N-Diethylheptan-1-amine -
CAS Number 26981-81-7 Verification ID
Molecular Weight 171.33 g/mol Calculation of Molarity
Appearance Colorless liquid Visual indicator of purity
Solubility Soluble in non-polar solvents; sparingly soluble in water Ideal for biphasic extraction

| Basicity (pK_a) | ~10.5 (Estimated for tert-amines) | High affinity for protons |[1][2]

Solvent Formulation (Standard Protocol)

Pure amine is rarely used due to potential emulsion formation.[1] A diluent and modifier are required.[3]

  • Extractant: 5% – 30% (v/v) this compound.[1]

  • Diluent: Kerosene (aliphatic) or Toluene (aromatic).[1]

    • Note: Aromatic diluents generally solvate the amine salt better, preventing third-phase formation.[1]

  • Modifier: 2% – 5% (v/v) 1-Octanol or Isodecanol.[1]

    • Purpose: Prevents the formation of a "third phase" (a heavy, amine-rich layer that separates from the diluent).

Experimental Protocols

Protocol A: Pre-equilibration (Acidification)

Before extracting metals or weak acids, the amine must be converted to its salt form.

  • Preparation: Prepare a 0.1 M solution of DEHA in Toluene (approx. 1.7% v/v).[1]

  • Contact: Mix the organic phase with 1.0 M HCl (aq) at a 1:1 Volume Ratio (O:A = 1).

  • Agitation: Shake vigorously for 5 minutes at 25°C.

  • Separation: Centrifuge or let settle in a separatory funnel.

  • Validation: Measure the pH of the aqueous raffinate. It should increase, indicating acid uptake.

Protocol B: Extraction of Transition Metals (Co/Cu/Zn)

Target: Separation of Cobalt(II) from Nickel(II) in high chloride media.[1]

  • Feed Solution: Prepare an aqueous solution containing 1 g/L Co(II) and 1 g/L Ni(II) in 6 M HCl.

    • Mechanistic Note: At 6 M HCl, Cobalt forms the anionic complex

      
      , while Nickel remains largely cationic 
      
      
      , allowing separation.[1]
  • Extraction:

    • Mix 10 mL of Pre-equilibrated DEHA (from Protocol A) with 10 mL Feed Solution.

    • Shake for 10 minutes.

  • Phase Separation: Allow phases to separate (typically < 2 mins due to DEHA's low viscosity).[1]

  • Analysis: Analyze both phases using ICP-OES.

  • Calculation:

    • Distribution Ratio (

      
      ): 
      
      
      [1]
    • Separation Factor (

      
      ): 
      
      
      [1]
Protocol C: Stripping (Regeneration)

A major advantage of DEHA over Trioctylamine is easier stripping.

  • Stripping Agent: Use pH 2 HCl or pure Deionized Water.[1]

    • Why? Reducing the chloride concentration shifts the equilibrium back to the cationic metal form (

      
      ), which prefers the aqueous phase.
      
  • Procedure: Contact the loaded organic phase with the stripping agent at O:A = 1:1 for 5 minutes.

  • Result: The organic phase returns to the amine salt form (if acid stripped) or free amine form (if base stripped), ready for reuse.

Data Analysis & Troubleshooting

Table 2: Troubleshooting Guide

IssueProbable CauseCorrective Action
Third Phase Formation Solubility limit of amine salt exceeded.[1]Add 5% 1-Octanol (Modifier) or switch to aromatic diluent (Toluene).[1]
Emulsification Viscosity too high or particulates present.[1]Filter feed solution; increase temperature to 30-40°C.
Low Extraction Efficiency Insufficient chloride concentration (for metals).[1]Increase [Cl-] in aqueous feed (add NaCl or HCl).[1]
Amine Loss to Aqueous DEHA has slight water solubility (higher than TOA).[1]Use "Scrubbing" step with high ionic strength salt solution to salt-out the amine.[1]

References

  • Rydberg, J., et al. (2004).[1] Solvent Extraction Principles and Practice. Marcel Dekker.[1] (Fundamental text on amine extraction mechanisms).

  • NIST Chemistry WebBook. (2025).[1][4] this compound Spectral and Chemical Data. National Institute of Standards and Technology.[4] Link

  • Sato, T. (1966).[1] "The extraction of Cobalt(II) from hydrochloric acid solution by tri-n-octylamine." Journal of Inorganic and Nuclear Chemistry. (Foundational comparison for tertiary amine extraction of metals).

  • Eyal, A. M. (1997).[1] "Acid extraction by acid-base-coupled extractants." Ion Exchange and Solvent Extraction. (Mechanisms for organic acid recovery using amines).

Disclaimer: this compound is a chemical reagent.[1][2][5][6][7][8][9] Users must review the Safety Data Sheet (SDS) for flammability and toxicity hazards before handling. Always operate in a fume hood.

Troubleshooting & Optimization

Technical Support Center: Optimizing Pot Life in Epoxy Resins with N,N-Diethylheptylamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for utilizing N,N-Diethylheptylamine as a catalytic moderator in your epoxy resin systems. This guide is designed for researchers, scientists, and formulation professionals who seek to gain precise control over epoxy pot life and curing characteristics. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and innovate within your applications.

Section 1: Core Principles of Epoxy Pot Life Modulation

When working with two-part epoxy systems, the "pot life" defines the critical window of workability after the resin and hardener are mixed.[1] This period ends as the exothermic chemical reaction, known as curing, causes the mixture's viscosity to increase until it becomes unworkable.[2] this compound, a tertiary amine, does not function as a primary curing agent but as a catalyst that significantly influences the rate of this reaction.[3][4]

Understanding the factors that control this rate is paramount to optimizing your formulation. The key variables you can manipulate include:

  • Temperature: The single most powerful lever for controlling cure rate. Higher ambient or material temperatures drastically accelerate the curing process and shorten pot life.[5][6] A general rule of thumb is that a 10°C increase can nearly double the reaction rate.[2]

  • Catalyst Concentration: The amount of this compound directly correlates with the reaction speed. Fine-tuning its concentration is the primary method for formulation-based pot life adjustment.[7][8]

  • Mass and Geometry: Larger batches of mixed epoxy retain more heat from the exothermic reaction, leading to an accelerated cure and a shorter pot life.[1][9] Using a wide, shallow mixing container can help dissipate this heat and extend the working time.[1]

The Unique Role of this compound

This compound's molecular structure, featuring two ethyl groups and a larger heptyl group, provides a balance of basicity and steric hindrance. Unlike smaller tertiary amines, the bulky heptyl group can moderate the catalytic activity, preventing excessively rapid reactions and offering a more controllable extension of pot life compared to highly reactive, less hindered amines. This effect is rooted in the principles that steric bulk around the nitrogen atom can hinder its ability to interact with the epoxy or hardener molecules, thereby slowing the overall reaction.[10][11]

Section 2: Catalytic Mechanism of Tertiary Amines

This compound, as a tertiary amine catalyst, accelerates the epoxy-amine reaction through a nucleophilic mechanism. It does not have the active hydrogens necessary to react directly with and open the epoxy ring in the same way a primary or secondary amine hardener does.[3] Instead, it facilitates the reaction between the epoxy resin and the amine hardener.

The catalytic action can be described by a two-fold process:

  • Activation of the Epoxide: The lone pair of electrons on the nitrogen atom of this compound attacks the carbon atom of the epoxide ring. This forms a transient, highly reactive zwitterionic intermediate.

  • Facilitation of Nucleophilic Attack: This activated complex is now highly susceptible to attack by the active hydrogens on the primary or secondary amine hardener. This regenerates the tertiary amine catalyst, allowing it to participate in the cycle again.[12]

This catalytic cycle significantly lowers the activation energy of the curing reaction, allowing it to proceed much faster than it would otherwise.

Catalytic_Curing_Mechanism Resin Epoxy Resin (Oxirane Ring) Intermediate Activated Zwitterionic Intermediate Resin->Intermediate 1. Catalyst Attack Catalyst This compound (Tertiary Amine) Catalyst->Intermediate Hardener Amine Hardener (Primary/Secondary Amine) Hardener->Intermediate 2. Nucleophilic Attack Intermediate->Catalyst 4. Catalyst Regeneration Cured Cured Polymer Network Intermediate->Cured 3. Ring Opening & Network Formation ProtonTransfer Proton Transfer

Caption: Catalytic cycle of this compound in epoxy curing.

Section 3: Troubleshooting Guide

This section addresses common issues encountered when using this compound to modify pot life.

Q1: My epoxy is curing too fast and the pot life is unexpectedly short. What went wrong?

An excessively short pot life is a frequent issue, typically caused by an over-accelerated reaction. Use the following flowchart and table to diagnose the cause.

Troubleshooting_Pot_Life Start Problem: Pot Life Too Short Temp Is Ambient/Material Temperature > 25°C? Start->Temp Batch Is the Mixed Batch Volume Large (>250g)? Temp->Batch No Sol_Temp Solution: - Work in a cooler environment - Pre-cool resin/hardener - Use a water bath to cool mix Temp->Sol_Temp Yes Conc Was Catalyst Concentration Accurately Measured? Batch->Conc No Sol_Batch Solution: - Mix smaller batches - Use a wider, shallower container - Pour immediately after mixing Batch->Sol_Batch Yes Sol_Conc Solution: - Reduce catalyst concentration - Verify measurements with a scale - Ensure homogenous mixing Conc->Sol_Conc No (Re-evaluate) End Issue Resolved Conc->End Yes Sol_Temp->End Sol_Batch->End Sol_Conc->End

Caption: Troubleshooting flowchart for short epoxy pot life.

Table 1: Detailed Troubleshooting for Short Pot Life

Probable Cause Scientific Rationale Recommended Corrective Action
High Ambient Temperature The rate of the epoxy-amine reaction is highly temperature-dependent. Higher temperatures increase molecular kinetic energy, leading to more frequent and energetic collisions, thus accelerating the cure.[2][6] Store materials in a cool environment (below 25°C) before use.[5] If possible, work in a climate-controlled area. For large pours, consider applying during cooler parts of the day.
Excessive Batch Mass The curing reaction is exothermic, releasing heat. In a large mass, this heat cannot dissipate quickly, raising the internal temperature of the mixture and causing a runaway acceleration of the reaction.[1][5] Mix smaller, manageable batches.[7] Immediately after mixing, pour the epoxy into a container with a large surface area (e.g., a paint tray) to facilitate heat dissipation.[1]
High Catalyst Concentration This compound is a catalyst; its concentration directly dictates the reaction rate. An overdose, even a small one, can drastically shorten pot life.[7][12] Carefully reduce the concentration of this compound in increments (e.g., by 10-20%). Always use a calibrated digital scale for accurate measurements, as volumetric measurements can be imprecise.[13]

| Incorrect Hardener | Using a hardener that is inherently faster or more reactive than intended for the application will result in a short pot life, regardless of the catalyst level. | Verify that the selected hardener's specified pot life and reactivity profile are suitable for the intended application and processing time. |

Q2: My epoxy is tacky, soft, or fails to cure completely after adding this compound. What should I investigate?

An incomplete cure is a critical failure and is almost always related to stoichiometry, mixing, or environmental contamination.[13][14]

Table 2: Troubleshooting Incomplete Curing

Probable Cause Scientific Rationale Recommended Corrective Action
Incorrect Mix Ratio The epoxy network forms correctly only when the ratio of resin to hardener is precise. Too much or too little hardener leaves unreacted molecules, resulting in a soft or sticky final product.[13][15] This is the most common cause of cure failure. DO NOT add more hardener to a tacky batch. Discard the improperly mixed material. For future batches, weigh both components precisely according to the manufacturer's specifications using a digital scale.[13]
Inadequate Mixing If the resin, hardener, and catalyst are not homogenously mixed, you will have areas that are resin-rich and others that are hardener-rich. This leads to inconsistent curing with soft, sticky spots.[14] Mix for the manufacturer-recommended time, ensuring you scrape the sides and bottom of the mixing container thoroughly. For critical applications, use the "two-cup" method: mix in one cup, then transfer to a second, clean cup and mix again.[14]
Low Temperature The curing reaction slows dramatically at lower temperatures. If the temperature drops too low, the reaction can stall completely, preventing a full cure.[6][14] Move the project to a warmer environment (ideally 22-26°C) for 24-48 hours to see if the reaction can be restarted.[13] Ensure both the materials and the substrate are at a suitable temperature before mixing.[13]

| Moisture Contamination | Water can interfere with the curing reaction. High humidity can lead to a waxy surface film known as "amine blush," which feels tacky.[14][15] | Work in a controlled environment with low humidity. Ensure all mixing containers and substrates are completely dry.[15] If amine blush occurs, it can often be washed off with warm, soapy water. |

Section 4: Frequently Asked Questions (FAQs)

  • What is a typical starting concentration for this compound?

    • A typical starting point for tertiary amine accelerators is in the range of 0.5 to 5 parts per hundred parts of resin (phr). For this compound, which is moderately hindered, a starting concentration of 1-3 phr is recommended. The optimal level must be determined experimentally for your specific resin/hardener system.

  • How does this compound compare to other tertiary amine catalysts like DMP-30 or Triethylamine?

    • Triethylamine (TEA) is a small, unhindered amine that is highly reactive and will significantly shorten pot life.

    • DMP-30 (2,4,6-Tris(dimethylaminomethyl)phenol) is a very effective accelerator that also contains phenolic groups, which can further accelerate the cure.[12][16]

    • This compound offers a middle ground. Its steric bulk from the heptyl group provides a more controlled acceleration than TEA, potentially offering a longer, more manageable pot life while still reducing the overall cure time.[10][11]

  • Can I use this compound with anhydride-based curing agents?

    • Yes, tertiary amines are commonly used as catalysts for epoxy-anhydride systems.[17] The mechanism differs slightly, but the tertiary amine still acts as an initiator for the reaction. The concentration will likely need to be adjusted compared to an amine-cured system.

Section 5: Experimental Protocols

To effectively optimize your formulation, systematic evaluation is key. The following protocols provide a framework for quantifying the effects of this compound.

Protocol 1: Determining Pot Life via Viscosity Measurement
  • Preparation: Ensure the epoxy resin, hardener, and this compound are conditioned to a constant temperature (e.g., 25°C ± 0.5°C) for at least 4 hours.

  • Mixing: Accurately weigh the epoxy resin into a clean, disposable container. Add the desired amount of this compound and mix thoroughly. Finally, add the stoichiometric amount of amine hardener and mix thoroughly for 2 minutes, scraping the sides and bottom.

  • Initial Viscosity (T=0): Immediately after mixing, measure the initial viscosity using a rotational viscometer or rheometer.

  • Monitoring: Continue to measure the viscosity at regular intervals (e.g., every 5-10 minutes). Keep the sample at a constant temperature throughout the measurement.

  • Endpoint: The pot life is defined as the time taken for the initial viscosity to double or quadruple. Clearly state your endpoint definition when reporting results.

  • Data Recording: Record the time and viscosity data systematically.

Protocol 2: Evaluating the Effect of Catalyst Concentration
  • Establish a Baseline: Perform Protocol 1 on your epoxy/hardener system without any this compound to establish a baseline pot life.

  • Create a Ladder Study: Prepare a series of formulations with varying concentrations of this compound (e.g., 0.5, 1.0, 2.0, 4.0 phr).

  • Measure Pot Life: Execute Protocol 1 for each formulation, keeping all other variables (temperature, batch size) constant.

  • Analyze Data: Plot Pot Life (minutes) vs. Catalyst Concentration (phr). This will provide a clear curve demonstrating the relationship for your specific system.

Table 3: Example Data from a Catalyst Ladder Study (Epoxy/Amine System at 25°C)

This compound (phr) Initial Viscosity (cP) Time to Double Viscosity (min) Time to Quadruple Viscosity (min) Observations
0.0 1500 95 120 Very long working time, slow tack-free time.
0.5 1520 65 80 Noticeable acceleration, good workability.
1.0 1510 40 55 Ideal for many applications, balanced pot life.
2.0 1490 25 35 Fast reaction, may be too short for complex parts.

| 4.0 | 1530 | 10 | 15 | Very rapid gelling, high exotherm observed. |

References

  • Omnis Kompozit. (2025, September 12). What Is the Pot Life of Epoxy Resin?
  • INCURE INC. (2025, July 2). Extend Epoxy Pot Life: Boost Productivity & Performance.
  • Astro Chemical. (2024, June 4). Tips for Managing Epoxy Working Life.
  • (Author not specified). (2025, August 28). How to Optimize Pot Life and Handling Window in 2K Epoxies for Structural Repair.
  • Kohesi Bond. (2026, February 10). Optimising Epoxy Curing: Temperature & Time.
  • Three Bond. Curing Agents for Epoxy Resin.
  • Applied Poleramic. Amine Cured-Epoxy Matrices - Technical Note.
  • ResearchGate. Effect of tertiary amine accelerators with different substituents on curing kinetics and reactivity of epoxy/dicyandiamide system.
  • Polymer Innovation Blog. (2023, February 13). Accelerators for Amine Curing Agents.
  • PubChem. N,N-DIETHYLETHANAMINE.
  • (Author not specified). (2026, February 9). Epoxy Curing Not Properly? How to Diagnose Fast and Fix It Safely.
  • (Author not specified). (2025, June 4). comparing the accelerating effect of epoxy accelerator dbu with other tertiary amines.
  • INCURE INC. (2025, October 17). Why Your Epoxy Isn't Curing and How to Fix It.
  • University of Toronto. (2020). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin.
  • Bitcamp. (2026, February 11). Epoxy Troubles? Here's What To Do When It Won't Cure!
  • Ataman Kimya. N,N-DIETHYLETHANAMINE.
  • PMC. (2022). Influence of Catalyst Content and Epoxy/Carboxylate Ratio on Isothermal Creep of Epoxy Vitrimers.
  • (Author not specified). (2025, March 12). The Reactivity of Amines with Epoxy Resins: Factors and Optimization.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Catalysts in Epoxy Resin Formulations: A Focus on Amine-Epoxy Interactions.
  • Jinzong Machinery. (2024, July 14). Epoxy Resin Reactors: Troubleshooting Tips.
  • Broadview Tech. (2025, July 2). Troubleshooting Epoxy Curing Issues with Anhydrides.
  • MDPI. (2023, January 4). Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry.
  • Sabtech. (2024, November 30). Types and Catalytic Activity of Tertiary Amine Catalysts.
  • MDPI. (2026, February 18). Effects of Catalyst on the Properties of Bio-Based Epoxy Resin.
  • Jamestown Distributors. (2022, April 1). Is epoxy affected by changes in temperature?
  • (Author not specified). (2026, February 21). nn dimethyl benzylamine A Crucial Catalyst for Polyurethane and Epoxy Resin Industries.

Sources

Technical Support Center: Preventing Amine Blush in Coatings with N,N-Diethylheptylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced coating formulations. This guide is designed for researchers, scientists, and drug development professionals who utilize amine-cured epoxy systems and seek to mitigate the common issue of amine blush. Here, we will delve into the science behind amine blush formation and explore the role of N,N-Diethylheptylamine (DEHA) as a preventative additive. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity and performance of your coatings.

Understanding the Phenomenon: What is Amine Blush?

Amine blush is a surface defect that manifests as a waxy, oily, or hazy film on cured epoxy coatings.[1][2] This phenomenon arises from a chemical reaction between the amine curing agent and atmospheric moisture and carbon dioxide.[3][4] The primary culprits are low-molecular-weight, primary amines which are hygroscopic and can react with CO2 and water to form ammonium carbamates and bicarbonates on the coating's surface.[3][5] This reaction is more prevalent under conditions of low temperature and high humidity, which slow down the primary reaction between the amine curing agent and the epoxy resin, allowing more time for the undesirable surface reaction to occur.[5]

The consequences of amine blush are significant, leading to:

  • Poor Intercoat Adhesion: The blush layer acts as a bond-breaker, preventing subsequent coats from adhering properly.[1][3]

  • Aesthetic Defects: Loss of gloss, haziness, and a yellowing tendency are common visual impairments.[1][4]

  • Reduced Coating Performance: The coating may exhibit decreased chemical resistance, stain resistance, and overall durability.[1][3]

  • Incomplete Curing: The amine that reacts to form the blush is no longer available to crosslink with the epoxy resin, leading to an under-cured and softer coating.[1]

The Role of this compound (DEHA) in Amine Blush Prevention

While direct literature extensively detailing the use of this compound (DEHA) as a primary anti-blush additive is limited, its chemical properties as a tertiary amine suggest a plausible mechanism for its effectiveness.

Chemical Profile of this compound:

PropertyValueReference
Chemical Formula C₁₁H₂₅N[6]
Molecular Weight 171.32 g/mol [6]
Type Tertiary AmineInferred from structure

The key to DEHA's potential role lies in its structure. As a tertiary amine, it lacks the active hydrogen atoms necessary to react with the epoxy resin itself. Instead, it can act as a catalyst and a surface-active agent.

Troubleshooting Guide: Addressing Amine Blush in Your Experiments

This section provides a structured approach to identifying, resolving, and preventing amine blush in your coating applications, with a focus on the potential integration of this compound.

Issue 1: A waxy, hazy, or oily film is present on the cured coating surface.
  • Root Cause Analysis:

    • Environmental Conditions: High humidity (>75-85%), low temperature, and poor air circulation are primary contributors.[2][5] The surface temperature being less than 3-5°C above the dew point significantly increases the risk of moisture condensation.[5]

    • Carbon Dioxide Exposure: The presence of CO2 from sources like combustion heaters (e.g., propane or kerosene) can exacerbate the issue.[2]

    • Curing Agent Chemistry: Low molecular weight, primary aliphatic amines are more susceptible to blushing.[4]

  • Immediate Corrective Actions:

    • Surface Cleaning: Before the coating fully hardens, attempt to remove the blush by washing the surface with warm, soapy water.[1] A mild detergent solution is effective as the carbamates are water-soluble.[1]

    • Solvent Wipe (Use with Caution): While less effective than washing, a solvent wipe with isopropanol or a similar solvent may help in some cases.

    • Mechanical Abrasion: If the blush has hardened, light sanding or mechanical abrasion may be necessary to remove the contaminated layer.[5] Ensure the surface is thoroughly cleaned after abrasion to remove all residues.

  • Preventative Measures for Future Experiments (Incorporating DEHA):

    • Environmental Control:

      • Maintain ambient temperature within the recommended range for your epoxy system.

      • Utilize dehumidifiers to keep relative humidity below 75%.[5]

      • Ensure good air circulation to remove moisture and CO2 from the surface.

    • Formulation Adjustment with DEHA:

      • Hypothesized Mechanism: The addition of a tertiary amine like DEHA can influence the surface chemistry. Its long alkyl chain (heptyl group) can increase its presence at the air-coating interface. As a base, it can compete with the primary amine curing agent in reacting with atmospheric CO2 and moisture, although it won't form a stable carbamate in the same way. More importantly, its presence at the surface can create a more hydrophobic barrier, repelling moisture and reducing its interaction with the primary amine.

      • Recommended Starting Point: Introduce DEHA at a low concentration (e.g., 0.1-1.0% by weight of the total resin and curing agent). Conduct a ladder study to determine the optimal concentration for your specific system.

Frequently Asked Questions (FAQs)

Q1: How can I definitively identify if the surface defect is amine blush?

A1: A simple field test is the water break test. After cleaning a small area, apply a few drops of water. If the water beads up, it indicates the presence of a low surface energy contaminant like amine blush.[7] On a clean, blush-free surface, the water should sheet out. For a more definitive analysis, surface-sensitive analytical techniques like FTIR-ATR spectroscopy can identify the characteristic carbonate and carbamate peaks.

Q2: Will increasing the amount of curing agent help prevent amine blush?

A2: No, in fact, it can make the problem worse. An off-ratio mix with excess amine will result in more unreacted free amine at the surface, which is then more available to react with atmospheric moisture and CO2.[3]

Q3: Can this compound be used with any type of amine curing agent?

A3: In theory, DEHA as a tertiary amine should be compatible with most amine curing systems (aliphatic, cycloaliphatic, etc.) as it does not directly participate in the primary curing reaction. However, its effectiveness and potential side effects (e.g., on cure time, gloss) should be experimentally verified for your specific formulation.

Q4: Are there alternatives to DEHA for preventing amine blush?

A4: Yes, several formulation strategies can be employed. Using amine-adducts or Mannich-base curing agents, which are higher in molecular weight and less prone to migration, is a common approach.[4][5] Polyamide and amidoamine curing agents also exhibit good resistance to blushing.[4]

Q5: What is the impact of DEHA on the final properties of the coating?

A5: As DEHA is not expected to covalently bond into the polymer network, its presence could potentially act as a plasticizer at higher concentrations, which might slightly reduce the glass transition temperature (Tg) and hardness. However, at the low concentrations recommended for blush prevention, these effects are likely to be minimal. Experimental validation of key performance indicators is crucial.

Experimental Protocols

Protocol 1: Evaluation of this compound (DEHA) for Amine Blush Prevention
  • Materials:

    • Epoxy Resin (e.g., Bisphenol A diglycidyl ether)

    • Amine Curing Agent (one known to be prone to blushing, e.g., a low molecular weight aliphatic amine)

    • This compound (DEHA)

    • Control Solvent (if needed for viscosity adjustment)

    • Test Substrates (e.g., glass panels, steel panels)

  • Formulation Preparation:

    • Prepare a control formulation without DEHA according to the manufacturer's recommended mix ratio.

    • Prepare a series of experimental formulations with varying concentrations of DEHA (e.g., 0.1%, 0.25%, 0.5%, 1.0% by weight of the total resin and hardener).

    • Thoroughly mix each formulation.

  • Application and Curing:

    • Apply the coatings to the test substrates at a controlled film thickness.

    • Cure the coated panels in a controlled environment chamber under conditions known to induce amine blush (e.g., 10°C and 85% relative humidity).

    • Also, cure a set of panels under optimal conditions as a baseline.

  • Evaluation:

    • Visual Assessment: After 24 hours, visually inspect the panels for any signs of haziness, oiliness, or waxy residue.

    • Gloss Measurement: Use a gloss meter to quantify the surface gloss. A significant reduction in gloss in the control sample compared to the DEHA-containing samples would indicate effective blush prevention.

    • Water Break Test: Perform the water break test as described in the FAQs.

    • Intercoat Adhesion: After the initial cure, apply a second coat of the same formulation (without DEHA) over the test panels. After the second coat has fully cured, perform a cross-hatch adhesion test (e.g., ASTM D3359) to assess intercoat adhesion.

Visualizing the Process

Diagram 1: The Chemistry of Amine Blush Formation

Amine_Blush_Formation cluster_coating Epoxy Coating Surface cluster_atmosphere Atmosphere Primary_Amine Primary Amine (from Curing Agent) Ammonium_Carbamate Ammonium Carbamate / Bicarbonate (Amine Blush) Primary_Amine->Ammonium_Carbamate Reacts with H2O Moisture (H₂O) H2O->Ammonium_Carbamate CO2 Carbon Dioxide (CO₂) CO2->Ammonium_Carbamate Amine_Blush_Effects Surface Defects: - Waxy/Oily Film - Poor Adhesion - Low Gloss Ammonium_Carbamate->Amine_Blush_Effects DEHA_Mechanism cluster_coating Epoxy Coating with DEHA cluster_atmosphere Atmosphere DEHA This compound (DEHA) (at surface) H2O Moisture (H₂O) DEHA->H2O Forms Hydrophobic Barrier Primary_Amine Primary Amine Epoxy_Curing Proper Epoxy Curing Primary_Amine->Epoxy_Curing Favored Reaction Pathway H2O->Primary_Amine Reaction Inhibited CO2 Carbon Dioxide (CO₂) CO2->Primary_Amine Reaction Inhibited

Caption: Proposed mechanism of DEHA in preventing amine blush.

References

Sources

Technical Support Center: Solubility Optimization for Tertiary Amine Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Improving Solubility of Tertiary Amine Catalysts in Non-Polar Media Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open Priority: High (Process Critical)

Introduction: The "Phase Separation" Problem

Welcome to the Catalysis Technical Support Center. You are likely here because your reaction kinetics have stalled, or you are observing a gummy precipitate at the bottom of your flask when working with non-polar solvents (Hexane, Heptane, Toluene) and tertiary amine catalysts (TEA, DABCO, DMAP).[1]

The Core Conflict: Organic synthesis often requires non-polar media to stabilize reactive intermediates (e.g., organolithiums) or ensure anhydrous conditions.[1] However, standard tertiary amines are moderately polar due to the nitrogen lone pair and short alkyl chains.[1] When these two forces meet, the "Like Dissolves Like" rule fails, leading to heterogeneous mixtures, poor reproducibility, and catalyst deactivation.[1]

This guide provides a validated troubleshooting protocol to restore homogeneity and catalytic efficiency.

Module 1: Diagnostic & Triage (The "Why")

Before modifying your reaction, you must diagnose the solubility failure mechanism using Hansen Solubility Parameters (HSP) .[1]

The Science of Solubility

Solubility is not binary; it is a vector sum of three forces:

  • 
     (Dispersion):  Van der Waals forces (Dominant in non-polar solvents like Hexane).[1]
    
  • 
     (Polarity):  Dipole-dipole interactions (High in amines, low in alkanes).[1][2]
    
  • 
     (Hydrogen Bonding):  Proton exchange capability.[1]
    

The Failure Mode: Standard amines (like Triethylamine) have a high


 and 

relative to hexane.[1] The "distance" (

) between the solvent and solute molecules is too large, causing the amine to self-aggregate and phase-separate.
Diagnostic Workflow

Use the following decision matrix to determine your course of action.

Solubility_Troubleshooting Start Observation: Catalyst Precipitates or Kinetics Stall Check_Temp Is the reaction at Low Temp (<-20°C)? Start->Check_Temp Check_Structure Can you modify the catalyst structure? Check_Temp->Check_Structure No (Solubility Parameter Issue) Branching Solution: Use Branched Alkyl Chains (Iso-butyl) Check_Temp->Branching Yes (Freezing Point Issue) Solvent_Bridge Solution: Add Co-Solvent (Bridge Solvent) Check_Structure->Solvent_Bridge No (Strict SOP) Lipophilic_Switch Solution: Switch to Lipophilic Analog Check_Structure->Lipophilic_Switch Yes

Figure 1: Decision matrix for diagnosing and resolving solubility issues in non-polar media.

Module 2: Structural Solutions (The "Lipophilic Switch")

If you have flexibility in catalyst selection, the most robust solution is Lipophilic Modification .[1] By extending the alkyl chains surrounding the nitrogen center, you increase the


 (Dispersion) contribution, effectively "masking" the polar nitrogen from the non-polar solvent.
Catalyst Selection Guide

The table below outlines standard catalysts and their high-solubility replacements for non-polar media (Hexane, Pentane, Heptane).

FunctionStandard Catalyst (Polar)Lipophilic Replacement Solubility Mechanism
General Base Triethylamine (TEA)Trioctylamine (TOA) Long C8 chains dominate the surface area, making the molecule behave like an alkane.[2]
Nucleophilic Catalyst DMAP4-Pyrrolidinopyridine (PPY) The fused pyrrolidine ring increases lipophilicity compared to the dimethylamino group.
Strong Base DBU / DBNMTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene)Increased organic bulk improves solubility in toluene/hexane mixtures.[1][2]
Chiral Catalyst Cinchona AlkaloidsO-Alkylated Derivatives Capping the -OH group with a benzyl or lipid chain prevents H-bond aggregation.[2]
Protocol: Calculating the "Lipophilic Index"

When selecting a custom catalyst, use the C/N Ratio (Carbon to Nitrogen count) as a quick heuristic.

  • C/N < 4: Highly Polar (e.g., Trimethylamine).[1] Insoluble in hexane.[1][2][3]

  • C/N = 6: Borderline (e.g., TEA).[1] Soluble at RT, crashes at -78°C.[1][2]

  • C/N > 10: Highly Lipophilic (e.g., Trioctylamine).[1] Fully miscible in hexane at all temps.[1][2]

Module 3: Process Engineering (Co-Solvents & PTC)

If you cannot change the catalyst (e.g., regulatory lockdown), you must modify the solvent system to bridge the polarity gap.

Strategy A: The "Bridge" Solvent

Do not use pure hexane. Introduce a "Bridge Solvent" that has intermediate polarity compatible with both the alkane and the amine.

  • Recommended Bridge: Toluene or Chlorobenzene.[1][2]

  • Ratio: 5–10% v/v.[1][2]

  • Why: Toluene has high dispersion forces (like hexane) but possesses a

    
    -system that can interact with the amine's dipole, stabilizing it in solution.[1]
    
Strategy B: Phase Transfer Catalysis (PTC)

If the tertiary amine acts as a nucleophile to shuttle an anion, treat the system as a Phase Transfer setup.

Workflow:

  • Dissolve the tertiary amine in a minimum amount of Toluene.

  • Add this concentrate to the bulk Hexane solution.

  • Agitate: High-shear mixing is required to maintain the micro-emulsion if true homogeneity isn't reached.[1][2]

Mechanism_Lipophilicity N_Core N Chain_1 C8 N_Core->Chain_1 Chain_2 C8 N_Core->Chain_2 Chain_3 C8 N_Core->Chain_3 Solvent Hexane Matrix Chain_1->Solvent Van der Waals Interaction Chain_2->Solvent Chain_3->Solvent

Figure 2: Steric shielding mechanism.[1][2] Long alkyl chains (C8) interact with the non-polar solvent, shielding the polar Nitrogen core.

Module 4: Advanced Troubleshooting (FAQs)

Q1: My TEA catalyst works at Room Temperature but precipitates at -78°C. Why? A: This is a Eutectic Freeze-Out , not just a polarity issue. Linear alkyl chains (like the ethyl groups in TEA) pack efficiently and crystallize easily at low temperatures.[1]

  • Fix: Switch to DIPEA (Hünig's Base) . The branched isopropyl groups disrupt crystal packing, keeping the catalyst liquid/soluble at lower temperatures.

Q2: Can I use surfactants to solubilize my amine? A: Yes, but proceed with caution.[1][2] Adding neutral surfactants (like PEG-ethers) can solubilize the amine but may also chelate metal ions (like Li+ or Mg2+) if you are running organometallic reactions.[1]

  • Fix: Use a "Hydrophobic Tail" Amine (e.g., N,N-dimethyl-dodecylamine).[1][2] The amine is the surfactant.

Q3: I switched to Trioctylamine (TOA), but the reaction rate slowed down. Why? A: TOA is much bulkier than TEA.[1][2] If your reaction is sterically sensitive (e.g., nucleophilic attack on a crowded center), the extra bulk hinders the active site.

  • Fix: Use N-Methylmorpholine (NMM) or N-Methylpiperidine if steric bulk is the killer, but you will likely need the "Bridge Solvent" strategy (Module 3) as these are less lipophilic than TOA.

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] [1]

  • Starks, C. M. (1971).[1][4] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1][2] Journal of the American Chemical Society, 93(1), 195-199.[1] [Link]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1][2] Angewandte Chemie International Edition, 17(8), 569-583.[1][2] [Link][1]

  • PubChem. (n.d.).[1][2] Trioctylamine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Technical Support Case: Removal of Residual N,N-Diethylheptylamine (DEHA)

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-AMINE-089 Status: Open Severity: High (Impurity affects biological assay/crystallization) Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary & Compound Diagnostics

User Issue: Persistent traces of N,N-Diethylheptylamine (DEHA) in reaction mixtures despite standard rotary evaporation.

Root Cause Analysis: DEHA presents a "double-threat" profile that defeats standard workups:

  • High Boiling Point (~190–200°C): Unlike Triethylamine (TEA, bp 89°C) or Diisopropylethylamine (DIPEA, bp 127°C), DEHA cannot be removed via standard vacuum evaporation without risking product thermal degradation.

  • Lipophilicity (LogP ~4.5): The heptyl chain renders the molecule highly lipophilic. Even when protonated (salt form), the resulting ion pair may remain soluble in organic solvents like Dichloromethane (DCM) or Ethyl Acetate, causing "leakage" through aqueous acid washes.

Decision Matrix: Select Your Protocol

Before proceeding, determine the chemical stability of your Target Molecule (TM).

RemovalStrategy Start START: Analyze Target Molecule (TM) AcidStable Is TM Acid Stable? Start->AcidStable BasicTM Is TM Basic (Amine)? AcidStable->BasicTM Yes MethodB Method B: Scavenger Resin (Sulfonic Acid SCX) AcidStable->MethodB No (Acid Sensitive) MethodA Method A: Aggressive Acid Wash (Double Extraction) BasicTM->MethodA No (TM is Neutral/Acidic) MethodC Method C: Reverse Phase / Amine-Modified Silica BasicTM->MethodC Yes (High Purity Req) MethodD Method D: HCl Salt Precipitation BasicTM->MethodD Yes (TM is Basic)

Figure 1: Strategic workflow for DEHA removal based on product stability.

Technical Protocols

Protocol A: The "Double-Wash" Liquid-Liquid Extraction

Best for: Neutral target molecules stable to acid.

The Science: Simple protonation is often insufficient because the DEHA-HCl salt is greasy enough to partition back into the organic layer. We must force the equilibrium using ionic strength and polarity.

Step-by-Step:

  • Dissolution: Dissolve crude mixture in Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) .

    • Why? Avoid DCM. Chlorinated solvents are excellent at solubilizing amine salts (ion-pairing), preventing them from moving to the aqueous layer [1].

  • First Wash (Protonation): Wash the organic layer with 1M HCl (3x) .

    • Target pH: Aqueous layer must be pH < 2.

  • The "Salt-Out" (Critical Step): If DEHA persists, add Saturated NaCl (Brine) to the 1M HCl solution before the wash.

    • Mechanism:[1] High ionic strength reduces the solubility of organic contaminants in the water, but the charged amine salt is solvated by water more strongly than the organic layer.

  • Back-Extraction: Extract the combined acidic aqueous layers once with fresh ether to recover any trapped product. Discard the aqueous layer (contains DEHA).

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Solid-Supported Scavenging (The "Magic Bullet")

Best for: Acid-sensitive products or High-Throughput Synthesis.

The Science: Use a Strong Cation Exchange (SCX) silica resin. The sulfonic acid groups on the silica irreversibly bind the basic DEHA. Since the resin is solid, no extraction is needed—just filtration.

Recommended Material: Silica-supported Propylsulfonic Acid (SCX-2).[2][3]

ParameterSpecification
Loading Typically 0.6 – 0.8 mmol/g
Stoichiometry Use 3–4 equivalents relative to residual DEHA
Solvent Compatibility DCM, THF, MeOH, EtOAc (Avoid amines like TEA)

Workflow:

  • Calculate: Estimate residual DEHA (e.g., via crude NMR).

    • Example: 0.5 mmol DEHA residue requires ~2.0 mmol capacity resin (~2.5 g of 0.8 mmol/g resin).

  • Incubate: Add SCX-2 resin directly to the reaction mixture (dissolved in DCM or THF).

  • Agitate: Stir gently or shake for 30–60 minutes at room temperature.

    • Validation: Spot the supernatant on TLC. The DEHA spot (low Rf, stains with Ninhydrin/Dragendorff) should disappear.

  • Filter: Filter through a fritted glass funnel or cotton plug.

  • Rinse: Wash the resin cake with DCM to recover any non-basic product trapped in the pores.

  • Result: The filtrate contains your product; DEHA remains chemically bound to the resin [2].

Protocol C: Chromatographic Remediation

Best for: When DEHA and Product have similar Rf values.

The Issue (Tailing): DEHA interacts with acidic silanol groups (


) on standard silica, causing it to streak (tail) and co-elute with your product.

The Fix: Mobile Phase Modifiers Do NOT run a standard Hexane/EtOAc column. You must deactivate the silica surface.

  • The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

    • Mechanism:[1] The small, volatile base saturates the active silanol sites, allowing the bulky DEHA and your product to elute as sharp bands based purely on polarity, not acid-base chemistry [3].

  • The Gradient:

    • Solvent A: Hexanes + 1% TEA.

    • Solvent B: Ethyl Acetate + 1% TEA.

  • Alternative: Use Amine-Functionalized Silica (NH2-SiO2) cartridges. These are "self-buffered" and require no mobile phase additives.

Protocol D: Selective Salt Precipitation

Best for: Large scale (>10g) removal where chromatography is too expensive.

The Science: Create a solvent environment where the Product is soluble, but the DEHA-HCl salt is insoluble.

Step-by-Step:

  • Dissolve crude oil in a non-polar solvent (Hexanes or Toluene).

  • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with rapid stirring.

  • Observation: A white solid/gum should precipitate immediately. This is DEHA·HCl.

  • Filtration: Filter off the solid.

  • Check: Analyze the filtrate. If the product precipitated too, redissolve the solid in water and perform Protocol A.

Troubleshooting FAQ

Q: I tried the acid wash (Protocol A), but my NMR still shows DEHA ethyl peaks at 2.9 ppm. A: You likely used DCM as your solvent. DCM forms tight ion pairs with lipophilic amine salts. Switch to MTBE or Toluene for the extraction. If your product is only soluble in DCM, use Protocol B (Resins) instead.

Q: Can I just distill it off using a Kugelrohr or high-vac? A: Only if your product is stable >180°C. DEHA has a very high boiling point. You might succeed by adding a "chaser" solvent like Toluene to form a pseudo-azeotrope, but this is generally less effective than acid-base chemistry for this specific amine [4].

Q: The Scavenger Resin didn't work. Why? A: Check your solvent. Did you use Methanol? While compatible, protic solvents can sometimes reduce the binding kinetics. More likely, you underestimated the amount of DEHA. Use 5 equivalents of resin if the first pass fails. Also, ensure you are using a Sulfonic Acid (SCX) resin, not a carboxylic acid resin (which is too weak).

References

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press.
  • Biotage. (n.d.). Strategies for the Removal of Impurities using Isolute Scavengers. Retrieved from

  • BenchChem Support. (2025).[4] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Reddit Chemistry Community. (2016). Removing high boiling solvents/amines. Retrieved from

Sources

Technical Support Center: N,N-Diethylheptylamine Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and safety officers handling N,N-Diethylheptylamine (CAS 26981-81-7) . It synthesizes specific physicochemical data with field-proven safety protocols.

Ticket ID: T-26981-Safe Subject: Flammability & Corrosivity Management for this compound Status: Resolved Assigned Specialist: Senior Application Scientist[]

Executive Summary & Chemical Identity

This compound is a tertiary aliphatic amine.[][2] Unlike its lower molecular weight homologs (e.g., Triethylamine), it exhibits lower volatility but retains significant corrosivity. Users often underestimate its hazard profile because it does not fume as aggressively as smaller amines, yet it remains a potent Class 8 Corrosive and a Combustible Liquid .

Quick Reference Data Table
PropertyValueCritical Note
CAS Number 26981-81-7 Verify label before use.[]
Formula C₁₁H₂₅NTertiary Amine structure.[]
Boiling Point 206°C (760 mmHg)High boiling point; difficult to remove by rotary evaporation.[]
Flash Point 68.3°C (155°F) Combustible (Class IIIA) .[] Do NOT treat as "non-flammable."[]
Density 0.788 g/cm³Lighter than water; will float during aqueous spills.[]
Corrosivity Skin Corr.[][3] 1BCauses severe burns; irreversible eye damage.[]
pKa (Est.) ~10.5 - 10.8Strong base; reacts violently with acids.[]

Troubleshooting & FAQs

Direct answers to common user inquiries regarding experimental safety.

Q1: The flash point is 68.3°C. Does this mean I can handle it on an open bench?

Answer: No. While it is not a "Flammable Liquid" (Class 3, FP < 60°C) by strict GHS definition, it is a Combustible Liquid .

  • Risk: If you heat the reaction mixture above 60°C, the headspace vapor concentration can reach the Lower Explosive Limit (LEL).

  • Protocol: Always handle within a chemical fume hood. If heating is required, use an oil bath with a temperature limit control. Never use a heat gun on spills or glassware containing residues.[]

Q2: I spilled a small amount (5 mL) inside the fume hood. How do I clean it?

Answer: Do not wipe it up with paper towels immediately; the exothermic reaction with cellulose can be dangerous, and the vapors are potent.

  • Mechanism: The amine reacts with moisture and CO₂ in the air.[]

  • Action: Cover the spill with a dry absorbent (vermiculite or specialized amine neutralizer).[] Do not use standard acid spill kits immediately without checking compatibility, as strong acid neutralizers can generate excessive heat. Use a weak acid neutralizer (e.g., citric acid based) if available, or absorb and dispose of as hazardous basic waste.

Q3: What is the correct PPE? My standard nitrile gloves degraded.

Answer: Tertiary amines are lipophilic and can permeate thin nitrile gloves.[]

  • Recommendation: Use Double-gloved Nitrile (minimum 0.11 mm outer, 0.06 mm inner) for splash protection.[] For prolonged handling or spill cleanup, use Butyl Rubber or Silver Shield/4H laminate gloves.[]

  • Eye Protection: Safety glasses are insufficient.[] Use Chemical Splash Goggles AND a Face Shield when pouring volumes >100 mL.[]

Core Safety Protocols

Protocol A: Safe Transfer & Aliquoting

Objective: Prevent static discharge ignition and corrosive exposure.

  • Grounding: Although the flash point is 68.3°C, static discharge is a risk during rapid transfer of non-conductive organic liquids.[] Ground the receiving vessel if transferring >1 L.[]

  • Inerting: Flush the receiving vessel with Nitrogen or Argon.[] This prevents the formation of carbamates (reaction with atmospheric CO₂) and reduces fire risk.[]

  • Syringe Technique:

    • Use a glass syringe with a Luer-lock tip.[]

    • Do not use plastic syringes with rubber plungers for storage; the amine may swell the rubber, causing the plunger to seize and potentially spray the corrosive liquid upon forcing.

    • Needle: Use a long deflecting tip needle to avoid aerosol formation.[]

Protocol B: Emergency Spill Response Logic

Follow this logic flow to determine the correct response mechanism.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Hood Inside Fume Hood? Assess->Hood Evacuate EVACUATE LAB Trigger Fire Alarm Hood->Evacuate No (Large Spill) PPE Don PPE: Butyl Gloves, Goggles, Respirator (if outside hood) Hood->PPE Yes / Small Spill Absorb Cover with Vermiculite or Dry Sand PPE->Absorb Neutralize Neutralize Residue (Dilute Citric Acid) Absorb->Neutralize Waste Collect in Basic Waste Container Neutralize->Waste

Figure 1: Decision matrix for responding to this compound spills. Note that "Large Spill" outside a hood requires immediate evacuation due to respiratory toxicity.

Scientific Rationale: Mechanism of Hazard

Why is it Corrosive?

The nitrogen atom in this compound possesses a lone pair of electrons, making it a strong Lewis base.

  • Skin Interaction: Upon contact with skin, it catalyzes the hydrolysis of fats (saponification) and denatures proteins. This damage is insidious; the lipophilic heptyl chain allows the molecule to penetrate the stratum corneum deeply before the user feels the "burn," leading to deep tissue necrosis.

  • Eye Interaction: The high pH causes rapid liquefaction necrosis of the cornea, which is often irreversible.

Why is it Combustible?

The molecule consists of a C11 hydrocarbon framework (Heptyl + 2 Ethyls).[]

  • Combustion Pathway: While the amine group introduces some polarity, the molecule is overwhelmingly hydrophobic. At temperatures >68.3°C, the vapor pressure is sufficient to sustain a flame if an ignition source is present.

  • Incompatibility: Contact with strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) is hypergolic —it can ignite spontaneously without an external spark.

HazardMechanism Structure This compound (Lipophilic Tail + Basic N) Skin Skin Contact Structure->Skin Oxidizer Contact with Oxidizers (HNO3) Structure->Oxidizer Penetration Deep Tissue Penetration (Heptyl Chain) Skin->Penetration Necrosis Liquefaction Necrosis (Alkaline Hydrolysis) Penetration->Necrosis Reaction Exothermic Redox Reaction Oxidizer->Reaction Fire Spontaneous Ignition (Hypergolic) Reaction->Fire

Figure 2: Mechanistic pathways for biological damage (top) and chemical flammability (bottom).[]

Storage & Disposal Guidelines

Storage
  • Atmosphere: Store under Argon or Nitrogen .[] Tertiary amines absorb atmospheric CO₂ and moisture to form carbamates and hydrates, which can alter stoichiometry in sensitive reactions.

  • Container: Use glass or stainless steel.[] Avoid PVC or non-fluorinated plastics for long-term storage.[]

  • Segregation: Store in a dedicated "Flammables/Bases" cabinet. Strictly separate from acids and oxidizers.[]

Disposal[1][2][4]
  • Never pour down the drain.[]

  • Method: Dissolve in a combustible solvent (e.g., ethanol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen Oxide emissions).

  • Labeling: Clearly mark waste containers as "Basic, Organic, Flammable, Corrosive."

References

  • Pinpool Chemical Data . This compound Properties and Suppliers. Retrieved from [Link]

  • PubChem . N,N-Diethyl-1-heptanamine Compound Summary. National Library of Medicine.[] Retrieved from [Link]

Sources

Technical Support Guide: Precision Control of Thiol-Epoxy Cure Rates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for the Technical Support Center of a specialty chemical supplier specializing in "Click" chemistry formulations. It addresses the nuanced control of thiol-epoxy cure kinetics using amine architecture.[1][2][3][4][5]

Topic: Adjusting Cure Kinetics & Network Architecture via Amine Chain Length Audience: Formulation Chemists, Polymer Scientists, Drug Delivery Engineers

Core Principle: The Amine "Throttle"

In thiol-epoxy "click" chemistry, the amine is not merely a bystander; it is the throttle of the reaction. Unlike radical-mediated thiol-ene systems (which are light/heat gated), thiol-epoxy is a nucleophilic addition driven by base catalysis.

The reaction rate (


) is governed by the concentration of the thiolate anion (

). The amine controls this via two competing structural factors:
  • Basicity (

    
    ):  Higher basicity 
    
    
    
    more rapid deprotonation of thiol
    
    
    Faster Cure .
  • Steric Hindrance (Chain Length/Bulk): Longer or bulkier alkyl chains around the nitrogen center block access to the thiol proton

    
    Slower Cure / Latency .
    
The "Chain Length" Effect

Adjusting the alkyl chain length on the amine catalyst allows you to fine-tune the reaction window from seconds (flash cure) to hours (pot life) .

Amine ClassChain StructureEffect on RateMechanism
Superbases Cyclic / Amidine (e.g., DBU, TBD)Explosive High

+ Low Sterics (planar). Instant thiolate generation.
Methyl-Amines Short (e.g., BDMA, DMP-30)Fast Minimal steric hindrance allows easy access to thiol.
Ethyl/Propyl-Amines Medium (e.g., TEA, TPA)Moderate Increased steric bulk around N slows down the

-like proton transfer.
Long-Chain/Bulky Long (e.g., Dimethyloctylamine)Slow / Latent Long tails hinder diffusion; bulk protects the N-center.

Interactive Troubleshooting (Q&A)

Category A: Kinetics & Pot Life

Q1: My formulation gels instantly upon mixing. How do I extend pot life without changing the resin backbone? Diagnosis: Your catalyst is likely too unhindered or too basic (e.g., DBU or a simple dimethyl amine). Solution: Switch to an amine with longer alkyl chains on the nitrogen.

  • Why: Replacing a methyl group with an ethyl or butyl group increases steric hindrance directly at the active site. This creates an energy barrier for the amine to approach the thiol, slowing the deprotonation step.

  • Protocol: Substitute Benzyldimethylamine (BDMA) with Triethylamine (TEA) or Tributylamine (TBA) . The rate drops significantly as you move from Methyl

    
     Ethyl 
    
    
    
    Butyl substituents due to the "cone angle" of the amine blocking the nitrogen lone pair.

Q2: I need a "snap-cure" at


C but stability at room temperature (Latency). Can chain length help? 
Diagnosis:  You need a thermally latent catalyst.
Solution:  Use a long-chain blocked amine  or a solid amine with a sharp melting point.
  • Mechanism: Long alkyl chains (C12+) can crystallize or phase-separate at room temperature, effectively sequestering the catalyst. Upon heating, the chains melt/solubilize, releasing the amine into the phase to catalyze the cure.

  • Recommendation: Investigate alkyl-ammonium salts or crystalline adducts of amines that rely on the phase transition of the long chain to activate.

Category B: Network Properties & Brittleness

Q3: My cured film is too brittle. Can the amine choice improve flexibility? Diagnosis: High crosslink density. Solution: Use a long-chain primary amine as a co-reactant (modifier), not just a catalyst.

  • Why: A mono-functional long-chain amine (e.g., Dodecylamine ) reacts with the epoxy but does not crosslink. It acts as a "dangling end" or internal plasticizer.

  • Trade-off: This consumes epoxy groups. You must adjust your Thiol:Epoxy stoichiometry.

  • Calculation: If adding

    
     moles of Dodecylamine, reduce thiol content or add excess epoxy to maintain network integrity.
    
Category C: Surface Issues (Tackiness/Exudation)

Q4: The surface is tacky (uncured) but the bulk is solid. Why? Diagnosis: Oxygen inhibition is rare in thiol-epoxy, but amine leaching or carbonate formation is common. Solution: Use a hydrophobic long-chain amine (e.g., Dimethyloctylamine).

  • Why: Short-chain amines (like TEA) are volatile and hygroscopic. They can absorb moisture/CO2 from air (forming inactive carbonates) or evaporate from the surface. A C8+ chain anchors the amine in the resin matrix, ensuring it stays at the surface to complete the cure.

Visualizing the Mechanism

The following diagram illustrates how steric bulk (chain length) interferes with the critical rate-determining step: the deprotonation of the thiol.

ThiolEpoxyMechanism cluster_inputs Reactants Thiol Thiol (R-SH) Complex Transition State [R-S-H ... NR'3] Thiol->Complex Diffusion Amine Amine Catalyst (NR'3) Amine->Complex Attack Epoxy Epoxy Resin Product Polymer Network (β-hydroxy thioether) Epoxy->Product Thiolate Thiolate Anion (RS-) Complex->Thiolate Deprotonation (Rate Limiting Step) Ammonium Ammonium (HNR'3+) Complex->Ammonium Thiolate->Product Nucleophilic Attack on Epoxy Ammonium->Product Proton Transfer Sterics Steric Hindrance (Long Chains Block N) Sterics->Complex Inhibits

Caption: Kinetic pathway of base-catalyzed thiol-epoxy cure. Red arrow indicates the deprotonation step where amine chain length (sterics) exerts maximum control.

Experimental Validation Protocol

To determine the optimal amine for your system, perform this Gel Time vs. Concentration sweep.

Materials
  • Thiol: Pentaerythritol tetra(3-mercaptopropionate) (PETMP)[6]

  • Epoxy: Bisphenol A diglycidyl ether (DGEBA)[2][6][7]

  • Amines:

    • Fast Control: 1-Methylimidazole (1-MI) or DMP-30.

    • Test Candidate A: Triethylamine (TEA) - Short chain.

    • Test Candidate B: Tributylamine (TBA) - Medium chain.

    • Test Candidate C: Dimethyloctylamine (DMOA) - Long chain.

Protocol
  • Stoichiometry: Prepare a 1:1 molar ratio of Thiol:Epoxy functional groups.

  • Catalyst Loading: Prepare vials with 0.1 wt%, 0.5 wt%, and 1.0 wt% of each amine.

  • Mixing: Mix Thiol and Amine first (if stable) or Epoxy and Thiol first, then add Amine (for fast systems). Warning: Fast amines generate exotherms immediately.

  • Measurement:

    • Method A (Simple): "Stick test" – Record time until the mixture no longer flows.

    • Method B (Precise): DSC (Differential Scanning Calorimetry).[8][9] Ramp 10°C/min from 0°C to 200°C.

  • Data Analysis: Plot Peak Exotherm Temperature (

    
    )  vs. Amine Chain Length .
    
    • Interpretation: Higher

      
       = Slower Reactivity (Greater Latency).
      
Expected Results Table
CatalystStructureChain Length ImpactRelative Gel Time (1%)
DMP-30 Methyl-substituentsMinimal Sterics~1-2 mins
TEA Ethyl-substituentsModerate Sterics~10-15 mins
TBA Butyl-substituentsHigh Sterics~45-60 mins
DMOA Octyl-tailPhase/Diffusion limit> 2 hours (Latent)

Decision Matrix: Selecting the Right Amine

Use this logic flow to select the starting catalyst based on your processing needs.

AmineSelection Start Start: Define Process Requirement Speed Requirement: Cure Speed? Start->Speed Fast Fast / Snap Cure (< 5 min) Speed->Fast Mod Moderate Pot Life (20 - 60 min) Speed->Mod Latent Long Pot Life / Thermal Cure (> 4 hours) Speed->Latent Superbase Use Superbase (DBU, TBD) Fast->Superbase High pKa Methyl Use Methyl-Amine (DMP-30, 1-MI) Fast->Methyl Low Sterics Ethyl Use Ethyl-Amine (TEA, DEAPA) Mod->Ethyl Med Sterics Butyl Use Butyl/Octyl Amine (TBA, DMOA) Latent->Butyl High Sterics Blocked Use Blocked/Salt Amine Latent->Blocked Phase Sep.

Caption: Selection logic for amine catalysts based on desired cure kinetics.

References

  • Kinetics of Thiol-Epoxy Reaction: Polymer Chemistry, "Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines." (2017).[2]

  • Base Catalysis & pKa Effects: Macromolecules, "Base-Catalyzed Thiol-Epoxy Polymerization: A Review of Kinetics and Mechanisms." (2015).

  • Latent Catalysts: Progress in Organic Coatings, "Latent catalysts for thiol-epoxy systems." (2019).

  • Thiol-Ene/Epoxy Hybrid Systems: Journal of Polymer Science, "Thiol-Epoxy/Thiol-Ene Hybrid Networks." (2012).

(Note: While specific "chain length vs rate" curves are often proprietary to resin suppliers, the mechanistic principles cited above regarding steric hindrance in nucleophilic substitution are foundational in physical organic chemistry.)

Sources

troubleshooting low yield in quaternary salt synthesis with diethylheptylamine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TS-CHEM-8821 Subject: Optimization of Yield and Purification for Sterically Hindered Menshutkin Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering low yields in the quaternization of diethylheptylamine . This is a common issue driven by two competing factors:

  • Steric Hindrance: The nitrogen center is shielded by two ethyl groups and a heptyl chain, significantly raising the activation energy (

    
    ) compared to simple amines like triethylamine.
    
  • Surfactant Properties: The resulting product is an amphiphilic cationic surfactant. This leads to "oiling out" rather than crystallization and creates emulsion challenges during workup.

This guide provides a self-validating protocol to overcome the kinetic barrier and purify the difficult-to-crystallize product.

Part 1: Reaction Optimization (Kinetics)

The Core Problem: Sterics vs. Electronics

The Menshutkin reaction is an


 process. While the heptyl chain exerts a positive inductive effect (+I), increasing nucleophilicity, the steric bulk  dominates the reaction landscape. The transition state is crowded, making the reaction entropy (

) highly negative.
Critical Control Points
1. Solvent Selection (The "Dipole" Factor)

The transition state of this reaction is highly polar (charge separation), while the starting materials are neutral. You must use a polar aprotic solvent to stabilize the transition state.

SolventDielectric Constant (

)
Relative Rate (Est.)[1]Recommendation
Acetonitrile (MeCN) 37.5100 Primary Choice. High polarity, low boiling point for easy removal.
Acetone 20.725Good for precipitation, often too slow for the reaction itself.
Ethanol/Methanol 24-3310-15Avoid. Protic solvents solvate the nucleophile (amine), reducing its reactivity.
Toluene/Hexane < 2.5< 1Avoid for Reaction. Use only for precipitation/workup.
2. Concentration & Stoichiometry
  • Kinetics: The reaction is second-order (Rate =

    
    ). Dilution kills the rate. Run the reaction at the highest possible concentration (e.g., 1M to 3M).
    
  • Stoichiometry: Use a 1.2 to 1.5 equivalent excess of the alkylating agent. It is easier to wash away excess alkyl halide (usually volatile or soluble in non-polar solvents) than to separate unreacted amine from the quat salt.

3. The "Finkelstein" Boost

If you are using an alkyl chloride or bromide , the leaving group ability is likely the bottleneck.

  • Protocol: Add 0.1 - 0.5 equivalents of Sodium Iodide (NaI) to the reaction.

  • Mechanism: NaI reacts with R-Cl to form R-I (in situ). The iodide is a far superior leaving group, accelerating the attack by diethylheptylamine.

Visualizing the Kinetic Barrier

Menshutkin_Mechanism cluster_legend Mechanism Logic Reactants Reactants (Diethylheptylamine + R-X) TS_Uncat Transition State (Sterically Crowded) Reactants->TS_Uncat High Activation Energy TS_Polar Transition State (Stabilized by MeCN) Reactants->TS_Polar Lower Activation Energy Product Quaternary Salt (Ion Pair) TS_Uncat->Product TS_Polar->Product Fast Conversion Info Polar Aprotic Solvents (MeCN) lower the energy of the charged transition state.

Caption: Kinetic pathway comparison. Polar aprotic solvents lower the activation energy barrier caused by the steric bulk of the diethyl/heptyl groups.

Part 2: Workup & Purification (The "Oiling Out" Issue)

Users frequently report the product forming a dark, viscous oil instead of a crystal. This is due to hygroscopicity (absorbing water from air) and impurities (unreacted amine acts as a plasticizer).

Troubleshooting Guide: From Oil to Solid

Q: My product is an oil. How do I crystallize it? A: Follow the "Solvent Trituration" protocol.

  • Evaporate: Remove the reaction solvent (MeCN) completely under vacuum.

  • Wash: Add a non-polar solvent (Diethyl Ether or Hexane) to the oil.

    • Why? The diethylheptyl quat is insoluble in ether; the unreacted amine and alkyl halide are soluble.

  • Grind: Vigorously scratch the side of the flask with a glass rod or sonicate the biphasic mixture. This mechanical stress induces nucleation.

  • Decant: Pour off the supernatant. Repeat 3x.

  • Dry: High vacuum is essential. Trace solvent/water keeps it oily.

Q: I have a persistent emulsion during extraction. A: Stop doing aqueous extractions. Diethylheptyl ammonium salts are surfactants (soaps). Mixing them with water and organic solvents creates stable emulsions.

  • Correct Protocol: Use precipitation only. Pour your reaction mixture (if in MeCN/Acetone) directly into a large volume of cold Diethyl Ether or Ethyl Acetate. The salt will crash out; impurities stay in solution.

Decision Tree: Troubleshooting Workflow

Troubleshooting_Tree Start Issue: Low Yield / Poor Quality Check_State What is the physical state? Start->Check_State No_Solid No Solid / Low Conversion Check_State->No_Solid Low Conversion Oily Dark Viscous Oil Check_State->Oily Product formed but oily Check_Solvent Solvent used? No_Solid->Check_Solvent Action_Solvent Switch to Acetonitrile (Reflux) Check_Solvent->Action_Solvent If Toluene/EtOH Check_LG Leaving Group? Check_Solvent->Check_LG If MeCN used Action_Finkelstein Add NaI (Finkelstein) Check_LG->Action_Finkelstein If Cl/Br Check_Purity Contains Unreacted Amine? Oily->Check_Purity Action_Wash Wash with Et2O / Hexane (Remove Amine) Check_Purity->Action_Wash Check_Water Hygroscopic? Action_Wash->Check_Water Action_Dry Azeotrope with Toluene High Vac Dry Check_Water->Action_Dry

Caption: Step-by-step logic flow for diagnosing yield and physical state issues.

Part 3: Advanced FAQ

Q: Can I use heat to speed this up? A: Yes, but with caution.

  • Limit: Do not exceed 80°C if possible.

  • Risk: At high temperatures (>100°C), quaternary salts can undergo Hofmann Elimination (degradation back to alkene + amine) or dealkylation (reverse Menshutkin), especially if the counter-ion is basic or the solvent is nucleophilic.

  • Solution: Use a sealed tube (pressure vial) at 80°C in Acetonitrile. This prevents solvent loss and increases kinetics without thermal degradation.

Q: How do I verify the salt has formed if it's still an oil? A: Use NMR Spectroscopy .

  • 1H NMR: Look for the "alpha-protons" (the CH2 attached to the nitrogen).

    • Starting Material:

      
       ~2.4 - 2.6 ppm.
      
    • Product (Quat): Significant downfield shift to

      
       ~3.0 - 3.4 ppm.
      
    • If you see both sets of peaks, your reaction is incomplete. Perform the Ether wash to remove the signal at 2.4 ppm.

References

  • Menshutkin Reaction Kinetics & Solvent Effects

    • Title: "Solvent effects on the Menshutkin reaction"[2][3][4]

    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Establishes the necessity of polar aprotic solvents for stabilizing the transition st
  • Finkelstein Modification (Iodide Catalysis)

    • Title: "Nucleophilic Substitution at Satur
    • Source:Chemistry LibreTexts / Organic Chemistry.
    • Context: Explains the mechanism of halide exchange to acceler
  • Purification of Quaternary Ammonium Salts

    • Title: "Purification of quaternary ammonium salts" (P
    • Source:Google P
    • Context: Details the use of specific solvent washes to remove unreacted amines
  • Hygroscopicity and Drying

    • Title: "Drying quaternary ammonium compounds" (P
    • Source:Google P
    • Context: Describes azeotropic distillation techniques for drying stubborn qu

Sources

purification of N,N-Diethylheptylamine by distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N,N-Diethylheptylamine. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Distilling tertiary amines requires a deep understanding of their physicochemical behaviors—specifically their hygroscopic nature, susceptibility to thermal oxidation, and the challenging co-distillation of structurally similar impurities.

This guide provides a self-validating framework for researchers and drug development professionals to achieve >99% purity of this compound.

Physicochemical Profiling

Before initiating any purification workflow, it is critical to understand the baseline thermodynamic and physical properties of your target molecule. This compound is a volatile, basic liquid that requires specific handling to prevent degradation[1][2].

Table 1: Key Physicochemical Properties of this compound

PropertyValueCausality / Experimental Implication
IUPAC Name N,N-diethylheptan-1-amineTertiary amine; lacks active N-H bonds, allowing selective chemical scavenging of 1°/2° impurities.
CAS Number 26981-81-7Unique identifier for spectral and safety cross-referencing.
Molecular Weight 171.32 g/mol Moderate molecular weight; indicates intermediate volatility.
Boiling Point 206 °C (at 760 mmHg)High atmospheric boiling point necessitates vacuum distillation to prevent thermal decomposition[1][2][3].
Density 0.788 g/cm³Lighter than water; forms the upper layer in aqueous biphasic extractions[1].
Flash Point 68.3 °CFlammable liquid; requires inert atmosphere (N₂/Ar) during high-temperature handling[1].

Core Purification Workflow

The following workflow outlines the critical path for isolating pure this compound from a crude synthetic mixture.

Workflow A Crude this compound B Chemical Drying (KOH/CaH2) A->B Remove H2O C Filtration under N2/Ar B->C D Vacuum Distillation Setup C->D E Degassing (Remove O2) D->E F Fractional Distillation E->F Heat & Vacuum G Pure this compound F->G Main Fraction H Waste (Fore-run & Residue) F->H Impurities

Figure 1: End-to-end vacuum fractional distillation workflow for tertiary amines.

Standard Operating Procedure: Vacuum Fractional Distillation

To ensure trustworthiness and reproducibility, this protocol incorporates self-validating checkpoints. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Pre-treatment and Drying

  • Desiccation: Transfer the crude this compound to a dry Erlenmeyer flask. Add 5% (w/v) anhydrous Potassium Hydroxide (KOH) pellets or Calcium Hydride (CaH₂)[3].

    • Causality: Amines are highly hygroscopic. Water forms azeotropes with amines, ruining distillation fractions. KOH also neutralizes acidic impurities that catalyze decomposition.

  • Incubation: Seal the flask under Argon or Nitrogen and stir gently for 12 hours.

  • Filtration: Filter the mixture through a glass frit under an inert atmosphere into the distillation pot.

    • Validation Check: The filtered liquid must be perfectly clear. Cloudiness indicates residual water or incomplete removal of the hydrated drying agent.

Phase 2: Apparatus Assembly & Degassing 4. Setup: Assemble a fractional distillation apparatus utilizing a Vigreux column (minimum 20 cm for sufficient theoretical plates), a short-path condenser, and a multi-neck receiving flask (cow/pig adapter). 5. Lubrication: Lightly grease all ground-glass joints with high-vacuum silicone grease to ensure a hermetic seal. 6. Degassing: Before applying any heat, initiate the vacuum pump.

  • Validation Check: Monitor the vacuum gauge. The pressure must drop and stabilize below 10 mmHg. If the pressure fluctuates, you have a leak. Do not apply heat until the leak is resolved, as introducing oxygen at high temperatures will oxidize the amine[3].

Phase 3: Distillation & Fractionation 7. Heating: Begin heating the oil bath gradually. Use a magnetic stir bar at high RPM to prevent bumping. 8. Equilibration: Allow the vapors to rise and reflux within the Vigreux column for 5-10 minutes to establish a thermal gradient. 9. Collection:

  • Fore-run: Collect the initial distillate (often containing residual moisture, unreacted lower-weight alkyl halides, or diethylamine).
  • Main Fraction: Once the vapor temperature stabilizes at the calculated reduced boiling point for your specific vacuum pressure, rotate the cow adapter to a clean receiving flask. Collect the pure this compound.
  • Validation Check: The vapor temperature must remain strictly constant (± 1 °C) during the collection of the main fraction. A rising temperature indicates the onset of higher-boiling impurities.

Troubleshooting Guide (Q&A)

Q: My distilled this compound is turning yellow or dark brown in the receiving flask. What is happening? A: This is a classic symptom of thermal oxidation and decomposition. Amines are highly sensitive to heat and oxygen[3][4]. At its atmospheric boiling point of 206 °C[1][2], the activation energy for oxidative degradation is easily surpassed.

  • Solution: You must use vacuum distillation. By lowering the system pressure to <10 mmHg, the boiling point drops significantly (<100 °C), preserving the molecular integrity of the amine. Ensure your system is thoroughly degassed before the heating mantle is turned on.

Q: NMR analysis shows my distilled product is contaminated with primary (heptylamine) and secondary (N-ethylheptylamine) amines. How do I separate them if their boiling points are so similar? A: Fractional distillation alone often fails here due to overlapping boiling points. You must exploit the chemical reactivity differences between the amines. Primary and secondary amines possess active N-H bonds, whereas your target tertiary amine does not.

Scavenging Crude Crude Amine Mixture (1°, 2°, 3° Amines) Anhydride Add Acetic Anhydride Crude->Anhydride Reaction Selective Amidation (1° & 2° Amines react) Anhydride->Reaction Distill Vacuum Distillation Reaction->Distill Pure Volatile 3° Amine (Distills over) Distill->Pure Residue High-Boiling Amides (Remain in pot) Distill->Residue

Figure 2: Chemical scavenging of primary and secondary amine impurities prior to distillation.

  • Solution: Prior to distillation, add a stoichiometric amount of acetic anhydride or phthalic anhydride to the crude mixture. Stir at room temperature. The anhydride will selectively react with the 1° and 2° amines, converting them into non-volatile amides. When you subsequently distill the mixture, the volatile this compound will distill over purely, leaving the heavy amide impurities trapped in the distillation pot. Alternatively, buffer-assisted pH extraction can be utilized to separate amines based on slight pKa differences prior to distillation[5].

Q: The liquid in the distillation pot is bumping violently under vacuum, threatening to shoot crude liquid into the condenser. How do I stop this? A: Bumping occurs because standard porous boiling chips lose their trapped air instantly under vacuum, leaving the liquid without nucleation sites for smooth boiling.

  • Solution: Never use standard boiling chips for vacuum distillation. Instead, use a rapidly spinning magnetic stir bar to agitate the liquid. If bumping persists, introduce a capillary ebulliator—a very fine glass capillary tube inserted through the thermometer port that bleeds a microscopic, continuous stream of inert gas (Argon/N₂) into the bottom of the flask, providing constant nucleation.

Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel column chromatography instead of distillation to purify this compound? A: It is highly discouraged for large-scale or high-purity applications. Aliphatic amines interact strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing, irreversible binding, and poor recovery[5]. While deactivated silica (treated with triethylamine) or basic alumina can be used for small analytical scales, vacuum fractional distillation remains the most scalable, efficient, and cost-effective method for volatile liquid tertiary amines.

Q: What is the best drying agent for tertiary amines? A: Potassium hydroxide (KOH) or Calcium hydride (CaH₂) are the gold standards[3]. You must strictly avoid acidic or transition-metal-based drying agents like Calcium chloride (CaCl₂), Magnesium sulfate (MgSO₄), or Copper(II) sulfate. Amines will readily form stable coordination complexes with these metals, drastically reducing your yield.

Q: How do I clean my glassware after distilling this compound? The smell is persistent. A: Aliphatic amines have a strong, lingering, fishy odor. Do not use plain water, as the amine is only sparingly soluble. Rinse the glassware first with a dilute acid solution (e.g., 1M HCl or 5% Citric Acid). The acid protonates the amine, converting it into a highly water-soluble, odorless ammonium salt, which can then be safely washed away with water and standard laboratory detergents.

References

  • PINPOOLS. "this compound - PINPOOLS - B2B better chemical procurement". PINPOOLS. Available at:[Link]

  • Google Patents. "US3337630A - Process for the purification of amines". Google Patents.
  • American Chemical Society. "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture". Organic Process Research & Development. Available at:[Link]

Sources

Technical Support Center: Stability of N,N-Diethylheptylamine in Aqueous Two-Component Systems

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with N,N-Diethylheptylamine in aqueous two-component systems. As a long-chain tertiary amine, its stability in such systems is critical for experimental reproducibility and the ultimate success of your research. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to address potential stability challenges.

Introduction to this compound Stability

This compound, a tertiary amine with the formula C₁₁H₂₅N, sees application in various chemical and pharmaceutical contexts.[1][2] Its stability in aqueous environments, particularly in complex two-component systems, is a key factor that can influence experimental outcomes. While specific data on this compound is limited, the principles governing the stability of long-chain tertiary amines provide a strong foundation for understanding its behavior.[3] Degradation of tertiary amines in aqueous solutions is primarily driven by oxidation and thermal stress.[4][5]

The primary degradation pathway for tertiary amines is typically N-dealkylation, which involves the removal of an alkyl group from the nitrogen atom.[6][7][8] This process can lead to the formation of a secondary amine (N-ethylheptylamine or N,N-diethylamine) and a corresponding aldehyde or carboxylic acid. The presence of oxidizing agents, elevated temperatures, and certain metal ions can accelerate these degradation processes.[4]

This guide will equip you with the knowledge to anticipate, identify, and address stability issues related to this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my aqueous two-component system?

A1: The stability of this compound can be influenced by several factors:

  • Temperature: Elevated temperatures can significantly accelerate the rate of thermal degradation.[4][5] It is crucial to understand the thermal tolerance of your system.

  • pH: The pH of the aqueous phase can influence the protonation state of the amine and may affect its susceptibility to certain degradation pathways.

  • Presence of Oxidizing Agents: Dissolved oxygen, peroxides, or other oxidizing species can promote oxidative degradation of the amine.[4][9]

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidative degradation reactions.[4]

  • Composition of the Two-Component System: The nature of the second component in your system (e.g., organic solvent, polymer, etc.) can impact the solubility, partitioning, and ultimately the stability of the amine.

  • Light Exposure: While less common for simple aliphatic amines, prolonged exposure to high-intensity light could potentially contribute to degradation.

Q2: What are the likely degradation products of this compound?

A2: Based on the known degradation pathways of tertiary amines, the most probable degradation products of this compound are:

  • N-Ethylheptylamine: Formed through the de-ethylation of the parent molecule.

  • N,N-Diethylamine: Formed through the de-heptylation of the parent molecule.

  • Heptanal or Heptanoic Acid: Formed as a byproduct of de-ethylation.

  • Acetaldehyde or Acetic Acid: Formed as a byproduct of de-heptylation.

  • N-oxides: Direct oxidation of the nitrogen atom can lead to the formation of this compound N-oxide.[10]

The exact distribution of these products will depend on the specific stress conditions.

Q3: How can I store my stock solutions of this compound to ensure maximum stability?

A3: To ensure the stability of your stock solutions, follow these guidelines:

  • Temperature: Store at controlled room temperature or refrigerated, as specified by the manufacturer. Avoid high temperatures.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Container: Use amber glass bottles or other containers that protect from light and are made of a compatible material.

  • pH: If preparing an aqueous stock solution, consider the optimal pH for stability, which may need to be determined experimentally.

Q4: I am observing a change in the pH of my aqueous system containing this compound over time. Could this be related to degradation?

A4: Yes, a change in pH can be an indicator of this compound degradation. The formation of acidic degradation products, such as heptanoic acid or acetic acid, would lead to a decrease in the pH of the system. Conversely, the loss of the basic amine due to degradation could also alter the buffering capacity of your system.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered when working with this compound in aqueous two-component systems.

Problem 1: Inconsistent or Unreliable Experimental Results

Possible Cause: Degradation of this compound leading to a change in its effective concentration or the formation of interfering byproducts.

Troubleshooting Steps:

  • Verify Analyte Integrity:

    • Protocol: Analyze a freshly prepared standard of this compound using a suitable analytical method (e.g., GC-MS or LC-MS/MS) to confirm its purity and concentration.

    • Rationale: This establishes a baseline and ensures that the issue is not with the starting material.

  • Conduct a Forced Degradation Study:

    • Protocol: Expose a solution of this compound in your aqueous system to accelerated stress conditions (e.g., elevated temperature, presence of an oxidizing agent like hydrogen peroxide).[9][11][12] Analyze the stressed samples at different time points to identify potential degradation products and estimate the rate of degradation.

    • Rationale: This will quickly reveal the stability-indicating nature of your analytical method and provide insights into the degradation pathways.

  • Monitor Stability Under Experimental Conditions:

    • Protocol: Prepare your complete aqueous two-component system containing this compound and store it under the exact conditions of your experiment (temperature, light exposure, etc.). Analyze samples at various time points (e.g., 0, 4, 8, 24 hours) to quantify the concentration of this compound and any identified degradation products.

    • Rationale: This provides real-world data on the stability of your compound within your specific experimental setup.

Problem 2: Appearance of Unknown Peaks in Chromatograms

Possible Cause: Formation of degradation products from this compound.

Troubleshooting Steps:

  • Characterize Unknown Peaks:

    • Protocol: Utilize mass spectrometry (GC-MS or LC-MS/MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. Based on the m/z and fragmentation patterns, propose potential structures for the degradation products (e.g., N-dealkylated amines, aldehydes, carboxylic acids).

    • Rationale: Identifying the degradation products is crucial for understanding the degradation mechanism.

  • Correlate with Forced Degradation Study:

    • Protocol: Compare the retention times and mass spectra of the unknown peaks with those observed in your forced degradation study.

    • Rationale: A match will confirm that the unknown peaks are indeed degradation products of this compound.

  • Optimize Experimental Conditions:

    • Protocol: Based on the identified degradation pathway (e.g., oxidation), take steps to mitigate it. This could involve degassing your solutions, adding an antioxidant (if compatible with your system), or working under an inert atmosphere. If thermal degradation is the issue, consider lowering the experimental temperature.

    • Rationale: Proactively preventing degradation is the most effective solution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. The specific conditions should be adapted to your experimental system.

Materials:

  • This compound

  • Your aqueous two-component system

  • Hydrogen peroxide (30%)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • High-purity water

  • Analytical vials

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in your aqueous system at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 1 M NaOH and heat at 60°C.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.[9]

    • Thermal Degradation: Heat the stock solution at 60°C.

    • Control: Keep the stock solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acid and base hydrolysis samples before analysis. Dilute all samples to an appropriate concentration for your analytical method.

  • Analysis: Analyze all samples using a validated stability-indicating analytical method (e.g., LC-MS/MS).

Protocol 2: Analytical Method Validation for this compound

A validated analytical method is essential for accurate stability assessment. The following parameters, based on ICH guidelines, should be evaluated.[13][14][15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including degradation products. This is demonstrated through the analysis of stressed samples from a forced degradation study.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined concentration range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by spiking a blank matrix with a known amount of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

Table 1: Example Data from a Hypothetical Stability Study of this compound (DEHA) at 40°C

Time (hours)DEHA Concentration (µg/mL)% of Initial DEHAN-Ethylheptylamine (µg/mL)Heptanal (µg/mL)
0100.2100.0< LOQ< LOQ
495.194.92.51.8
890.390.14.93.5
1285.585.37.25.1
2475.875.612.18.6

Visualizations

Degradation_Pathway DEHA This compound NEHA N-Ethylheptylamine DEHA->NEHA N-de-ethylation Heptanal Heptanal DEHA->Heptanal N-de-ethylation HeptanoicAcid Heptanoic Acid Heptanal->HeptanoicAcid Oxidation

Caption: Proposed primary degradation pathway of this compound.

Experimental_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Problem Inconsistent Results ForcedDeg Forced Degradation Study Problem->ForcedDeg StabilityTest Real-Time Stability Test Problem->StabilityTest Analysis LC-MS/MS Analysis ForcedDeg->Analysis StabilityTest->Analysis Optimize Optimize Conditions (e.g., Temp, Atmosphere) Analysis->Optimize Reformulate Consider Reformulation Analysis->Reformulate

Caption: Troubleshooting workflow for stability issues.

References

  • Accelerated Stability Testing. Link

  • Chen, J., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Molecules, 28(2), 733. Link

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). ACS Omega. Link

  • Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Link

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery & Development. Link

  • (PDF) Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. (2023). ResearchGate. Link

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Link

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Link

  • Analytical method validation: A brief review. (2022). International Journal of Research in Pharmaceutical Sciences. Link

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. Link

  • Application Notes and Protocols for Sterically Hindered Amines in Materials Science. Benchchem. Link

  • An Introduction to the Accelerated Stability Assessment Program. (2017). APV. Link

  • N,N-DIETHYLETHANAMINE. Link

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. (2021). ACS Publications. Link

  • Methods of the oxidative cleavage of C−N bonds in N-alkylamines. (a)... ResearchGate. Link

  • Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal. ResearchGate. Link

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Link

  • Analysis of amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. ResearchGate. Link

  • Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. (2020). Pharmaceutical Sciences. Link

  • A practical guide to forced degradation and stability studies for drug substances. Link

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. ResearchGate. Link

  • Highly sensitive and robust LC-MS/MS method for determination of up to 15 small molecule nitrosamine impurities in pharmaceutical drug substances. (2024). Journal of Pharmaceutical and Biomedical Analysis. Link

  • Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. (2024). Molecules. Link

  • Reliably quantify nitrosamine impurities in drugs using an HRAM LC-MS method. Link

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research. Link

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Link

  • This compound. NIST WebBook. Link

  • Highly Sensitive UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances. Waters Corporation. Link

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2025). MDPI. Link

  • Impact of Solvent on the Thermal Stability of Amines. (2022). ACS Publications. Link

  • Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. (2012). Green Chemistry. Link

  • Oxidation of N-Nitrosoalkylamines by Human Cytochrome P450 2A6. (2011). The Journal of Biological Chemistry. Link

  • Highly Sensitive and Robust UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug. Waters Corporation. Link

  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. (2022). Processes. Link

  • Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. (2024). Molecules. Link

  • Determination of amines in workplace air using gas chromatography (headspace GC-MS). (2024). ZORA. Link

  • Chemical Compatibility Chart. Link

  • Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC. Link

  • N,N-Diethyl-1-heptanamine. PubChem. Link

  • The acid‐binding properties of long‐chain aliphatic amines. (2025). ResearchGate. Link

  • Metabolic N-Dealkylation and N-Oxidation. (2021). Encyclopedia MDPI. Link

  • Amine-Based Deep Eutectic Solvents for Alizarin Extraction from Aqueous Media. (2022). PSE Community.org. Link

  • lmprovement of Gas Chromatographie Determination Methods of Volatile Amines in Fish and Fishery Products. OpenAgrar. Link

  • Thermal degradation of amines for CO2 capture. ResearchGate. Link

  • Aliphatic amines for use as long-term heat stabilizers for polypropylene. (2026). ResearchGate. Link

  • Chemical Compatibility Chart. (2024). Walchem. Link

Sources

Technical Support Center: Overcoming Steric Hindrance in N,N-Diethylheptylamine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of steric hindrance in reactions involving N,N-Diethylheptylamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common experimental hurdles. The question-and-answer format is structured to address specific issues with a focus on the underlying chemical principles and actionable troubleshooting strategies.

Introduction to Steric Hindrance with this compound

This compound is a tertiary amine with significant steric bulk around the nitrogen atom due to the presence of two ethyl groups and a long heptyl chain. This steric congestion can significantly impede the approach of electrophiles to the nitrogen's lone pair of electrons, making it a poorer nucleophile than less hindered amines.[1][2] Consequently, reactions such as alkylation, acylation, and nucleophilic substitution can be sluggish or fail entirely. This guide provides strategies to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in N-Alkylation Reactions

Question: I am attempting an N-alkylation of this compound with a primary alkyl halide, but I am observing very low to no product formation, even after prolonged reaction times. What is causing this and how can I improve the yield?

Answer:

The primary reason for low yield in N-alkylation reactions with this compound is the significant steric hindrance around the nitrogen atom. The two ethyl groups and the heptyl chain create a crowded environment that physically blocks the approach of the electrophilic carbon of the alkyl halide. This slows down the rate of the desired SN2 reaction.

Troubleshooting Suggestions:

Potential Cause Troubleshooting Suggestion Rationale
High Steric Hindrance 1. Increase Reaction Temperature: Utilize a high-boiling point, non-reactive solvent (e.g., toluene, DMF) and heat the reaction.[1] 2. Prolong Reaction Time: Monitor the reaction over an extended period (24-72 hours or longer).[1]Harsher conditions provide the necessary activation energy to overcome the steric barrier.[1]
Poor Leaving Group Use a More Reactive Alkylating Agent: Switch from an alkyl halide (Cl, Br) to an alkyl triflate or tosylate.[1]Triflates and tosylates are excellent leaving groups, which increases the reactivity of the electrophile and can enhance the reaction rate.
Solvent Effects Use a Polar Aprotic Solvent: Solvents like DMF or DMSO can help to solvate the transition state and may accelerate SN2 reactions.These solvents do not participate in hydrogen bonding and can increase the nucleophilicity of the amine.
Base Choice (if applicable) Employ a Strong, Non-Nucleophilic Base: If a base is required to deprotonate a precursor, use a hindered base like 2,6-lutidine.[3]A sterically hindered base can deprotonate the desired species without competing as a nucleophile.[3]
Experimental Protocol: N-Alkylation of this compound with an Alkyl Tosylate

This protocol outlines a general procedure for the N-alkylation of this compound using a more reactive alkylating agent to overcome steric hindrance.

Materials:

  • This compound

  • Alkyl tosylate

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous toluene as the solvent.

  • Add the alkyl tosylate (1.1 eq).

  • Heat the mixture to reflux (approx. 111°C for toluene).

  • Monitor the reaction progress by TLC or GC-MS. Due to the steric hindrance, the reaction may require 24-72 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent like diethyl ether and wash with saturated aqueous sodium bicarbonate to remove any unreacted tosylate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Unsuccessful Acylation Reactions

Question: My attempts to acylate this compound with an acyl chloride are failing. I either recover my starting material or observe decomposition at higher temperatures. How can I facilitate this transformation?

Answer:

Acylation of sterically hindered tertiary amines like this compound is challenging for the same reasons as alkylation – steric hindrance impeding the approach of the electrophile. The bulky groups around the nitrogen prevent the lone pair from effectively attacking the carbonyl carbon of the acyl chloride.

Troubleshooting Suggestions:

Potential Cause Troubleshooting Suggestion Rationale
Poor Nucleophilicity of the Amine Use a More Reactive Acylating Agent: Consider using an acid anhydride in place of an acyl chloride.Acid anhydrides can be more reactive electrophiles than acyl chlorides.
Catalyst Inefficiency Employ a Nucleophilic Catalyst: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) or 1-methylimidazole (NMI).[4]These catalysts react with the acylating agent to form a highly reactive intermediate that is more susceptible to attack by the hindered amine.[4]
Harsh Reaction Conditions Optimize Reaction Temperature: Instead of high heat which can cause decomposition, try running the reaction at room temperature for an extended period or with gentle heating.Milder conditions can prevent unwanted side reactions and decomposition of starting materials.[1]
Base Incompatibility Use a Non-Nucleophilic Base: Add a proton sponge or a hindered amine base like triethylamine to scavenge the HCl byproduct without competing in the reaction.This prevents the protonation of the starting amine and drives the reaction forward.
Diagram: Catalytic Acylation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification Start Dissolve this compound & Non-Nucleophilic Base in Aprotic Solvent Cool Cool to 0°C Start->Cool Add_Catalyst Add Catalytic DMAP Cool->Add_Catalyst Add_Acylating_Agent Slowly Add Acyl Chloride/Anhydride Add_Catalyst->Add_Acylating_Agent Warm Allow to Warm to Room Temperature Add_Acylating_Agent->Warm Stir Stir for 24-72 hours Warm->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Quench Quench with Saturated NaHCO3 Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify Extract->Purify

Caption: Workflow for the DMAP-catalyzed acylation of this compound.

Issue 3: Challenges in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Question: I am trying to use this compound in a Buchwald-Hartwig amination with an aryl halide, but the reaction is not proceeding. What modifications to the catalytic system can I make?

Answer:

Buchwald-Hartwig amination with sterically hindered amines is a known challenge. The bulky amine can have difficulty coordinating to the metal center, which is a crucial step in the catalytic cycle. Additionally, the reductive elimination step to form the C-N bond can be slow.

Troubleshooting Suggestions:

Potential Cause Troubleshooting Suggestion Rationale
Ligand Steric Clash Use a Less Bulky Ligand: Switch to a ligand with a smaller steric profile that can better accommodate the hindered amine.This can facilitate the coordination of the amine to the palladium center.
Inefficient Oxidative Addition Use a More Reactive Aryl Halide: If possible, use an aryl iodide or bromide instead of a chloride.The oxidative addition step is generally faster with more reactive aryl halides.
Base Incompatibility Employ a Strong, Non-nucleophilic Base: Use bases like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide.[1]Strong, non-coordinating bases are necessary to deprotonate the amine-palladium complex without interfering with the catalyst.[1]
Slow Reductive Elimination Increase Reaction Temperature: Higher temperatures can promote the final C-N bond-forming reductive elimination step.This provides the energy needed to overcome the activation barrier for this often rate-limiting step.
Catalyst System Consider a Copper-Catalyzed System: For some sterically demanding couplings, copper-based catalyst systems with specialized ligands have shown success.[5]Copper catalysis can sometimes offer complementary reactivity to palladium for challenging substrates.[5]
Diagram: Troubleshooting Logic for Buchwald-Hartwig Amination

G Start Low/No Product in Buchwald-Hartwig Amination Check_Ligand Is the ligand sterically demanding? Start->Check_Ligand Change_Ligand Switch to a less bulky ligand. Check_Ligand->Change_Ligand Yes Check_Halide Is the aryl halide an iodide or bromide? Check_Ligand->Check_Halide No Change_Halide Use a more reactive aryl halide. Check_Halide->Change_Halide No Check_Base Is a strong, non-nucleophilic base being used? Check_Halide->Check_Base Yes Change_Base Switch to NaHMDS, LiHMDS, or LiOtBu. Check_Base->Change_Base No Check_Temp Is the reaction at an elevated temperature? Check_Base->Check_Temp Yes Increase_Temp Increase reaction temperature. Check_Temp->Increase_Temp No Consider_Cu Consider a copper-catalyzed amination protocol. Check_Temp->Consider_Cu Yes, still no reaction

Caption: Decision tree for troubleshooting Buchwald-Hartwig aminations with this compound.

General Recommendations for Purification

Due to the basic nature of this compound and its derivatives, standard silica gel chromatography can be challenging due to strong interactions with the acidic silica. To mitigate this, consider the following:

  • Amine-functionalized silica: This specialized stationary phase can significantly improve separation.[1]

  • Treated silica: Pre-treating standard silica gel with a solution of triethylamine in the eluent can neutralize acidic sites and reduce tailing.[1]

References

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • Sommer, H. Z., & Jackson, L. L. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. (n.d.). Retrieved from [Link]

  • Acylation of Alcohols and Amines. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

N,N-Diethylheptylamine vs Triethylamine volatility comparison

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Volatility Profiling in Process Chemistry: N,N-Diethylheptylamine vs. Triethylamine Content Type: Technical Comparison Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers.

Executive Summary: The Volatility Trade-Off

In organic synthesis and drug development, the selection of a tertiary amine base is often driven by pKa and steric profile, with volatility treated as a secondary consideration. However, the volatility differential between Triethylamine (TEA) and This compound (DEHA) represents a critical process parameter that dictates reaction boundaries, safety protocols, and workup strategies.

This guide objectively compares these two bases, validating that while TEA remains the standard for low-temperature, evaporative-workup processes, DEHA offers a necessary high-boiling alternative for elevated-temperature catalysis where TEA loss is operationally prohibitive.

Physicochemical Profile: The Data

The following data establishes the fundamental thermodynamic divergence between the two candidates.

PropertyTriethylamine (TEA) This compound (DEHA) Implication
CAS Number 121-44-826981-81-7Unique Identifier
Molecular Weight 101.19 g/mol 171.32 g/mol DEHA is ~70% heavier
Boiling Point (1 atm) 88.8 °C 206 °C DEHA is thermally stable at high T
Vapor Pressure (25°C) ~52 mmHg0.243 mmHg TEA is ~215x more volatile
Flash Point -11 °C (High Flammability)68.3 °C (Combustible)DEHA reduces fire risk
Density 0.726 g/mL0.788 g/mLSlight difference in phase separation

Data Sources: NIST Chemistry WebBook [1], PubChem [2], GuideChem [3].

Experimental Validation: Quantifying Volatility

To rigorously compare the evaporation profiles, we utilize Isothermal Thermogravimetric Analysis (TGA). This protocol provides a self-validating measurement of mass loss over time, simulating process solvent loss.

Protocol A: Isothermal TGA Volatility Screening

Objective: Determine the rate of base loss at standard process temperatures (40°C and 80°C).

Methodology:

  • Instrument: TGA Q5000 (or equivalent) with N2 purge (25 mL/min).

  • Sample Prep: Load 15 mg of amine into a platinum pan.

  • Ramp: Ramp 10°C/min to Target Isotherm Temperature (T_iso).

  • Isotherm: Hold at T_iso for 60 minutes.

  • Analysis: Plot Weight (%) vs. Time (min).

Predicted Results & Causality:

  • At 40°C: TEA exhibits rapid linear mass loss, typically evaporating completely within <20 minutes due to its high vapor pressure (52 mmHg). DEHA shows negligible mass loss (<1%) over 60 minutes, confirming its stability in open or swept-headspace systems.

  • At 80°C: TEA flashes off immediately upon reaching temperature. DEHA begins to show slow mass loss but retains >90% mass, allowing it to function as a solvent/base at temperatures where TEA would be lost to the scrubber.

Protocol B: Headspace Gas Chromatography (HS-GC) for Residuals

Objective: Assess the difficulty of removing the base from a crude reaction mixture.

Methodology:

  • Matrix: Dissolve 100 mg of "Crude Product" spiked with 5% w/w amine in DMSO.

  • Incubation: 80°C for 20 minutes.

  • Injection: 1 mL headspace injection.

  • Detection: FID.

Insight: TEA is easily detected and quantified, but also easily removed by rotary evaporation. DEHA will show poor sensitivity in static headspace due to low partition coefficient (


) into the gas phase, indicating that evaporation is not a viable removal strategy for DEHA. 

Operational Decision Framework

The choice between TEA and DEHA dictates the downstream processing (DSP) logic. The following diagram illustrates the decision pathway based on reaction temperature and workup capabilities.

BaseSelection Start Select Process Base TempCheck Reaction Temperature? Start->TempCheck LowTemp < 80°C TempCheck->LowTemp Standard HighTemp > 90°C TempCheck->HighTemp Elevated WorkupCheck Preferred Workup? LowTemp->WorkupCheck SelectDEHA Select this compound (Stable, Low Odor) HighTemp->SelectDEHA TEA boils off Evap Evaporation / Distillation WorkupCheck->Evap Simple Removal Wash Acidic Aqueous Wash WorkupCheck->Wash Extraction SelectTEA Select Triethylamine (TEA) (Volatile, Evaporable) Evap->SelectTEA Wash->SelectTEA Standard Wash->SelectDEHA If low odor req. SafetyWarning Warning: TEA Flammable (FP -11°C) SelectTEA->SafetyWarning

Figure 1: Decision Logic for Amine Selection based on Process Parameters.

Process Implications

A. Reaction Stability (Stoichiometry Control)
  • TEA: In reactions refluxing at >80°C (e.g., in Toluene or DMF), TEA is lost to the condenser or scrubber. This shifts the stoichiometry, potentially stalling the reaction or requiring large excesses (3-5 equivalents) to maintain basicity.

  • DEHA: With a boiling point of 206°C, DEHA remains in the liquid phase even at high reaction temperatures (100-150°C). This allows for precise stoichiometric control (1.1–1.2 equivalents), reducing raw material waste and environmental load.

B. Downstream Processing (Removal Strategy)

This is the most critical differentiator.

  • TEA Removal: Can be stripped via rotary evaporation or distillation. Trace amounts are removed under high vacuum.

  • DEHA Removal: Cannot be removed by evaporation.

    • Protocol: The reaction mixture must be diluted with an organic solvent (e.g., EtOAc, DCM) and washed with an acidic aqueous solution (1M HCl or 10% Citric Acid).

    • Mechanism: DEHA (

      
      ) is protonated to the ammonium salt (
      
      
      
      ), which partitions into the aqueous phase.
    • Risk: If the product is also acid-sensitive, DEHA is difficult to remove.

C. Health, Safety, & Environment (HSE)
  • Inhalation: TEA has a high vapor pressure and a low odor threshold, requiring strict fume hood usage. DEHA has low volatility, significantly reducing inhalation risks and laboratory odor complaints.

  • Flammability: TEA is a Class IB Flammable Liquid (Flash Point -11°C). DEHA is a Class IIIA Combustible Liquid (Flash Point 68°C), simplifying storage and transport regulations.

References

  • National Institute of Standards and Technology (NIST).[1] This compound . NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12496130, N,N-Diethyl-1-heptanamine . PubChem.[2] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8471, Triethylamine . PubChem.[2] Available at: [Link]

Sources

Comparative Catalytic Profiling: N,N-Dimethylheptylamine vs. N,N-Diethylheptylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the catalytic activities of N,N-Dimethylheptylamine (DMHA) and N,N-Diethylheptylamine (DEHA) . It analyzes their performance based on steric parameters, electronic effects, and experimental reactivity profiles in polyurethane (PU) and epoxy synthesis.

Executive Summary

In the context of nucleophilic catalysis—specifically for isocyanate-hydroxyl (urethane) and epoxide ring-opening reactions—N,N-Dimethylheptylamine (DMHA) exhibits significantly higher catalytic activity than its diethyl analog, This compound (DEHA) .

  • DMHA acts as a fast-acting "gel" catalyst . Its accessible nitrogen lone pair facilitates rapid formation of the urethane transition state, making it suitable for applications requiring fast cure rates and high cross-link density.

  • DEHA functions as a delayed-action or "latent" catalyst . The steric bulk of the ethyl groups increases the activation energy for the nucleophilic attack, effectively slowing the reaction onset. This is advantageous in complex mold filling (e.g., Reaction Injection Molding) where premature gelling leads to defects.

Chemical & Physical Profile

The fundamental difference in catalytic performance stems from the steric environment of the active nitrogen center.

FeatureN,N-Dimethylheptylamine (DMHA)This compound (DEHA)
Structure Tertiary Amine (Methyl substituents)Tertiary Amine (Ethyl substituents)
Formula


Steric Hindrance (Es) Low (Methyl

)
High (Ethyl

)
Lone Pair Accessibility High (Exposed)Low (Shielded)
Basicity (pKa) ~10.1 (Est.)~10.5 (Est.)*
Primary Application Rapid Cure / Gel CatalystFlow Promoter / Latent Catalyst

*Note: While DEHA is theoretically slightly more basic due to the inductive effect (+I) of ethyl groups, the steric hindrance dominates the kinetic reactivity, rendering it a slower nucleophile.

Mechanistic Analysis: The Steric Wedge Effect

The catalytic mechanism for polyurethane formation involves the tertiary amine attacking the isocyanate carbon to form a zwitterionic intermediate, or activating the polyol via hydrogen bonding.

Steric Interference Model

The rate-determining step in amine-catalyzed urethane formation is sensitive to the "cone angle" of substituents on the nitrogen.

  • DMHA: The methyl groups are compact. The nitrogen lone pair can easily approach the electrophilic carbon of the isocyanate.

  • DEHA: The ethyl groups have greater rotational freedom and bulk. They create a "steric wedge" that physically blocks the approach of the bulky isocyanate molecule.

Literature Grounding: Research on amine nucleophilicity demonstrates that replacing methyl groups with ethyl groups on a tertiary amine can reduce reaction rates with electrophiles by factors of 10 to 100, depending on the electrophile's size (Source: Journal of Organic Chemistry, "Steric effects in amine catalysis").

Pathway Visualization

The following diagram illustrates the catalytic cycle and the point of steric inhibition.

CatalyticCycle cluster_steric Steric Inhibition Zone Amine Tertiary Amine (Catalyst) Complex Active Complex [Amine-Iso] Amine->Complex Nucleophilic Attack (Fast for DMHA, Slow for DEHA) Iso Isocyanate (R-N=C=O) Iso->Complex Product Polyurethane Complex->Product Polyol Attack Polyol Polyol (R'-OH) Polyol->Product Product->Amine Regeneration

Figure 1: Catalytic cycle of urethane formation. The formation of the 'Active Complex' is the step most severely retarded by the ethyl groups in DEHA.

Experimental Protocol: Reactivity Profiling

To objectively compare DMHA and DEHA, a standard Cup Foam Test is recommended. This protocol measures the kinetic profile of the foaming reaction.

Materials[1][2][4][5][6][7][8][9][10][11]
  • Isocyanate: Polymeric MDI (pMDI).

  • Polyol: Standard polyether polyol (MW ~3000).

  • Blowing Agent: Distilled water (Chemical blowing).

  • Catalysts: Pure DMHA and Pure DEHA (molar equivalent dosage).

Methodology
  • Conditioning: Equilibrate all raw materials to 20°C ± 0.5°C.

  • Premix: In a 500mL paper cup, mix Polyol (100g), Water (3.0g), and Silicone Surfactant (1.0g).

  • Catalyst Addition:

    • Trial A: Add 0.30g DMHA .

    • Trial B: Add 0.36g DEHA (adjusted for molar weight difference).

    • Mix at 3000 RPM for 10 seconds.

  • Reaction Trigger: Add Isocyanate (Index 105) and mix for exactly 5 seconds.

  • Measurement: Record the following timestamps:

    • Cream Time: Onset of color change/bubble nucleation.

    • Gel Time: Formation of stable polymer strings (touch test).

    • Tack-Free Time: Surface is non-sticky.

Expected Results (Data Simulation)

Based on Structure-Activity Relationships (SAR) for alkyl amines:

ParameterTrial A (DMHA)Trial B (DEHA)Interpretation
Cream Time 12 ± 2 sec25 ± 3 secDEHA shows delayed initiation.
Gel Time 65 ± 5 sec110 ± 10 secDMHA promotes rapid cross-linking.
Rise Time 90 ± 5 sec145 ± 10 secDEHA allows longer flow time.
Exotherm Sharp/HighBroad/ModerateDMHA releases heat faster.

Analysis: The DMHA system will exhibit a "snappy" cure profile, ideal for simple molds. The DEHA system will show a significantly extended "pour life," making it superior for filling complex geometries where the liquid must flow around corners before gelling.

Application Guidelines

When to use N,N-Dimethylheptylamine (DMHA):
  • Spray Foam: Where immediate vertical stability is required to prevent sagging.

  • High-Speed Molding: For production lines with short cycle times.

  • Cold-Cure Foams: To compensate for low ambient temperatures.

When to use this compound (DEHA):
  • Large Volume Pours: To prevent scorching (thermal degradation) by spreading the exotherm over a longer period.

  • Complex Molds: To ensure the liquid fills all voids before viscosity spikes (Gelation).

  • Adhesives: Where a longer "open time" is necessary for substrate positioning.

References

  • Structure-Activity Relationships in Amine Catalysis: Title: "Steric effects in the nucleophilic attack of amines on activated double bonds and isocyanates." Source:Journal of Polymer Science / Chemical Reviews (General Principle Citation) Context: Establishes that replacing N-Methyl with N-Ethyl reduces rate constants ( ) by approx. 1-2 orders of magnitude due to steric hindrance ( values).
  • Polyurethane Handbook

    • Title: "Chemistry and Technology of Polyols for Polyurethanes"
    • Source:Ionescu, M. (2005). Rapra Technology.
    • Verification:

  • Experimental Validation of Steric Effects

    • Title: "Large steric effect in the substitution reaction of amines."
    • Source:PubMed / NIH (General Amine Reactivity)
    • Verification: (Demonstrates Et2NH is ~100x slower than Me2NH in specific nucleophilic substitutions).

  • Commercial Catalyst Data

    • Title: "Amine Catalysts for Polyurethanes"[1][2][3][4][5][6][7][8]

    • Source:Air Products / Evonik Technical Bulletins
    • Context: Comparative data on methylated vs. ethylated amines (e.g., DMEA vs. DEEA)

Sources

1H NMR Spectrum Analysis of N,N-Diethylheptylamine: A Comparative Guide for High-Purity vs. Technical Grade Reagents

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical process chemistry is the silent failure of catalytic cross-coupling or substitution reactions due to trace impurities in tertiary amine building blocks. N,N-Diethylheptylamine (


) is a versatile aliphatic tertiary amine widely used as an intermediate and specialized reagent. However, the commercial supply chain often presents a choice between High-Purity Grade (>99.5%)  and Technical Grade (~95%) .

Relying solely on GC-MS or HPLC-UV for purity assessment can be misleading, as these methods may mask moisture content or fail to resolve structurally similar aliphatic impurities. Proton Nuclear Magnetic Resonance (


H NMR) spectroscopy stands as the definitive, self-validating analytical tool to differentiate these grades. This guide objectively compares the NMR profiles of both grades, detailing the causality behind the spectral data and providing a robust experimental protocol.

Mechanistic Grounding: The H NMR Profile of this compound

To accurately interpret the purity of this compound, we must first understand its baseline spectral mechanics . The molecule consists of two ethyl groups and one heptyl chain attached to a central nitrogen atom.

The Causality of Chemical Shifts

The chemical shifts in the


H NMR spectrum are primarily governed by the electronegativity of the nitrogen atom. The 

-protons (those on the carbons directly attached to the nitrogen) experience a deshielding effect, pulling their resonance downfield to the 2.3–2.6 ppm region. Because nitrogen is less electronegative than oxygen, these shifts are not as far downfield as those seen in ethers (~3.5 ppm).

Crucially, as a tertiary amine, pure this compound possesses no exchangeable N-H protons . Therefore, the spectrum should be entirely devoid of broad singlets in the 0.5–3.0 ppm range.

The Impact of Protonation

It is vital to analyze the sample in its free-base form. Recent medicinal chemistry studies have demonstrated that if an amine is exposed to trace acids, it forms a tertiary ammonium salt (


). This protonation drastically increases the electron-withdrawing capacity of the nitrogen, causing a severe downfield shift of the 

-protons. Furthermore, the exact magnitude of this shift correlates directly with the amine's aqueous

and the hydrogen-bond basicity (

) of the counteranion . Using a non-polar, aprotic solvent like

prevents these unpredictable solvent-solute hydrogen bonding artifacts.

Comparative Data Analysis: High-Purity vs. Technical Grade

Technical grade this compound typically contains unreacted starting materials from its synthesis—namely diethylamine (a secondary amine) and 1-bromoheptane (an alkyl halide)—along with residual moisture. The table below summarizes the quantitative integration and chemical shift data used to differentiate the two grades.

Proton EnvironmentHigh-Purity Grade (>99.5%)Technical Grade (~95%)Causality / Assignment

3.40 ppm (t)
AbsentPresent (Trace)

-protons of 1-bromoheptane impurity. The high electronegativity of bromine deshields these protons significantly more than nitrogen.

2.65 ppm (q)
AbsentPresent (Trace)

-protons of unreacted diethylamine .

2.50 ppm (q)
4H (Integrated)4H (Integrated)

-protons of the two ethyl groups (

).

2.40 ppm (t)
2H (Integrated)2H (Integrated)

-protons of the heptyl chain (

).

1.56 ppm (s)
Absent / NegligiblePresentResidual moisture (

) dissolved in

.

1.20–1.50 ppm (m)
10H (Integrated)10H + Broad peakBulk heptyl chain

groups. Technical grade may show an overlapping broad N-H peak from diethylamine.

1.00 ppm (t)
6H (Integrated)6H (Integrated)

protons of the ethyl groups.

0.88 ppm (t)
3H (Integrated)3H (Integrated)Terminal

of the heptyl chain.

Experimental Protocol: Self-Validating NMR Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating


 exchange step to definitively identify exchangeable impurities.
Step 1: Sample Preparation
  • Weigh 15–20 mg of the this compound sample into a clean glass vial.

  • Dissolve the sample in 0.6 mL of

    
      containing 0.03% (v/v) Tetramethylsilane (TMS).
    
    • Causality: TMS acts as the internal zero reference (

      
       0.00 ppm). 
      
      
      
      is chosen because its lack of exchangeable protons prevents the masking of impurity signals.
  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: Instrument Calibration & Acquisition
  • Insert the sample into a high-field NMR spectrometer (400 MHz or 600 MHz is recommended to resolve the overlapping

    
    -proton triplet and quartet).
    
  • Lock the solvent signal to

    
     and shim the magnetic field to achieve a TMS line width of <1 Hz.
    
  • Acquire the spectrum using a standard 1D

    
    H pulse sequence (e.g., zg30).
    
  • Critical Parameter: Set the relaxation delay (

    
    ) to 2 seconds .
    
    • Causality: Aliphatic terminal methyl groups have longer

      
       relaxation times. A sufficient 
      
      
      
      ensures complete spin relaxation between pulses, guaranteeing that the integration values (e.g., 3H vs 6H) are quantitatively accurate. Acquire 16 to 64 scans depending on the desired signal-to-noise ratio for trace impurities.
Step 3: The Self-Validating Exchange
  • If a suspicious broad peak is observed between 1.0–2.0 ppm (suggesting moisture or a secondary amine impurity), remove the NMR tube and add 1 drop of Deuterium Oxide (

    
    ) .
    
  • Cap and shake the tube vigorously for 10 seconds, then allow the phases to separate.

  • Re-acquire the

    
    H NMR spectrum.
    
    • Validation Logic: Any peak belonging to the pure tertiary amine skeleton will remain unchanged. If the broad peak disappears, it confirms the presence of an exchangeable proton (N-H from diethylamine or O-H from water), definitively proving the sample is Technical Grade.

Logical Workflow Visualization

The following diagram maps the decision-making process for validating the purity of the reagent based on the experimental protocol.

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) B 1H NMR Acquisition (400 MHz, 16 Scans, D1=2s) A->B C Spectral Processing (Fourier Transform & Phase Correction) B->C D Signal Integration & Chemical Shift Analysis C->D E Are exchangeable N-H/O-H or α-bromo peaks present? D->E F High-Purity Grade Confirmed (>99.5% this compound) E->F No G Technical Grade Detected (Contains Diethylamine/1-Bromoheptane) E->G Yes

Logical workflow for 1H NMR-based purity validation of this compound.

References

  • Title: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: N,N-Diethyl-1-heptanamine (CID 12496130) Source: PubChem, National Center for Biotechnology Information URL: [Link]

FTIR Spectral Peaks for N,N-Diethylheptylamine Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diethylheptylamine (CAS: 26981-81-7) is a tertiary aliphatic amine often utilized as a specialized intermediate in organic synthesis and pharmaceutical development. Its identification via Fourier Transform Infrared (FTIR) spectroscopy relies on a distinct "negative signature"—the absence of N-H stretching frequencies—combined with specific aliphatic C-H absorptions characteristic of its heptyl and ethyl substituents.

This guide provides a definitive spectral breakdown of this compound, contrasting it with primary (Heptylamine) and secondary (N-Ethylheptylamine) analogues to establish a self-validating identification protocol.

Molecular Context & Vibrational Logic[1]

To accurately interpret the FTIR spectrum, one must deconstruct the molecule into its vibrational oscillators. This compound consists of a central nitrogen atom bonded to three alkyl groups: two ethyl groups and one heptyl chain.

  • The Tertiary Nitrogen Core: Lacks hydrogen atoms.[1] Consequently, the diagnostic N-H stretching (3300–3500 cm⁻¹) and bending (1550–1650 cm⁻¹) bands found in primary and secondary amines are absent .

  • The Heptyl Chain (C7): Dominates the spectrum with intense methylene (-CH₂-) asymmetric and symmetric stretching vibrations.

  • The Ethyl Groups: Contribute methyl (-CH₃) stretching and bending modes, specifically the characteristic terminal methyl deformations.

Diagram 1: Spectroscopic Logic Pathway

The following decision tree illustrates the logical flow for classifying an unknown amine as this compound based on spectral evidence.

AmineID Start Unknown Amine Sample Region1 Check 3100-3500 cm⁻¹ (N-H Stretch Region) Start->Region1 Doublet Doublet Peak detected? Region1->Doublet Strong Absorption Singlet Singlet Peak detected? Region1->Singlet Medium Absorption NoPeak No Significant Peaks Region1->NoPeak Clean Baseline Primary Primary Amine (e.g., Heptylamine) Doublet->Primary Yes Secondary Secondary Amine (e.g., N-Ethylheptylamine) Singlet->Secondary Yes Tertiary Tertiary Amine Candidate NoPeak->Tertiary Bohlmann Check 2700-2800 cm⁻¹ (Bohlmann Bands) Tertiary->Bohlmann Confirm ID: this compound (Confirm with C-H Fingerprint) Bohlmann->Confirm Bands Present

Caption: Logic flow for distinguishing this compound from primary and secondary amine counterparts.

Experimental Protocol

Reliable spectral data requires rigorous sample preparation. Tertiary amines are prone to oxidation and salt formation (absorbing CO₂ from air to form carbamates/carbonates), which can introduce artifact peaks.

Methodology: Liquid Film Transmission / ATR
  • Instrument Setup:

    • Mode: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal is preferred for liquids.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans (background) / 32 scans (sample).

    • Range: 4000–600 cm⁻¹.

  • Sample Preparation (Self-Validating Step):

    • Step A: Ensure the sample is a clear, colorless liquid. Yellowing indicates oxidation.

    • Step B: Place 1 drop (~20 µL) on the ATR crystal.

    • Step C (Validation):Wait 30 seconds before scanning. If peaks grow at ~1650 cm⁻¹ or ~3300 cm⁻¹ during this time, the sample is absorbing atmospheric moisture/CO₂. Re-run under a nitrogen purge if necessary.

  • Background Subtraction:

    • Always acquire a fresh air background immediately prior to the sample to eliminate water vapor interference in the 3500–3800 cm⁻¹ region.

Spectral Analysis: Peak Assignments

The spectrum of this compound is defined by what is there (C-H, C-N) and what is not (N-H).

A. The High Frequency Region (2700–3000 cm⁻¹)

This is the most intense region, dominated by the alkyl chains.

  • 2950–2960 cm⁻¹: Asymmetric C-H stretch of methyl (-CH₃) groups (from ethyl and heptyl terminals).

  • 2920–2930 cm⁻¹: Asymmetric C-H stretch of methylene (-CH₂-) groups. This will be the strongest peak due to the long heptyl chain.

  • 2850–2870 cm⁻¹: Symmetric C-H stretch of methylene groups.

  • 2700–2800 cm⁻¹ (Bohlmann Bands): Critical Diagnostic. In tertiary amines where the nitrogen lone pair is anti-periplanar to adjacent C-H bonds, weak to medium bands appear in this "trans-quinolizidine" region. This confirms the nitrogen is tertiary and aliphatic.

B. The Fingerprint Region (1000–1500 cm⁻¹)
  • 1460–1470 cm⁻¹: C-H Scissoring (bending) of -CH₂- and asymmetric deformation of -CH₃.

  • 1375–1380 cm⁻¹: Symmetric methyl deformation (Umbrella mode). The presence of ethyl groups often splits this or adds a shoulder.

  • 1000–1250 cm⁻¹ (C-N Stretch): Aliphatic C-N stretching occurs here but is often weak and coupled with C-C skeletal vibrations. Look for medium intensity bands around 1150–1200 cm⁻¹ and 1050–1100 cm⁻¹ .

Summary Table: Characteristic Peaks
Wavenumber (cm⁻¹)Functional GroupAssignmentIntensity
3300–3500 N-HABSENT N/A
2955 ± 10 -CH₃Asymmetric StretchStrong
2925 ± 10 -CH₂-Asymmetric StretchVery Strong
2855 ± 10 -CH₂-Symmetric StretchStrong
2700–2820 N-CH₂-Bohlmann Bands (C-H stretch adj. to N)Weak/Medium
1465 ± 5 -CH₂-Scissoring BendMedium
1380 ± 5 -CH₃Symmetric BendMedium
1150–1200 C-NC-N Stretch (Aliphatic)Medium/Weak
720–730 -(CH₂)ₙ-CH₂ Rocking (Long chain >4 carbons)Medium

Comparative Analysis

To validate the identity of this compound, it must be distinguished from likely contaminants or structural analogues.

Comparison 1: vs. Primary Amine (Heptylamine)
  • Differentiation: Heptylamine will show a distinct doublet (two peaks) between 3300–3500 cm⁻¹ (Asymmetric and Symmetric N-H stretch) and a strong "N-H Scissoring" band around 1600 cm⁻¹.

  • This compound: Shows a flat baseline in these regions.

Comparison 2: vs. Secondary Amine (N-Ethylheptylamine)
  • Differentiation: N-Ethylheptylamine will show a singlet (one weak peak) around 3300 cm⁻¹ (N-H stretch).

  • This compound: No peak at 3300 cm⁻¹.[2][3]

Comparison 3: vs. Short-Chain Tertiary (Triethylamine)
  • Differentiation: While both are tertiary, this compound has a 7-carbon chain. This results in a distinct CH₂ Rocking peak at ~720 cm⁻¹ , characteristic of methylene chains with n ≥ 4. Triethylamine (ethyl groups only) lacks this specific long-chain rocking band.

Diagram 2: Comparative Spectra Simulation

The following diagram visualizes the key spectral differences between the amine classes.

SpectraComp Primary Primary Amine (Heptylamine) 3300-3500: Doublet 1600: Strong Bend Target TARGET: this compound 3300-3500: CLEAN BASELINE 2700-2800: Bohlmann Bands 720: CH2 Rocking Primary->Target Loss of N-H peaks Secondary Secondary Amine (N-Ethylheptylamine) 3300-3500: Singlet (Weak) 1600: Weak/None Secondary->Target Loss of single N-H peak

Caption: Key spectral shifts when moving from primary/secondary analogues to the target tertiary amine.

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (May 01, 2019).[5] Available at: [Link]

  • PubChem. N,N-Diethylheptan-1-amine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

GC-MS Fragmentation Profiling: N,N-Diethylheptylamine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a versatile tertiary aliphatic amine, N,N-Diethylheptylamine (CAS 26981-81-7) serves as a critical intermediate in pharmaceutical synthesis, lipid nanoparticle formulation, and materials science [1]. For researchers conducting quality control or pharmacokinetic profiling, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI) remains the analytical gold standard. However, accurately identifying long-chain aliphatic amines in complex matrices requires a deep understanding of their fragmentation thermodynamics.

This guide provides an objective, comparative analysis of the GC-MS fragmentation pattern of this compound against common structural alternatives. By examining the causality behind these fragmentation pathways, analytical scientists can definitively identify and differentiate these compounds.

Mechanistic Principles: The Thermodynamics of α-Cleavage

Under standard 70 eV electron ionization, aliphatic amines undergo rapid and predictable fragmentation. The ionization process is initiated by the ejection of an electron from the nitrogen lone pair, generating a highly reactive radical cation (M+•) [2].

According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will exhibit an odd nominal mass for its molecular ion. For this compound (


), the molecular ion appears at m/z 171 [1]. However, this peak is often of low abundance due to the highly favored α-cleavage pathway.
Causality of the Base Peak

In tertiary amines, the carbon-carbon bond alpha to the nitrogen cleaves homolytically. This generates a resonance-stabilized iminium cation and a neutral alkyl radical. When multiple alkyl chains are present, Stevenson’s Rule dictates that the largest alkyl group is preferentially lost because it forms the most highly substituted, polarizable, and stable radical [3].

For this compound, cleavage can occur on either the heptyl chain or the ethyl chains:

  • Loss of a Hexyl Radical (

    
    , 85 Da) : Yields an iminium ion at m/z 86 . Because the hexyl radical is highly stable, this thermodynamic pathway dominates, making m/z 86 the base peak (100% abundance)[1][3].
    
  • Loss of a Methyl Radical (

    
    , 15 Da) : Yields an iminium ion at m/z 156 . The methyl radical is highly unstable, making this a minor, yet diagnostically useful, secondary peak.
    

Comparative Fragmentation Analysis

To validate the identity of this compound, it is crucial to compare its mass spectrum with structural analogs. Triethylamine (TEA) shares the exact same base peak (m/z 86), which can lead to false positives if an analyst relies solely on Single Ion Monitoring (SIM) without retention time confirmation. Conversely, N,N-Dimethylheptylamine shares the same heptyl chain but yields a completely different base peak.

Table 1: GC-MS Fragmentation Comparison of Tertiary Aliphatic Amines
CompoundMolecular FormulaMolecular Weight (M+•)Base Peak (m/z)Secondary Diagnostic Ions (m/z)Mechanistic Rationale for Base Peak
This compound

17186 156, 30Loss of hexyl radical (

) from the heptyl chain.
Triethylamine (TEA)

10186 58, 30Loss of methyl radical (

) from an ethyl chain.
N,N-Dimethylheptylamine

14358 142, 44Loss of hexyl radical (

) from the heptyl chain.

Performance Insight: While this compound and TEA share the m/z 86 base peak, they are easily differentiated by their molecular ions (m/z 171 vs. m/z 101) and their chromatographic retention times. This compound elutes significantly later due to the high boiling point imparted by its hydrophobic heptyl chain[1].

Experimental Protocol: GC-MS Analysis of Aliphatic Amines

To ensure a self-validating and reproducible analytical system, the following protocol is engineered to minimize peak tailing—a ubiquitous issue when analyzing basic amines on standard silica-based columns.

Step 1: System Suitability & Sample Preparation
  • Tuning : Perform an autotune using Perfluorotributylamine (PFTBA). Causality: This ensures accurate mass calibration across the quadrupole at m/z 69, 219, and 502 before running samples, validating the detector's sensitivity.

  • Sample Dilution : Dissolve the amine standard in a non-polar, aprotic solvent (e.g., LC-MS grade Dichloromethane) to a concentration of 100 µg/mL. Causality: Aprotic solvents prevent solvation effects that can interfere with vaporization in the injection port.

  • Blank Validation : Run a pure solvent blank prior to the sample. Causality: This self-validating step ensures no column carryover or siloxane bleed interferes with the low m/z diagnostic ions (e.g., m/z 58, 86).

Step 2: Gas Chromatography Parameters
  • Column Selection : Install a base-deactivated capillary column (e.g., Agilent CP-Volamine or DB-5MS, 30 m × 0.25 mm × 0.25 µm). Causality: Standard silica columns possess active silanol (-OH) groups that hydrogen-bond with the amine's nitrogen lone pair, causing severe peak tailing. Base-deactivated columns prevent this secondary interaction.

  • Carrier Gas : Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Injection : 1 µL injection volume, Split ratio 50:1, Injector temperature 250°C.

  • Oven Program : Initial temp 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

Step 3: Mass Spectrometry Parameters
  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Temperatures : Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.

  • Acquisition : Full scan mode from m/z 40 to 300. Causality: Scanning starting at m/z 40 explicitly excludes the massive air and water background (m/z 18, 28, 32), drastically improving the signal-to-noise ratio for the amine fragments.

Fragmentation Pathway Visualization

The following diagram illustrates the thermodynamic divergence of this compound upon electron ionization, highlighting the causality behind the major and minor diagnostic peaks.

GCMS_Fragmentation M This compound Molecular Ion (M+•) m/z 171 Path1 α-Cleavage (Major Pathway) Loss of Hexyl Radical (C6H13•) M->Path1 Path2 α-Cleavage (Minor Pathway) Loss of Methyl Radical (CH3•) M->Path2 Frag1 Iminium Ion [CH2=N(CH2CH3)2]+ m/z 86 (Base Peak) Path1->Frag1 Frag2 Iminium Ion [CH3CH2-N(C7H15)=CH2]+ m/z 156 Path2->Frag2

Divergent α-cleavage pathways of this compound under 70 eV EI-MS.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12496130, this compound." PubChem. Available at:[Link]

  • LibreTexts. "6.5: Amine Fragmentation." Chemistry LibreTexts. Available at:[Link]

  • JoVE Science Education. "Mass Spectrometry of Amines." JoVE Core Organic Chemistry. Available at:[Link]

Sources

Benchmarking Amine Catalysts for Low-Temperature Curing: A Technical Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Arrhenius Challenge

In polymer chemistry, low-temperature curing (defined here as <10°C) presents a thermodynamic battle against the Arrhenius equation. As temperature drops, molecular mobility decreases and activation energy barriers become insurmountable for standard nucleophiles.

For researchers developing adhesives, coatings, or composites for field applications (e.g., marine repair, civil engineering in winter), selecting the right amine catalyst is not just about speed—it is about achieving network integrity without vitrification arresting the reaction prematurely.

This guide benchmarks the primary amine catalyst classes used to overcome these barriers, providing a self-validating experimental protocol and comparative performance data.

Mechanistic Causality

To select a catalyst, one must understand why it works at low energy states. The difference lies in the activation mechanism.[1]

The "Phenolic Assist" Mechanism

Standard aliphatic amines rely on direct nucleophilic attack. At low temperatures, this is sluggish.[2][3] Mannich bases and Phenalkamines dominate low-temp curing because they contain phenolic hydroxyl groups.

  • Mechanism: The phenolic hydrogen forms a hydrogen bond with the epoxide oxygen, polarizing the C-O bond. This lowers the activation energy required for the amine nitrogen to attack the oxirane ring.

  • Tertiary Amine Acceleration: Tertiary amines (like DMP-30) act differently, often initiating anionic polymerization or activating the epoxy ring for other amines.

G Epoxy Epoxy Ring Complex Activated Complex (H-Bonding) Epoxy->Complex Polarization Amine Primary Amine Amine->Complex Nucleophilic Attack Phenol Phenolic -OH (Mannich Base) Phenol->Complex Proton Donation Product Cured Network (Crosslink) Complex->Product Ring Opening

Figure 1: The "Phenolic Assist" mechanism where hydroxyl groups facilitate epoxy ring opening, critical for low-temperature reactivity.

Benchmarking Protocol: A Self-Validating System

Do not rely on datasheet "Gel Times." They are often measured at 25°C and are irrelevant for low-temperature performance. Use this 4-step protocol to validate catalyst performance at target application temperatures (e.g., 5°C).

Step 1: Low-Temperature Rheology (The Kinetic Baseline)
  • Objective: Determine the vitrification point where reaction diffusion stops.

  • Method: Oscillatory rheometer (Parallel plate).

  • Condition: Isothermal hold at 5°C.

  • Metric: Crossover point of G' (Storage Modulus) and G'' (Loss Modulus). This is the true Gel Time.

Step 2: DSC Isothermal Conversion (The Chemical Reality)
  • Objective: Measure % Cure. A hard solid is not necessarily chemically cured.

  • Method: Differential Scanning Calorimetry (DSC).[1][3]

  • Protocol:

    • Mix sample at 5°C.

    • Hold in DSC cell at 5°C for 24 hours.

    • Ramp to 200°C to find residual exotherm (

      
      ).
      
    • Calculate Conversion:

      
      .
      
Step 3: Surface Carbamatization Check (The Integrity Check)
  • Objective: Low-temp amines often react with atmospheric CO2 and moisture (Amine Blush) instead of the epoxy.

  • Method: FTIR-ATR on the surface. Look for carbamate peaks at 1640 cm⁻¹.

Workflow Start Select Catalyst Candidate Rheology Step 1: Rheology @ 5°C (Determine Gel Time) Start->Rheology DSC Step 2: DSC Isothermal (Measure % Conversion) Rheology->DSC Blush Step 3: FTIR Surface Analysis (Check for Carbamates) DSC->Blush Decision Performance Validation Blush->Decision

Figure 2: Standardized benchmarking workflow for validating low-temperature curing agents.

Comparative Analysis: Catalyst Classes

The following data aggregates performance metrics for curing a standard Bisphenol-A epoxy (EEW 190) at 4°C (40°F) .

Primary Catalyst Classes
FeatureAliphatic Amines (e.g., TETA/IPDA)Mannich Bases Phenalkamines
Reactivity @ 4°C Poor (Often stops)Excellent Excellent
Mechanism Nucleophilic AttackPhenolic AccelerationPhenolic Acceleration + Long Chain
Moisture Tolerance Low (High Blush)HighVery High
Aesthetics Clear (if cured warm)Yellow/AmberDark/Black
Typical Use Indoor, conditionedIndustrial primers, tanksMarine, heavy duty
Quantitative Benchmarking (Cure @ 4°C)

Data synthesized from comparative studies of commercial grades [1, 5, 13].

MetricPolyamide (Control) Accelerated Mannich Base Phenalkamine
Conversion (3 Days) 33 - 43%65 - 75% 60 - 70%
Conversion (14 Days) 55 - 65%75 - 95% 70 - 85%
Tack Free Time > 48 Hours6 - 8 Hours8 - 12 Hours
Shore D Hardness (24h) Too soft to measure40 - 5035 - 45

Analysis:

  • Polyamides are unsuitable for <10°C curing without significant acceleration; they vitrify before reaching a functional crosslink density.

  • Mannich Bases provide the highest degree of conversion at low temperatures due to the autocatalytic effect of the phenol group.

  • Phenalkamines offer similar reactivity but are often preferred for "damp" surfaces due to the hydrophobicity of the long aliphatic chain derived from CNSL.

Accelerator Performance: DMP-30 vs. Imidazoles

When modifying a standard amine (like a cycloaliphatic) for lower temperatures, accelerators are added.

AcceleratorDMP-30 (Tris-DMP)Imidazoles (e.g., 2E4M)
Loading Level High (2 - 10 phr)Low (0.2 - 2 phr)
Low Temp Efficacy ModerateHigh
Pot Life Impact Significant reductionModerate reduction
Tg Development ModerateHigh

Insight: While DMP-30 is the industry standard "go-to" accelerator, comparative data suggests that substituted imidazoles can achieve similar acceleration at significantly lower loading levels, potentially preserving better mechanical properties in the final network [15, 19].

Experimental Formulation Guide

For a researcher attempting to formulate a 5°C curing system, start with this baseline formulation.

Base: Liquid Bisphenol A Epoxy (EEW ~190) Stoichiometry: 1:1 Amine H equivalent.

Recommended Starting Point:

  • Primary Hardener: Mannich Base (e.g., based on MXDA or IPDA).

  • Co-Accelerator (Optional): 3-5% Salicylic Acid or Benzyl Alcohol (acts as a kinetic promoter and plasticizer to prevent early vitrification).

  • Avoid: Unmodified aliphatic amines (DETA, TETA) as they will blush heavily and fail to cure fully.

References

  • Emerald Publishing. Mannich base: a cost effective, low temperature curing agent for epoxides. [Link][3][4][5][6][7][8][9]

  • Paint.org. Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. [Link]

  • NIH / PMC. Benchmark Study of Epoxy Coatings with Selection of Bio-Based Phenalkamine versus Fossil-Based Amine Crosslinkers. [Link]

  • Google Patents.
  • Google Patents.EP0525936A1 - Accelerator for curing epoxy resins (Imidazole vs DMP-30 comparison).

Sources

Comparative Guide: HPLC Detection Methods for N,N-Diethylheptylamine Residues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC detection methods for N,N-Diethylheptylamine (DEHA) residues. It is designed for analytical scientists requiring high-sensitivity protocols for trace impurity analysis in pharmaceutical development.

Executive Summary: The "Invisible" Analyte Challenge

This compound (CAS: 26981-81-7) presents a classic analytical challenge: it is a tertiary aliphatic amine lacking a distinct chromophore.

  • The Problem: Standard UV detection is ineffective due to the absence of conjugated

    
    -systems. The molecule only exhibits weak end-absorption (<210 nm), which is often masked by mobile phase cut-offs.
    
  • The Solution: This guide evaluates three detection strategies: LC-MS/MS (Gold Standard for Trace Residues), Charged Aerosol Detection (CAD) (Best Universal Non-MS Option), and Low-Wavelength UV (Limited Utility).

Quick Comparison Matrix
FeatureLC-MS/MS (ESI+) HPLC-CAD HPLC-UV (205 nm)
Sensitivity (LOD) Excellent (< 1 ppb)Good (~10-50 ppb)Poor (> 10 ppm)
Selectivity High (Mass-based)Moderate (Separation dependent)Low (Solvent interference)
Linearity Linear (Orders of magnitude)Curvilinear (Requires transformation)Linear (Limited range)
Suitability Genotoxic Impurities / Trace Residues Process Control / Cleaning Validation High-level Assay Only

Chemical Profile & Retention Strategy

Before selecting a detector, the chromatographic separation must be optimized. DEHA is a basic, hydrophobic amine.

  • Hydrophobicity: The C7 (heptyl) chain provides significant retention on C18 columns.

  • Basicity: Tertiary amines often tail severely on silica-based columns due to silanol interactions.

  • Mobile Phase Strategy:

    • High pH (pH 9-10): Suppresses protonation, increasing retention and improving peak shape. Requires hybrid-silica columns (e.g., Waters XBridge, Agilent Poroshell HPH).

    • Low pH (pH 3) + Ion Pairing: Effective but incompatible with CAD and MS (signal suppression).

    • Low pH (pH 3) + Chaotropic Salt: Use of PFPs or specialized phases (e.g., C18 with polar embedding) allows analysis in acidic conditions compatible with MS/CAD.

Method A: LC-MS/MS (The Gold Standard)

Best for: Trace residue analysis (ppm to ppb levels), genotoxic impurity screening.

Mechanism

Electrospray Ionization (ESI) in positive mode readily protonates the tertiary amine nitrogen, forming a stable


 ion.
Experimental Protocol
  • Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Flow Rate: 0.5 mL/min.

MS Parameters (Triple Quadrupole):

  • Ionization: ESI Positive.

  • Precursor Ion:

    
     172.3 
    
    
    
  • Product Ions (MRM Transitions):

    • Quantifier:

      
       (Loss of heptyl chain/rearrangement to diethyl-iminium).
      
    • Qualifier:

      
       (Loss of side chains).
      
    • Qualifier:

      
       (Ethylamine fragment).
      

Expert Insight: Unlike primary amines, DEHA does not require derivatization for MS. The tertiary nitrogen has high proton affinity, yielding exceptional signal intensity.

Method B: Charged Aerosol Detection (CAD)

Best for: Quality Control (QC), Cleaning Validation (where MS is unavailable), and quantifying multiple non-chromophoric impurities simultaneously.

Mechanism

CAD is a mass-sensitive detector. The eluent is nebulized, dried, and the resulting analyte particles are charged by collision with ionized nitrogen. The charge measured is proportional to the amount of analyte.[1]

Comparison: CAD vs. ELSD
ParameterCAD ELSD
Sensitivity High (detects particles ~10 nm)Moderate (detects particles >50 nm)
Response Uniformity Near-uniform (mass-dependent)Variable (density/optical dependent)
Dynamic Range Wider (4 orders of magnitude)Narrower
Experimental Protocol
  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4]

    • Note: High pH is used here to improve peak shape. Ammonium bicarbonate is volatile, making it CAD-compatible.

  • Nebulizer Temp: 35°C (Optimized for semi-volatiles; DEHA bp ~200°C).

  • Power Function: 1.0 (Linearity adjustment may be needed).

Critical Control Point: Ensure the mobile phase is absolutely free of non-volatile salts (e.g., Phosphate, Sodium). Even trace sodium will cause massive background noise in CAD.

Method C: Direct UV Detection (Why it Fails)

Best for: Nothing recommended. Included only for comparative baseline.

  • Wavelength: 205 nm or 210 nm.

  • Limitation: At this wavelength, almost all organic solvents (Methanol, THF) and buffers absorb light. You are limited to Acetonitrile/Water and Phosphate buffers.

  • Interference: Trace impurities in the solvent often have higher absorbance than DEHA itself.

  • Derivatization?

    • Common reagents (OPA, FMOC, Dansyl Chloride) target N-H bonds (Primary/Secondary amines).[5]

    • DEHA is a Tertiary Amine. It has no N-H bond to react. Therefore, standard derivatization is impossible without complex cleavage reactions (e.g., reaction with cyanogen bromide), which are non-reproducible for residue analysis.

Visualizations & Decision Logic

Figure 1: Detector Selection Decision Tree

DetectorSelection Start Start: Detect this compound Trace Is detection limit < 1 ppm required? Start->Trace MS_Avail Is LC-MS available? Trace->MS_Avail Yes (Residue Analysis) Chromophore Does it have a Chromophore? Trace->Chromophore No (Assay/High Conc) Method_MS RECOMMENDED: LC-MS/MS (ESI+) (LOD < 1 ppb) MS_Avail->Method_MS Yes Method_CAD RECOMMENDED: HPLC-CAD (LOD ~50 ppb) MS_Avail->Method_CAD No Method_UV NOT RECOMMENDED: Direct UV (205 nm) Chromophore->Method_UV No (DEHA has none) Method_ELSD ALTERNATIVE: HPLC-ELSD (Lower Sensitivity) Method_CAD->Method_ELSD If CAD unavailable Method_UV->Method_CAD Switch to Universal

Caption: Decision logic for selecting the optimal detector based on sensitivity requirements and instrument availability.

Figure 2: LC-MS/MS Mechanism for DEHA

MS_Mechanism DEHA DEHA Molecule (Neutral) ESI ESI Source (+3.5 kV) DEHA->ESI Injection Parent Precursor Ion [M+H]+ m/z 172.3 ESI->Parent Protonation Q2 Collision Cell (CID) Parent->Q2 Selection (Q1) Frag1 Fragment 1 m/z 72.1 Q2->Frag1 Fragmentation Frag2 Fragment 2 m/z 58.1 Q2->Frag2 Fragmentation

Caption: The ionization and fragmentation pathway of DEHA in a Triple Quadrupole Mass Spectrometer.

References

  • NIST Chemistry WebBook. this compound Properties and Spectra. National Institute of Standards and Technology.[6] [Link]

  • Reach Separations. A comparison of CAD and ELSD as non-UV detection techniques.[Link]

  • PubChem. N,N-Dimethylheptylamine (Structural Analog) Compound Summary. National Library of Medicine. [Link]

Sources

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